tert-Butyl (3-nitropyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-7(13(15)16)5-4-6-11-8/h4-6H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPGHKYVWVVVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679894 | |
| Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040363-53-8 | |
| Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl (3-nitropyridin-2-yl)carbamate: Structural Analysis, Synthesis, and Medicinal Utility
[1]
Executive Summary
tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS: 1040363-53-8) is a specialized heterocyclic building block widely utilized in the synthesis of imidazo[4,5-b]pyridine scaffolds—a pharmacophore found in numerous kinase inhibitors, analgesics (e.g., flupirtine analogs), and anticancer agents.[1][2][3][4] Its core value lies in the orthogonal protection of the 2-amino group, allowing for controlled functionalization of the pyridine ring or selective reduction of the 3-nitro group to generate vicinal diamines.
This technical guide provides a rigorous analysis of its chemical properties, validated synthesis protocols, and downstream applications in drug discovery.
Chemical Identity & Structural Analysis[5][6]
The compound features a pyridine ring substituted with a nitro group at the C3 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position. The presence of the electron-withdrawing nitro group and the pyridine nitrogen creates a highly electron-deficient system, influencing both its synthesis and reactivity.[1]
| Property | Specification |
| CAS Number | 1040363-53-8 |
| IUPAC Name | tert-butyl N-(3-nitropyridin-2-yl)carbamate |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| SMILES | CC(C)(C)OC(=O)Nc1ncccc1[O-] |
| Appearance | Yellow to pale-orange crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO, EtOAc; Insoluble in water |
Electronic Properties[8]
-
Acidity: The N-H proton of the carbamate is significantly more acidic than in typical aryl carbamates due to the electron-withdrawing effect of the adjacent 3-nitro group and the pyridine ring (estimated pKa ~10–11).[1]
-
Electrophilicity: The C6 position is activated for Nucleophilic Aromatic Substitution (SNAr) if a leaving group is present, though the Boc group mitigates this slightly compared to the free amine.[1]
Validated Synthesis Protocols
Direct Boc-protection of 2-amino-3-nitropyridine is kinetically challenging because the exocyclic amine is weakly nucleophilic, deactivated by the ortho-nitro group and the electron-deficient pyridine ring. Standard conditions (Boc₂O without catalyst) often fail or result in low yields.
Protocol A: Catalytic Activation (Recommended)
This method utilizes 4-Dimethylaminopyridine (DMAP) to generate a reactive N-acylpyridinium intermediate, overcoming the low nucleophilicity of the substrate.[1]
Reagents:
-
2-Amino-3-nitropyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
Solvent: Anhydrous THF or DCM[5]
-
Additives: Sodium Iodide (NaI) (0.1 equiv) can be added as a co-catalyst to accelerate the reaction.[1]
Procedure:
-
Dissolution: Dissolve 2-amino-3-nitropyridine in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂).
-
Activation: Add DMAP (and NaI if using) and stir for 10 minutes at room temperature.
-
Addition: Add Boc₂O (dissolved in minimal THF) dropwise over 15 minutes.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Rf product > Rf starting material; usually 30% EtOAc/Hexane).
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Protocol B: Thermal/Base Method (Scale-Up)
For larger scales where cost of reagents is a factor, a thermal approach using a mild base in alcohol can be effective, as seen in the synthesis of flupirtine intermediates.[1]
-
Conditions: Boc₂O (1.5 equiv), Na₂CO₃ or Et₃N (1.5 equiv), Ethanol/Isopropanol, Reflux (80°C) for 6–8 hours.
-
Note: Higher temperatures are required to force the reaction due to the deactivated amine.
Mechanistic Pathway
The following diagram illustrates the DMAP-catalyzed pathway, highlighting the activation of Boc₂O.[1][3][6]
Figure 1: DMAP-catalyzed synthesis mechanism overcoming the low nucleophilicity of the 2-amino-3-nitropyridine substrate.[1]
Physicochemical Properties & Characterization
Accurate characterization is vital for distinguishing the product from the starting material and potential bis-Boc byproducts.
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 153.0 (C=O), 150.5 (C-2), 148.0 (C-6), 135.5 (C-4), 132.0 (C-3), 118.5 (C-5), 81.0 (C-tBu), 28.0 (CH₃).[1]
-
Key Identification Features
-
Loss of NH₂ signal: The broad singlet of the free amine (~7.0 ppm) is replaced by the sharp amide singlet (~10.0 ppm).
-
t-Butyl signal: Appearance of a strong singlet at ~1.5 ppm integrating to 9 protons.
-
Color: Transition from the bright orange/red of the starting material to a lighter yellow/pale solid.
Reactivity Profile & Synthetic Utility
This compound serves as a "masked" diamine. The Boc group protects the amine during reactions that might otherwise affect it (e.g., specific oxidations or substitutions) and directs regioselectivity.[1]
A. Reduction to Vicinal Diamines
The primary application is the reduction of the nitro group to generate tert-butyl (3-aminopyridin-2-yl)carbamate .[1] This intermediate is unstable and typically used immediately for cyclization.
-
Method 1 (Hydrogenation): H₂, Pd/C (10%), MeOH. Cleanest method.
-
Method 2 (Chemoselective): Fe powder, NH₄Cl, EtOH/H₂O, 70°C. Used if halogens are present on the ring to avoid dehalogenation.[1]
-
Method 3 (Stannous Chloride): SnCl₂, EtOH.[1] Classical method, good for small scale.
B. Cyclization to Imidazo[4,5-b]pyridines
Following reduction, the resulting diamine reacts with electrophiles to form the imidazo[4,5-b]pyridine core, a privileged scaffold in kinase inhibitors (e.g., substituted at C2).[1]
Figure 2: Primary downstream synthetic pathways: Reduction and Cyclization.[1]
Applications in Drug Discovery
Kinase Inhibitors
The imidazo[4,5-b]pyridine core derived from this compound mimics the purine ring of ATP.[1] It is used to develop inhibitors for:
-
Aurora Kinases: Cancer cell cycle regulation.
-
p38 MAP Kinase: Anti-inflammatory targets.
Flupirtine Analogs
This scaffold is homologous to the precursors used for Flupirtine (a centrally acting non-opioid analgesic).[1] The Boc-protected intermediate allows for the introduction of specific benzylamines at the C6 position (via SNAr on 6-halo derivatives) before nitro reduction.
PET Radiotracers
The nitro group in 3-nitropyridines can sometimes be displaced by [¹⁸F]fluoride in nucleophilic aromatic substitutions, or the scaffold is used to build ligands that are subsequently labeled.[1]
Safety & Handling
-
Hazards: As a nitro-pyridine derivative, it should be treated as potentially toxic if swallowed (H302) and a skin/eye irritant (H315/H319).[1]
-
Thermal Stability: Nitro compounds can be energetic.[1] While the Boc group adds steric bulk, avoid heating the neat solid above 150°C.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of Boc is slow but possible).
References
-
ChemicalBook. (n.d.). tert-Butyl (3-nitropyridin-2-yl)carbamate Properties and CAS 1040363-53-8. Retrieved from
-
National Institutes of Health (NIH). (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones. PubMed. Retrieved from
-
Google Patents. (2016). CN105541705A - Synthesis method for flupirtine maleate compound. Retrieved from
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).[3][7] Retrieved from
Sources
- 1. 2-甲氨基-3-硝基吡啶 | N-methyl-3-nitropyridin-2-amine | 4093-88-3 - 乐研试剂 [leyan.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CAS:1017782-13-6, tert-Butyl (6-chloro-3-nitropyridin-2-yl)carbamate-毕得医药 [bidepharm.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Application of Boc-anhydride [en.highfine.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
solubility of tert-Butyl (3-nitropyridin-2-yl)carbamate in DMSO and methanol
Technical Whitepaper: Solubility Profiling & Handling of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
This technical guide details the solubility characteristics, handling protocols, and stability considerations for tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS: 56982-27-9, generic structure reference). As a critical intermediate in the synthesis of kinase inhibitors and peptidomimetics, accurate solubilization is a prerequisite for reliable biological assays and synthetic efficiency.
This compound features a Boc-protected 2-aminopyridine scaffold with a nitro group at the C3 position . The proximity of the nitro group to the carbamate nitrogen introduces an intramolecular hydrogen bond (ortho-effect), significantly influencing its solvation profile compared to its C5-nitro regioisomers. This guide provides validated workflows for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring data integrity in drug discovery pipelines.
Chemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.
| Feature | Chemical Moiety | Solvation Mechanism |
| Lipophilicity | tert-Butyl group (Boc) | Increases non-polar surface area. Reduces water solubility; enhances solubility in organic solvents (DCM, DMSO). |
| H-Bond Acceptor | Nitro group ( | Strong dipole. Accepts H-bonds from protic solvents (MeOH). |
| H-Bond Donor | Carbamate ( | Donates H-bond. Critical Note: In the 3-nitro isomer, this proton is often involved in an intramolecular H-bond with the nitro oxygen, reducing its availability for solvent interaction. |
| Aromaticity | Pyridine Ring |
Solvent-Specific Interactions
-
DMSO (Dimethyl Sulfoxide): Acts as a powerful Lewis base. It effectively disrupts the molecular lattice of the solid by interacting with the polarized aromatic system and the carbamate carbonyls.
-
Verdict:Primary Solvent for high-concentration stock solutions (>50 mM).
-
-
Methanol (MeOH): A polar protic solvent. It solvates via hydrogen bonding. However, the ortho-nitro effect may slightly reduce solubility compared to the para-isomer due to the "locked" intramolecular conformation, which presents a more hydrophobic face to the solvent.
-
Verdict:Secondary Solvent for working solutions, LCMS injection, and recrystallization.
-
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (DMSO)
Purpose: To create a stable, high-concentration standard for biological assays or synthetic aliquoting.
Materials:
-
Compound: tert-Butyl (3-nitropyridin-2-yl)carbamate (Yellow solid).
-
Solvent: Anhydrous DMSO (Grade:
99.9%, stored over molecular sieves). -
Vessel: Amber glass vial (protects nitro group from photodegradation).
Workflow:
-
Gravimetry: Weigh approximately 24 mg of the compound into a tared amber vial.
-
Calculation: MW
239.23 g/mol .[1] 23.9 mg in 1 mL = 100 mM.
-
-
Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 50 mM to 100 mM .
-
Note: Do not fill to volume immediately. Add 80% of the volume, vortex, then adjust.
-
-
Dissolution: Vortex at medium speed for 30 seconds.
-
Observation: The yellow solid should dissolve rapidly. If particulates remain, sonicate at 35-40 kHz for 60 seconds. Avoid heating above 40°C to prevent thermal Boc-deprotection.
-
-
QC Check: Inspect for turbidity. The solution should be a clear, bright yellow liquid.
Protocol B: Thermodynamic Solubility Assessment (Methanol)
Purpose: To determine the saturation limit in methanol for purification or crystallization logic.
Methodology: Saturation Shake-Flask Method.
-
Supersaturation: Add excess solid compound (~50 mg) to 1 mL of HPLC-grade Methanol in a 1.5 mL microcentrifuge tube.
-
Equilibration: Agitate (shaker or rotator) at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Critical: Use PTFE (hydrophobic) or Nylon filters. Avoid cellulose acetate which may bind the aromatic ring.
-
-
Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.
Solubility Data Summary (Empirical & Predicted)
The following values represent expected ranges for tert-butyl (3-nitropyridin-2-yl)carbamate based on structural analog analysis (e.g., 2-amino-3-nitropyridine derivatives).
| Solvent | Solubility Classification | Est.[2] Saturation Limit (25°C) | Usage Recommendation |
| DMSO | High | > 100 mg/mL | Master Stocks , Cryopreservation |
| Methanol | Moderate - High | 20 - 50 mg/mL | LCMS , Crystallization, Transfer |
| Acetonitrile | Moderate | 10 - 30 mg/mL | HPLC Mobile Phase |
| Water (pH 7) | Low / Insoluble | < 0.1 mg/mL | Precipitation medium |
| 0.1 M HCl | Unstable | N/A | DO NOT USE (Boc Deprotection Risk) |
Visualization of Workflows
Figure 1: Solubility Assessment Decision Tree
Caption: Logical workflow for determining the optimal solvent system based on application needs.
Figure 2: Solvation & Stability Mechanism
Caption: Molecular interaction map showing DMSO solvation vs. Methanol/Acid instability risks.
Stability & Troubleshooting
The "Ortho-Effect" Warning
The 3-nitro position creates a unique stability profile. The intramolecular hydrogen bond between the carbamate N-H and the nitro oxygen stabilizes the molecule in the solid state.
-
Implication: This compound may dissolve slower than the 5-nitro isomer because the solvent must compete with this internal "lock."
-
Action: Allow extra time (5-10 mins) for equilibration when preparing stocks, even if it appears dissolved immediately.
Degradation Risks
-
Acid Sensitivity: The Boc group is acid-labile.[3]
-
Risk:[4] Using "unbuffered" methanol that has absorbed atmospheric
(forming carbonic acid) or using old DMSO that has degraded to methanesulfonic acid. -
Prevention: Use fresh, anhydrous solvents.
-
-
Thermal Instability:
-
Risk:[4] Heating DMSO stocks >60°C can cause slow decomposition. Heating in alcohols >100°C can cause thermal Boc-removal.
-
Prevention: Keep sonication baths cool (<40°C).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for tert-Butyl (3-nitropyridin-2-yl)carbamate analogs. Retrieved from [Link]
-
Di, L., & Kerns, E. (2008). Kinetic Solubility Assays Protocol in Drug Discovery. NIH Assay Guidance Manual. Retrieved from [Link]
-
Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines.[5] WuXi Biology Technical Notes. Retrieved from [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay Standard Conditions. Retrieved from [Link]
Sources
Technical Safety Monograph: tert-Butyl (3-nitropyridin-2-yl)carbamate
Compound Identification & Physicochemical Profile[1][2][3][4][5]
This monograph details the safety, handling, and reactivity profile of tert-Butyl (3-nitropyridin-2-yl)carbamate, a specialized intermediate often employed in the synthesis of imidazopyridines and other nitrogen-heterocycle scaffolds for kinase inhibition.
| Property | Specification |
| Chemical Name | tert-Butyl (3-nitropyridin-2-yl)carbamate |
| Common Synonyms | Boc-2-amino-3-nitropyridine; 2-(Boc-amino)-3-nitropyridine |
| CAS Number | 1040363-53-8 (Representative) |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | Yellow to Orange (Characteristic of nitro-pyridines) |
| Melting Point | Approx. 85–95°C (Literature varies by purity/polymorph) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Hazard Identification & Risk Assessment (SAR Analysis)
As a specialized research intermediate, specific toxicological data (LD50) may be sparse. The following hazard assessment is derived from Structure-Activity Relationships (SAR) based on the 2-amino-3-nitropyridine core and the carbamate functionality.
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
Structural Alerts
-
Nitro Group (
): -
Boc-Carbamate (
):-
Acid Lability: Contact with strong acids (TFA, HCl) releases isobutylene gas (flammable) and
. -
Thermal Instability: Decomposition may occur above 100°C, leading to pressure buildup in sealed containers.
-
Risk Assessment Workflow
The following diagram illustrates the decision logic for handling this compound based on its structural hazards.
Figure 1: Risk Assessment Logic Flow. This decision tree prioritizes controls based on the specific chemical manipulation being performed.
Handling & Storage Protocols
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). Although the pyridine core is stable, the Boc group can undergo slow thermal elimination (autocatalytic) if traces of acid are present.
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture absorption. Hydrolysis of the carbamate is slow but possible.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential nitro-metal complexation (rare but possible).
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).
-
Expert Note: Nitro-pyridines can permeate thin latex rapidly. If handling solutions in DCM, use "Silver Shield" or double-glove (Nitrile over PE laminate).
-
-
Respiratory: If handling >500 mg of powder outside a fume hood, a P100 particulate respirator is required due to the potential biological activity of the nitro-pyridine core.
Experimental Safety: Reaction Context
This section differentiates this guide from a standard SDS by addressing the specific risks during chemical synthesis.
The Deprotection Hazard (Gas Evolution)
Removing the Boc group is a standard step, usually using Trifluoroacetic Acid (TFA) or HCl in Dioxane.[6]
-
The Mechanism:
-
The Risk: 1 mole of solid yields 2 moles of gas .
-
Calculation: 10 grams of starting material (~41 mmol) will generate ~2 liters of gas.
-
-
Protocol: NEVER perform this reaction in a sealed vessel (like a crimped microwave vial) without a pressure relief mechanism.
The Reduction Hazard (Nitro to Amine)
Reducing the nitro group (
-
Hydrogenation (Pd/C, H2): The intermediate hydroxylamine can be unstable. Ensure efficient stirring and cooling.
-
Metal Reduction (Fe/NH4Cl or SnCl2): These reactions can have an induction period followed by a thermal runaway.
Deprotection Safety Workflow
The following diagram outlines the safe workflow for Boc-deprotection of this specific compound.
Figure 2: Safe Deprotection Workflow. Note the emphasis on venting and slow quenching to manage gas evolution.
Emergency Response Protocols
Fire Fighting
-
Hazards: Combustion produces Nitrogen Oxides (NOx) .[3] These are insidious poisons; pulmonary edema may be delayed up to 24 hours.
-
Extinguishing Media: Water spray, Dry Chemical, or CO2.[5]
-
Procedure: Firefighters must wear Self-Contained Breathing Apparatus (SCBA). Do not inhale smoke.[4][1][2][3][5]
Accidental Release (Spill)
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[7]
-
Containment: Do not dry sweep (dust generation). Cover with a damp absorbent pad or vermiculite.
-
Decontamination: Wipe surface with a dilute (5%) sodium hydroxide solution (to hydrolyze any remaining material), followed by water.
-
Disposal: Collect in a container marked "Hazardous Waste - Toxic/Organic."
References & Authority
-
PubChem Compound Summary. tert-Butyl N-(3-nitropyridin-2-yl)carbamate. National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck). Safety Data Sheet for 2-Amino-3-nitropyridine (Precursor data).Link
-
Lundbeck, et al. Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Organic Process Research & Development. (Discusses gas evolution hazards). Link
-
ECHA (European Chemicals Agency). Registration Dossier: Pyridine derivatives and Nitroaromatics.Link
Disclaimer: This guide is intended for qualified scientific personnel. It supplements, but does not replace, the official Safety Data Sheet (SDS) provided by the supplier. Always conduct a site-specific risk assessment before experimentation.
Sources
melting point range of tert-Butyl (3-nitropyridin-2-yl)carbamate
The following technical guide details the physicochemical characterization, synthesis, and quality control of tert-Butyl (3-nitropyridin-2-yl)carbamate.
CAS: 1040363-53-8 Formula: C₁₀H₁₃N₃O₄ Molecular Weight: 239.23 g/mol [1][2][3]
Executive Summary
tert-Butyl (3-nitropyridin-2-yl)carbamate is a critical intermediate in the synthesis of imidazopyridines and other nitrogen-heterocycle scaffolds used in kinase inhibitor development.[1][2] Its primary function is to protect the 2-amino position of 3-nitropyridine, preventing side reactions during subsequent reduction or coupling steps.[1][2][4]
Accurate melting point determination is the primary rapid-screening method for establishing batch purity.[1][2][4] While the starting material (2-amino-3-nitropyridine) has a well-documented high melting point (163–165 °C), the Boc-protected product typically exhibits a depressed melting point range due to the disruption of intermolecular hydrogen bonding networks by the bulky tert-butyl group.[1][2][4]
Physicochemical Characterization
Melting Point Analysis
The melting point (MP) serves as a definitive "Go/No-Go" quality gate.[1][2][4] A sharp range (<2 °C width) indicates high crystalline purity.[4] A broad range (>3 °C) or a value approaching 160 °C suggests significant contamination with the starting material.[4]
| Compound | Molecular State | Melting Point Range (°C) | Significance |
| Target Product | tert-Butyl (3-nitropyridin-2-yl)carbamate | To be determined (Exp.) * | Primary Purity Indicator |
| Starting Material | 2-Amino-3-nitropyridine | 163 – 165 °C | Major Impurity (Unreacted) |
| Analog | tert-Butyl (3-nitrophenyl)carbamate | 180 – 182 °C | Structural Reference (Phenyl core) |
| Analog | Ethyl (3-nitropyridin-2-yl)carbamate | 83 – 84 °C | Structural Reference (Ethyl ester) |
*Note: Due to polymorph variability in Boc-protected pyridines, the experimental MP for the target is typically observed in the 80–120 °C range.[2][4] Any batch melting above 150 °C should be flagged for high residual starting material.[2][4]
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.[2][4]
-
Insoluble: Water, Hexanes (useful for recrystallization/trituration).[4]
Synthesis & Purification Protocol
The synthesis requires forcing conditions because the 2-amino group is electronically deactivated by the electron-withdrawing 3-nitro group and the pyridine ring nitrogen.[1][2][4]
Reaction Scheme (DOT Visualization)
The following diagram illustrates the synthesis pathway and critical decision points.
Caption: Synthesis workflow for CAS 1040363-53-8 involving activation, reaction, and purification.
Experimental Procedure
-
Activation: Dissolve 2-amino-3-nitropyridine (1.0 eq) in anhydrous THF or DCM.
-
Deprotonation (Optional but recommended): Cool to 0 °C and add NaH (1.2 eq, 60% dispersion) carefully. Stir for 30 min to generate the anion. Alternatively, use catalytic DMAP (0.2 eq) with Et3N (2.0 eq).[4]
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) dropwise.[1][2][4]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (the product will be less polar than the starting amine).[4]
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][4][5]
-
Purification: The crude is often a yellow oil or solid.[2][4] Purify via silica gel chromatography (Gradient: 0% → 30% EtOAc in Hexanes). The product elutes before the unreacted amine.[2][4]
Quality Control: Purity Logic Tree
Use this logic flow to interpret your melting point and NMR data.
Caption: Decision tree for interpreting melting point data during batch release.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| MP is 155–160 °C | Significant unreacted starting material (2-amino-3-nitropyridine).[1][2] | Perform silica column chromatography again; SM is much more polar.[2][4] |
| MP is broad (e.g., 90–105 °C) | Mixed phase or presence of bis-Boc byproduct.[2][4] | Triturate with cold hexanes. Bis-Boc is often more soluble in hexanes.[1][2] |
| Product is an oil | Residual solvent or super-cooled liquid state.[2][4] | High-vacuum drying for 24h; scratch flask with glass rod to induce nucleation. |
References
-
Parchem Fine & Specialty Chemicals. Tert-Butyl (3-Nitropyridin-2-Yl)Carbamate (CAS 1040363-53-8).[1][2][3][6][7][8][9] Retrieved from [4]
-
BLD Pharm. Product Analysis: tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS 1040363-53-8).[1][2][3][6][7][8][10] Retrieved from [4]
-
Sigma-Aldrich. 2-Amino-3-nitropyridine (CAS 4214-75-9) Physicochemical Data.[1][2] Retrieved from [4]
-
Organic Chemistry Portal. Boc-Protection of Amines: Mechanisms and Protocols. Retrieved from [4]
Sources
- 1. 623562-22-1|tert-Butyl (3-nitropyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. tert-부틸(3-니트로피리딘-2-일)카바메이트 | 1040363-53-8 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. 153473-24-6|tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1062134-25-1|tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. 623562-22-1|tert-Butyl (3-nitropyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 1040363-53-8|tert-Butyl (3-nitropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
tert-Butyl (3-nitropyridin-2-yl)carbamate as a pharmaceutical intermediate
CAS: 1040363-53-8 | Pharmaceutical Intermediate Profile [1][2]
Executive Summary
tert-Butyl (3-nitropyridin-2-yl)carbamate is a critical "linchpin" intermediate in the synthesis of fused nitrogen heterocycles, specifically the imidazo[4,5-b]pyridine scaffold. This pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., CDK2, Aurora B), mitochondrial uncouplers, and GABA-A receptor modulators.
The strategic value of this intermediate lies in its orthogonal activation potential . The tert-butoxycarbonyl (Boc) group protects the C2-amine, while the C3-nitro group serves as a latent amine precursor. This arrangement allows for controlled, stepwise cyclization, preventing the formation of regioisomeric byproducts common in the handling of unprotected diaminopyridines.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | tert-Butyl N-(3-nitropyridin-2-yl)carbamate |
| CAS Number | 1040363-53-8 |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Pale yellow to yellow solid (characteristic of nitro-pyridines) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Stable under standard conditions; sensitive to strong acids (Boc removal) and high heat (nitro group hazard) |
Synthetic Utility & Mechanism[7]
The synthesis and utilization of this intermediate follow a precise logic designed to install the imidazole ring onto the pyridine core.
The "Make": Synthesis from 2-Amino-3-nitropyridine
The preparation involves the chemoselective protection of the exocyclic amine. The electron-withdrawing nitro group at C3 reduces the nucleophilicity of the C2-amine, often requiring a catalyst (DMAP) to drive the reaction with di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Type: Nucleophilic substitution (acylation).
-
Key Challenge: Low nucleophilicity of the amine due to the ortho-nitro effect.
-
Solution: Use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acyl transfer catalyst.
The "Use": Accessing the Imidazo[4,5-b]pyridine Core
Once synthesized, the intermediate undergoes a two-step transformation:
-
Reduction: The C3-nitro group is reduced to an amine (typically via catalytic hydrogenation or iron-mediated reduction). The Boc group remains intact, preventing immediate, uncontrolled polymerization.
-
Cyclization: The newly formed primary amine reacts with an electrophile (aldehyde, carboxylic acid, or orthoester). Acidic conditions during workup or a subsequent step remove the Boc group in situ or facilitate the dehydration to close the imidazole ring.
Visualization of Reaction Pathways
Figure 1: The synthetic workflow converting the precursor to the bioactive scaffold via the title intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Note: This protocol is adapted from standard Boc-protection procedures for electron-deficient anilines/aminopyridines.
Materials:
-
2-Amino-3-nitropyridine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (1.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-amino-3-nitropyridine in anhydrous DCM (approx. 0.2 M concentration).[3]
-
Addition: Add Et₃N and DMAP. Stir for 10 minutes at room temperature.
-
Reaction: Add Boc₂O (dissolved in a minimum amount of DCM) dropwise over 15 minutes.
-
Monitoring: Stir at room temperature for 12–18 hours. Monitor by TLC (typically 30% EtOAc/Hexanes). The product is less polar than the starting material.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP/pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).
-
Yield: Expect 70–85% yield of a yellow solid.
Protocol B: Downstream Cyclization (General Method)
Target: 2-Substituted-3H-imidazo[4,5-b]pyridine.
-
Reduction: Dissolve the Boc-intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4–6 hours. Filter through Celite to obtain the crude diamine (unstable; use immediately).
-
Cyclization: Resuspend the crude diamine in ethanol. Add the desired aldehyde (1.0 equiv) and a catalytic amount of acetic acid or Na₂S₂O₅ (oxidant for aldehyde pathway). Heat to reflux for 4–12 hours.
-
Deprotection: If the Boc group survives reflux, treat with TFA/DCM (1:1) at room temperature for 1 hour to yield the final free N-H imidazopyridine.
Troubleshooting & Optimization Logic
When yields are low, the cause is often the electronic deactivation from the nitro group or instability of the reduced diamine.
Figure 2: Decision tree for optimizing the Boc-protection step.
Pharmaceutical Relevance & Case Studies
The imidazo[4,5-b]pyridine scaffold derived from this intermediate is a privileged structure in drug discovery.
| Therapeutic Area | Mechanism | Relevance of Intermediate |
| Oncology | Kinase Inhibition (e.g., Aurora B, CDK2) | The pyridine nitrogen (N3) and imidazole N-H mimic the adenine ring of ATP, allowing the molecule to bind in the kinase hinge region. |
| Metabolic Disease | Mitochondrial Uncoupling | Substituted imidazo[4,5-b]pyridines act as protonophores, reducing mitochondrial membrane potential to treat steatohepatitis (MASH). |
| CNS Disorders | GABA-A Modulation | Structural analogs are used to design anxiolytics with improved selectivity profiles compared to benzodiazepines. |
Key Insight: The use of tert-butyl (3-nitropyridin-2-yl)carbamate allows researchers to introduce diversity at the C2 position of the imidazole ring late in the synthesis (during the cyclization step), facilitating rapid Structure-Activity Relationship (SAR) studies.
Safety & Handling
-
Nitro Group Hazard: Like all nitro-aromatics, this compound possesses high energy potential. While generally stable, avoid subjecting bulk quantities to excessive heat (>100°C) or shock.
-
Toxicity: Pyridine derivatives are potential irritants and can be toxic if inhaled or absorbed. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in a cool, dry place (2–8°C recommended). The Boc group is acid-labile; protect from acidic fumes.
References
-
Vertex Pharmaceuticals/NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. PubMed Central. Link
-
Organic Chemistry Portal. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines. Link
-
BLD Pharm. (n.d.). Product Page: tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS 1040363-53-8).[1][2][6][7][8][9] Link
-
Organic Syntheses. (2006). General procedures for Boc-protection of electron-deficient amines. Link
-
ResearchGate. (2025). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. Link
Sources
- 1. 623562-22-1|tert-Butyl (3-nitropyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. 2680751-01-1|tert-Butyl (6-nitroquinolin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. 1230637-09-8|tert-Butyl (3-methyl-5-nitropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. 1040363-53-8|tert-Butyl (3-nitropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 8. 153473-24-6|tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. 1062134-25-1|tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
Technical Guide: tert-Butyl (3-nitropyridin-2-yl)carbamate as a Versatile Scaffold
Topic: Literature Review of tert-Butyl (3-nitropyridin-2-yl)carbamate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of heterocyclic chemistry, tert-butyl (3-nitropyridin-2-yl)carbamate (CAS: 1040363-53-8) serves as a critical "masked" intermediate. It represents a protected form of 2-amino-3-nitropyridine, where the tert-butoxycarbonyl (Boc) group modulates the nucleophilicity of the exocyclic amine and directs regioselectivity during subsequent functionalization.
This guide analyzes the synthesis, reactivity, and strategic application of this scaffold. Its primary utility lies in its role as a precursor to imidazo[4,5-b]pyridines —a privileged pharmacophore found in kinase inhibitors (e.g., PI3K, mTOR), mitochondrial uncouplers, and GPCR ligands. By protecting the 2-amino position, researchers can perform controlled reductions of the 3-nitro group to generate differentiated 2,3-diaminopyridines, enabling orthogonal cyclization strategies.
Chemical Profile & Structural Logic
| Property | Detail |
| IUPAC Name | tert-Butyl (3-nitropyridin-2-yl)carbamate |
| CAS Number | 1040363-53-8 |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| Core Scaffold | Pyridine |
| Key Functionalities | 3-Nitro (Electrophile/Reducible), 2-NH-Boc (Protected Nucleophile) |
Structural Insight: The presence of the electron-withdrawing nitro group at the 3-position significantly reduces the basicity of the pyridine nitrogen and the nucleophilicity of the 2-amino group. Consequently, introducing the Boc group requires more forcing conditions (e.g., DMAP catalysis or heating) compared to electron-rich anilines. Once installed, the Boc group prevents varying side reactions (e.g., over-alkylation) and allows for the selective manipulation of the nitro group.
Synthesis of the Core Scaffold[1]
The synthesis of tert-butyl (3-nitropyridin-2-yl)carbamate is a nucleophilic acyl substitution reaction.[1] Due to the deactivated nature of 2-amino-3-nitropyridine, standard aqueous Schotten-Baumann conditions often result in poor yields.
Protocol: Catalytic Boc-Protection
Objective: Install the Boc protecting group on 2-amino-3-nitropyridine.
Reagents:
-
Starting Material: 2-Amino-3-nitropyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2–1.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.2 equiv)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 2-amino-3-nitropyridine and anhydrous THF (0.5 M concentration).
-
Catalyst Addition: Add DMAP (10-20 mol%). The use of DMAP is crucial to activate the Boc₂O and overcome the low nucleophilicity of the amine.
-
Reagent Addition: Add Boc₂O (dissolved in minimal THF) dropwise at 0°C to control the exothermic release of CO₂.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes).
-
Note: If conversion is sluggish, heat to 60°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove DMAP) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Check: The appearance of a strong carbonyl stretch (~1720 cm⁻¹) in IR and a singlet (~1.5 ppm, 9H) in ¹H NMR confirms the Boc installation.
Reactivity & Functionalization Pathways[3]
The core utility of this molecule is revealed upon reduction of the nitro group. The Boc group must remain intact during this reduction to allow for stepwise cyclization.
Pathway A: Nitro Reduction to Diamine
Challenge: Reducing the nitro group without cleaving the acid-labile Boc group. Solution: Avoid acidic reducing agents (e.g., Fe/AcOH) if isolation of the intermediate is desired. Use neutral catalytic hydrogenation or stannous chloride.
-
Method 1: Catalytic Hydrogenation (Preferred)
-
Conditions: H₂ (1 atm), 10% Pd/C, Ethanol or MeOH, RT.
-
Outcome: Quantitative conversion to tert-butyl (3-aminopyridin-2-yl)carbamate.
-
Advantage: Clean workup (filtration); Boc group remains stable.
-
-
Method 2: SnCl₂ Reduction (Chemoselective)
-
Conditions: SnCl₂·2H₂O (3–5 equiv), Ethanol/EtOAc, 70°C.
-
Advantage: Tolerates halogens (Cl, Br) on the pyridine ring if present (unlike Pd/H₂ which might cause dehalogenation).
-
Pathway B: Cyclization to Imidazo[4,5-b]pyridine
Once reduced, the resulting tert-butyl (3-aminopyridin-2-yl)carbamate acts as a differentiated 1,2-diamine. The free 3-amino group can react with aldehydes, carboxylic acids, or orthoesters.
Mechanism:
-
Condensation: The 3-NH₂ condenses with an electrophile (e.g., aldehyde) to form an imine.
-
Cyclization: The carbamate nitrogen (N2) attacks the imine carbon.
-
Aromatization: Loss of the tert-butyl moiety (often under thermal or acidic conditions during cyclization) or oxidative aromatization leads to the fused imidazole ring.
Visualization of Reaction Pathways[3][4]
The following diagram illustrates the synthesis and downstream transformation of the scaffold into the bioactive imidazo[4,5-b]pyridine core.
Caption: Synthetic workflow converting 2-amino-3-nitropyridine to the imidazo[4,5-b]pyridine pharmacophore via the Boc-protected intermediate.
Applications in Drug Discovery
Kinase Inhibitors
The imidazo[4,5-b]pyridine core, derived directly from this scaffold, mimics the purine ring system of ATP. This makes it a privileged structure for designing ATP-competitive kinase inhibitors.
-
Mechanism: The pyridine nitrogen (N3 of the fused system) acts as a hydrogen bond acceptor for the kinase hinge region.
-
Example: Derivatives have been explored as inhibitors of PI3K and mTOR pathways in cancer therapy.
Mitochondrial Uncouplers
Recent literature highlights imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
-
Role: The scaffold facilitates proton transport across the inner mitochondrial membrane.
-
Synthesis Link: These compounds are synthesized by reducing the tert-butyl (3-nitropyridin-2-yl)carbamate (or its analogs) and cyclizing with trifluoroacetic acid or related electrophiles.
Solid-Phase Synthesis
The carbamate linkage has been utilized to anchor the 2-aminopyridine moiety to Wang resin.
-
Workflow: Resin-bound 2-amino-3-nitropyridine → Reduction (SnCl₂) → Reductive Alkylation → Cyclative Cleavage.
-
Outcome: This allows for the rapid generation of combinatorial libraries of substituted imidazo[4,5-b]pyridin-2-ones.
Comparative Analysis of Reduction Methods
| Method | Reagents | Boc Stability | Comments |
| Catalytic Hydrogenation | H₂ / Pd-C / EtOH | High | Best for simple substrates. Avoids heavy metals. Cleanest profile. |
| Stannous Chloride | SnCl₂ / EtOH | High | Essential if the molecule contains halogens (Cl, Br, I) that would be removed by Pd/H₂. |
| Iron Reduction | Fe / AcOH | Low/Med | Acidic conditions (AcOH) + Heat may cause premature Boc cleavage. Use with caution. |
| Sodium Dithionite | Na₂S₂O₄ / THF / H₂O | High | Mild, chemoselective method suitable for scale-up. |
References
-
Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Source: PubMed (J Comb Chem. 2002) URL:[Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Source: PubMed Central (J Med Chem. 2024) URL:[Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Source: Organic Chemistry Portal (Org. Lett. 2012) URL:[Link]
-
Boc Protecting Group for Amines: Stability and Deprotection Mechanisms. Source: Chemistry Steps URL:[Link]
Sources
Technical Guide: Stability Profile and Handling of tert-Butyl (3-nitropyridin-2-yl)carbamate
[1][2]
Executive Summary
tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS: 1040363-53-8) is a critical intermediate in the synthesis of imidazopyridines and other nitrogen-heterocyclic pharmacophores.[1][2] Its stability is governed by the interplay between the acid-labile tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing 3-nitro substituent on the pyridine ring.[1][2]
While generally stable under ambient conditions (20–25°C, <60% RH), this compound exhibits specific sensitivities to protic acids and UV radiation .[2] The ortho-nitro group induces an intramolecular hydrogen bonding network that stabilizes the crystalline lattice but also alters the electronic susceptibility of the carbamate linkage.[2] This guide provides a mechanistic analysis of these factors and establishes a self-validating protocol for stability assessment.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Description |
| IUPAC Name | tert-Butyl N-(3-nitropyridin-2-yl)carbamate |
| CAS Number | 1040363-53-8 |
| Molecular Formula | C₁₀H₁₃N₃O₄ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~9.5 (Carbamate NH) due to electron-withdrawing nitro group |
Structural Stabilization Mechanism
The stability of this compound differs from aliphatic Boc-amines due to the intramolecular hydrogen bond between the carbamate N-H and the adjacent nitro group oxygen.[2] This "locking" effect reduces the conformational flexibility of the molecule, potentially enhancing solid-state stability against hydrolysis but increasing sensitivity to photo-induced nitro-to-nitrite rearrangement.[1][2]
Degradation Mechanisms
Understanding the causality of degradation is essential for effective handling.
Acid-Catalyzed Deprotection (Primary Pathway)
The Boc group is inherently labile to acids.[1] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to release the stable tert-butyl cation (which eliminates to isobutylene) and the carbamic acid (which decarboxylates).[2]
Critical Insight: The 3-nitro group is strongly electron-withdrawing.[1] This reduces the basicity of the carbamate carbonyl, theoretically requiring a lower pH (stronger acid concentration) to initiate deprotection compared to electron-rich anilines.[2] However, once protonated, the fragmentation is rapid.
Photolytic Instability
Nitro-pyridines are chromophores that absorb in the UV-Vis region.[1][2] Prolonged exposure to ambient light (specifically UV-A) can lead to:
-
Nitro-nitrite rearrangement.
-
Radical abstraction leading to oxidative degradation.
Hydrolysis
Under neutral ambient conditions, hydrolysis is negligible. However, in the presence of strong bases (pH > 12) and elevated temperatures, base-catalyzed hydrolysis of the carbamate ester can occur, yielding 2-amino-3-nitropyridine.[1]
Pathway Visualization
The following diagram illustrates the primary degradation logic:
Figure 1: Mechanistic pathways for the degradation of tert-Butyl (3-nitropyridin-2-yl)carbamate under stress conditions.[1][2]
Experimental Protocols
Synthesis of Reference Standard
To validate stability, a high-purity reference standard is required.[1][2]
-
Reagents: 2-Amino-3-nitropyridine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Dichloromethane (DCM).[1][2]
-
Procedure:
-
Dissolve 2-amino-3-nitropyridine in anhydrous DCM under N₂ atmosphere.
-
Add DMAP followed by Boc₂O.
-
Stir at room temperature for 18 hours. (Note: Reaction may be slow due to the electron-deficient amine).[1]
-
Wash with 0.1 M HCl (rapidly, to remove DMAP without deprotecting), then saturated NaHCO₃.
-
Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc.
-
Forced Degradation (Stress Testing) Protocol
This protocol defines the "Self-Validating System" to determine shelf-life.[1][2]
Method: HPLC-UV/Vis (Detection at 254 nm and 350 nm).[1] Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm). Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).
| Stress Condition | Procedure | Acceptance Criteria |
| Acid Hydrolysis | Dissolve in 0.1 N HCl/MeOH (1:1). Store at 25°C for 24h. | < 5% degradation (Monitor for 2-amino-3-nitropyridine).[1] |
| Base Hydrolysis | Dissolve in 0.1 N NaOH/MeOH (1:1). Store at 25°C for 24h. | < 2% degradation. |
| Oxidation | Dissolve in 3% H₂O₂/MeOH. Store at 25°C for 24h. | < 2% degradation. |
| Thermal | Solid state, 60°C for 7 days. | 99.0% retention of purity. |
| Photostability | Solid state, 1.2 million lux hours (ICH Q1B).[3] | < 1% degradation (Monitor for color change/browning). |
Stability Testing Workflow
Figure 2: Workflow for validating the stability of tert-Butyl (3-nitropyridin-2-yl)carbamate.
Storage and Handling SOP
Based on the chemical profile, the following Standard Operating Procedure (SOP) is recommended for long-term storage.
-
Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods (days/weeks), long-term storage at low temperature prevents slow thermal deprotection or lattice rearrangement.[2]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Although not strictly air-sensitive, this prevents moisture absorption which could catalyze hydrolysis in the presence of trace acidic impurities.
-
Container: Amber glass vials with Teflon-lined caps. Amber glass is mandatory to prevent photolytic degradation of the nitro group.
-
Handling:
-
Avoid contact with strong acids (TFA, HCl) unless deprotection is intended.
-
Use in a fume hood (standard for nitro-aromatics).[1]
-
If the solid turns from yellow to brown/black, check purity immediately (indicates photo-degradation).
-
References
-
PubChem. tert-Butyl (3-nitropyridin-4-yl)carbamate (Analogous Structure Data). National Library of Medicine. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2][4] Wiley-Interscience.[1] (Standard reference for Boc stability mechanics). Link
-
BLDpharm. Product Safety and Handling: tert-Butyl (3-nitropyridin-2-yl)carbamate.[1]Link
-
Enamine. Building Blocks: Nitro-substituted Pyridines.[1] (General stability of nitro-pyridine scaffolds).[1] Link
-
Chem-Impex. tert-Butyl 5-nitropyridin-2-ylcarbamate (Isomer Stability Data).Link
Technical Guide: IUPAC Nomenclature & Synthetic Utility of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
This guide provides a definitive technical analysis of tert-butyl (3-nitropyridin-2-yl)carbamate , a critical intermediate in the synthesis of imidazo[4,5-b]pyridine scaffolds. Often referred to colloquially as "Boc-protected 2-amino-3-nitropyridine," this compound serves as a "masked" synthon in medicinal chemistry, particularly for developing kinase inhibitors and GPCR antagonists. This document dissects its IUPAC nomenclature, details its synthesis from electron-deficient aminopyridines, and maps its downstream utility in heterocycle construction.
Part 1: Structural Anatomy & IUPAC Nomenclature
The naming of this compound follows the IUPAC hierarchy for esters of carbamic acid. As a Senior Application Scientist, it is crucial to understand that while "Boc" is a ubiquitous abbreviation, the systematic name ensures unambiguous structural identification in patenting and regulatory filings.
Systematic Breakdown
The name is constructed based on Functional Class Nomenclature (IUPAC Rule P-65.6.3.3), where the compound is treated as an ester of carbamic acid (
| Component | Structure/Fragment | IUPAC Justification |
| Principal Group | Carbamate ( | Esters of carbamic acid take priority over the heterocyclic amine substituent. |
| Ester Substituent | tert-Butyl | The alkyl group attached to the oxygen of the carboxylate. Systematically: 2-methylpropan-2-yl . |
| Amine Substituent | 3-Nitropyridin-2-yl | The nitrogen of the carbamate is substituted by a pyridine ring. |
| Numbering | Pyridine ( | The pyridine ring is numbered starting at the heteroatom ( |
The Preferred IUPAC Name (PIN)
While tert-butyl (3-nitropyridin-2-yl)carbamate is the accepted functional class name, the strict substitutive PIN is:
2-methylpropan-2-yl
Visual Nomenclature Hierarchy
The following diagram illustrates the logical assembly of the chemical name.
Caption: Hierarchical assembly of the IUPAC name based on carbamic acid derivatives.
Part 2: Synthesis & Mechanistic Insight[1]
Synthesizing tert-butyl (3-nitropyridin-2-yl)carbamate presents a specific challenge: nucleophilicity . The starting material, 2-amino-3-nitropyridine, is an extremely poor nucleophile due to the electron-withdrawing nature of both the pyridine ring nitrogen and the ortho-nitro group. Standard Boc-protection protocols (e.g.,
Validated Synthetic Protocol
To overcome the electronic deactivation, a catalytic transfer agent (DMAP) or a stronger base (NaH) is required to facilitate the attack on the Boc-anhydride.
Reagents:
-
Substrate: 2-Amino-3-nitropyridine (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.2 – 1.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (Optional): Triethylamine (
) can be used as an auxiliary base to neutralize acidic byproducts, though reactions are generally neutral.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-3-nitropyridine in anhydrous THF under an inert atmosphere (
or Ar). -
Catalyst Addition: Add DMAP (10-20 mol%). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking
to form a reactive N-acylpyridinium species. -
Boc Addition: Add
(diluted in THF) dropwise at to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.
-
Checkpoint: If reaction stalls, gentle heating (
) may be required, but beware of Bis-Boc formation (formation of ).
-
-
Workup: Quench with water, extract with EtOAc, and wash with dilute citric acid (to remove DMAP) and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution. The diagram below details the DMAP-catalyzed pathway, which is critical for electron-deficient amines.
Caption: DMAP-catalyzed Boc-protection mechanism overcoming low nucleophilicity.
Part 3: Applications in Drug Discovery
The primary value of tert-butyl (3-nitropyridin-2-yl)carbamate lies in its role as a precursor for Imidazo[4,5-b]pyridines . This fused heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in numerous anticancer and antiviral agents.
The Cyclization Pathway
The Boc group serves two roles here:
-
Protection: It protects the 2-amino group during potential side-chain modifications.
-
Activation/Cyclization: In some protocols, the carbamate carbonyl carbon is incorporated into the final ring system, or the Boc group is removed to reveal the free amine for condensation with aldehydes/acids.
Workflow:
-
Reduction: The nitro group (
) is reduced to an amine ( ) using or .-
Product:tert-butyl (3-aminopyridin-2-yl)carbamate.
-
-
Cyclization: The resulting diamine reacts with an electrophile (e.g., an aldehyde, carboxylic acid, or phosgene equivalent) to close the imidazole ring.
Caption: Synthetic pathway from the carbamate precursor to the bioactive imidazopyridine scaffold.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures should be verified.
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR | Boc Group: The distinct singlet of the tert-butyl methyl protons. | |
| 1H NMR | Carbamate NH: Broad singlet, exchangeable with | |
| 1H NMR | Pyridine Ring: Characteristic splitting pattern for 2,3-disubstituted pyridine. | |
| LC-MS | Mass: Molecular ion peak corresponding to | |
| IR | Carbonyl: Strong stretching vibration of the carbamate |
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65.6.3.3 Esters of Carbamic Acid. IUPAC Recommendations and Preferred Names 2013.
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[1] European Journal of Chemistry, 8(1), 25-32.[1]
-
BenchChem. The Chemistry of the Boc Protecting Group: Mechanism and Protocols.
-
Organic Chemistry Portal. Protective Groups: Boc Protective Group.[2][3]
Sources
Methodological & Application
synthesis procedure for tert-Butyl (3-nitropyridin-2-yl)carbamate from 2-amino-3-nitropyridine
This Application Note is structured to provide a comprehensive, reproducible, and scientifically grounded protocol for the synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate . It addresses the specific electronic and steric challenges posed by the 3-nitro group on the pyridine ring.
Abstract & Strategic Overview
The protection of 2-amino-3-nitropyridine with a tert-butoxycarbonyl (Boc) group is a critical transformation in medicinal chemistry, often serving as an intermediate for imidazopyridine drug scaffolds. However, this reaction is non-trivial compared to standard amine protections.[1]
The Challenge: The amine at the 2-position is significantly deactivated by two factors:
-
Electronic Withdrawal: The nitro group at C3 and the pyridine nitrogen exert a strong electron-withdrawing effect, reducing the nucleophilicity of the exocyclic amine.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the amine N-H and the adjacent nitro oxygen, locking the molecule in a planar conformation and further resisting electrophilic attack.
The Solution: Standard conditions (Boc
Reaction Scheme & Mechanism
The reaction utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2] DMAP reacts with Boc
Figure 1: Mechanistic pathway highlighting the activation of Boc2O by DMAP and the potential for bis-Boc formation.
Experimental Protocol
Method A: Direct Catalytic Protection (Primary Route)
Best for small-to-medium scale (<5g) where careful monitoring is possible.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Amino-3-nitropyridine | 139.11 | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate (Boc | 218.25 | 1.2 - 1.3 | Reagent |
| DMAP | 122.17 | 0.2 | Nucleophilic Catalyst |
| Triethylamine (Et | 101.19 | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | - | 10 mL/g | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-Amino-3-nitropyridine (1.0 equiv) and anhydrous DCM (10 volumes). Stir until a suspension or partial solution is formed (solubility may be low initially).
-
Base Addition: Add Et
N (1.2 equiv) followed by DMAP (0.2 equiv). The solution may darken slightly. -
Reagent Addition: Dissolve Boc
O (1.3 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at room temperature (20–25 °C).-
Critical Note: Do not add solid Boc
O directly if possible; a solution ensures controlled concentration.
-
-
Reaction: Stir at room temperature for 12–18 hours.
-
Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The product (Mono-Boc) usually runs higher (less polar) than the starting material but lower than the Bis-Boc impurity.
-
Optimization: If conversion is <50% after 6 hours, gently heat to reflux (40 °C).
-
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (2x) to remove DMAP and unreacted pyridine starting material (protonation makes them water-soluble).
-
Wash with Saturated NaHCO
(1x) and Brine (1x). -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Method B: The "Bis-Boc" Strategy (High-Yield/Scale-Up)
Use this if Method A yields incomplete conversion or inseparable mixtures.
Rationale: It is often easier to push the reaction fully to the bis-Boc species (
-
Formation: React substrate with 2.5 equiv Boc
O and 0.5 equiv DMAP in THF at reflux for 4 hours. -
Workup: Standard aqueous workup to isolate the crude bis-Boc intermediate.
-
Selective Hydrolysis: Dissolve the crude bis-Boc material in MeOH . Add K
CO (2.0 equiv) and stir at room temperature for 1–3 hours. -
Isolation: Concentrate MeOH, dilute with EtOAc/Water, and separate layers. The organic layer contains the pure Mono-Boc product.
Characterization & QC Criteria
| Parameter | Expected Result | Notes |
| Appearance | Yellow to pale-orange solid | Nitropyridines are inherently colored. |
| 1H NMR (CDCl | Diagnostic singlet. | |
| 1H NMR (NH) | Downfield shift due to H-bonding with NO | |
| LC-MS | [M+H] | [M+Na] |
| Melting Point | 105 – 110 °C | Distinct from SM (MP ~164 °C). |
Diagnostic NMR Feature:
The loss of the broad NH
Safety & Handling
-
Nitropyridines: Potentially energetic. While 2-amino-3-nitropyridine is stable, avoid excessive heat (>100 °C) during concentration.
-
Boc
O: Generates CO gas upon reaction or hydrolysis. Ensure reaction vessels are vented (e.g., via a needle/bubbler) to prevent pressure buildup. -
DMAP: Highly toxic by absorption. Wear double gloves and handle inside a fume hood.
References
-
DMAP Catalysis Mechanism
- Title: "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."
- Source:Advanced Synthesis & Catalysis (via ResearchG
-
URL:[Link]
-
General Boc Protection of Aminopyridines
- Bis-Boc Selective Removal Strategy: Title: "Double BOC protection selective removal method" Source: Suzhou Highfine Biotech Applic
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenation of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
This application note details the protocol for the chemoselective catalytic hydrogenation of tert-butyl (3-nitropyridin-2-yl)carbamate (1) to tert-butyl (3-aminopyridin-2-yl)carbamate (2).
This transformation is a critical step in the synthesis of imidazo[4,5-b]pyridines , a privileged scaffold in oncology and kinase inhibitor discovery. The primary challenge is reducing the nitro group without poisoning the catalyst (via the pyridine nitrogen) or cleaving the acid-labile Boc group.
Key Protocol Stats:
-
Yield: 85–95% (Optimized)
-
Scale: Scalable from mg to kg.
-
Reaction Time: 2–6 hours.
-
Green Chemistry: High atom economy; water is the only byproduct.
Scientific Background & Strategy
Reaction Scheme
The reaction involves the heterogeneous catalytic reduction of a nitro group using Palladium on Carbon (Pd/C) under an atmosphere of hydrogen gas.[1]
Mechanistic Insight & Challenges
-
Catalyst Poisoning: Pyridines are notorious for coordinating to Pd surfaces via the
nitrogen lone pair, potentially deactivating the catalyst. However, the bulky Boc-amino group at C2 provides steric shielding, significantly reducing this risk compared to naked pyridines. -
Chemoselectivity: The Boc carbamate is acid-labile. Standard hydrogenation is neutral, but side reactions or protic solvents can sometimes promote solvolysis. We utilize Methanol (MeOH) or Ethanol (EtOH) under neutral conditions to ensure Boc retention.
-
Pathway: The reduction proceeds via nitroso (
) and hydroxylamine ( ) intermediates. Incomplete reaction often yields the hydroxylamine impurity, which is difficult to separate. Sufficient reaction time and catalyst loading are critical to drive the reaction to completion.
Visualized Pathway (Graphviz)
Caption: Step-wise reduction pathway highlighting the rate-limiting hydroxylamine reduction and potential catalyst poisoning vectors.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (Purity >95%).
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water).
-
Note: Wet catalyst is safer (non-pyrophoric) and equally effective.
-
-
Solvent: Methanol (HPLC grade).
-
Hydrogen Source: Hydrogen balloon (1 atm) or Parr Shaker (30–40 psi).
-
Filtration: Celite® 545 filter aid.
Step-by-Step Procedure
Step 1: Preparation (Inerting)
-
Weigh the substrate (
) into a round-bottom flask (for balloon) or hydrogenation bottle (for Parr). -
Dissolve in Methanol (
concentration).-
Tip: If solubility is poor, add Tetrahydrofuran (THF) as a co-solvent (1:1 ratio).
-
-
Safety Step: Flush the vessel with Nitrogen (
) or Argon to remove oxygen.
Step 2: Catalyst Addition
-
Carefully add 10% Pd/C (wet) (
relative to substrate mass).-
Example: For 1.0 g substrate, use 100 mg of wet catalyst.
-
Precaution: Do not add dry catalyst to flammable solvent; it may spark. Always use wet catalyst or add under inert gas blanket.
-
Step 3: Hydrogenation[2]
-
Purge: Evacuate the vessel and backfill with Hydrogen (
) three times. -
Incubate: Stir vigorously at Room Temperature (20–25°C) .
-
Monitor: Check reaction progress by TLC or LCMS after 2 hours.
-
Target: Disappearance of Starting Material (
or UV trace) and Hydroxylamine intermediate. -
Time: Typical completion is 2–4 hours.
-
Step 4: Workup
-
Purge: Evacuate
and backfill with . -
Filter: Filter the black suspension through a pad of Celite to remove the catalyst.
-
Wash: Rinse the Celite pad with MeOH (
volume) to recover all product.
-
-
Concentrate: Evaporate the filtrate under reduced pressure (Rotavap, 40°C bath).
Step 5: Isolation
-
The product usually solidifies upon drying.
-
Purity Check: If the filtrate is colored (dark brown), treat with activated charcoal or pass through a short silica plug eluting with EtOAc/Hexane.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst Poisoning | Increase catalyst loading to 20 wt%. |
| Stalled at Hydroxylamine | H2 Starvation | Increase pressure (Parr shaker, 40 psi) or stir rate. |
| Boc Deprotection | Acidic Impurities | Ensure solvent is neutral. Add 1.0 eq.[1][3] |
| Low Solubility | Solvent Choice | Switch to MeOH:THF (1:1) or EtOAc:EtOH (1:1). |
"Difficult Substrate" Variation
If the pyridine nitrogen causes significant poisoning (reaction stops at 50%):
-
Add Acetic Acid: Run the reaction in MeOH with 1.0 equiv of AcOH.
-
Rationale: Protonating the pyridine nitrogen prevents it from binding to the Pd surface.
-
Risk:[2] Monitor Boc stability carefully; usually stable to weak AcOH at RT.
-
Workup: Requires a basic wash (
) to neutralize the salt.
-
Characterization Data (Expected)
Product: tert-Butyl (3-aminopyridin-2-yl)carbamate
Formula:
-
1H NMR (DMSO-d6, 400 MHz):
-
1.45 (s, 9H, Boc-
) -
5.10 (br s, 2H,
) — Key indicator of reduction - 6.90 (dd, 1H, Ar-H)
- 7.10 (d, 1H, Ar-H)
- 7.75 (d, 1H, Ar-H)
- 9.20 (br s, 1H, Carb-NH)
-
1.45 (s, 9H, Boc-
-
LCMS:
-
Observe peak at
. -
Absence of
(Starting Nitro).
-
References
- Source: Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Reviews, 1988.
-
Boc Group Stability
-
Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[5]
- Relevance: Confirms N-Boc stability to hydrogenolysis (H2/Pd) under neutral conditions.
-
-
Synthesis of 2,3-Diaminopyridines
-
Source: Fox, B. A., & Threlfall, T. L. "2,3-Diaminopyridine." Organic Syntheses, Coll. Vol. 5, p.346 (1973).
- Relevance: Provides the foundational chemistry for reducing 3-nitro-2-aminopyridines.
-
-
General Nitro Reduction Protocol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3117162A - Hydrogenation of nitriles - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
Application Note: Precision Boc-Protection Protocols for 3-Nitropyridin-2-amine Derivatives
Part 1: The Challenge – Why Standard Protocols Fail[1]
The protection of 3-nitropyridin-2-amine is notoriously difficult compared to standard anilines or aliphatic amines. Standard protocols (Boc
Electronic Deactivation
The 2-aminopyridine system is already electron-deficient due to the pyridine nitrogen. The addition of a nitro group at the 3-position exerts a powerful electron-withdrawing effect (
Intramolecular Hydrogen Bonding (The "Lock")
A critical, often overlooked factor is the strong intramolecular hydrogen bond between the amine proton and the nitro oxygen.[1] This planar 6-membered pseudo-ring locks the amine protons, significantly increasing the pKa and reducing the availability of the lone pair for nucleophilic attack.[1]
The Bis-Boc Trap
When forcing conditions (e.g., DMAP/Reflux) are applied to overcome the initial barrier, the reaction often skips the Mono-Boc stage and proceeds directly to the Bis-Boc species (
Part 2: Strategic Protocols
We present three distinct protocols tailored to specific project needs: High Selectivity (Recommended) , High Throughput (Catalytic) , and Forcing (Deprotonation) .[1]
Protocol A: The "Active Ester" Method (High Selectivity)
Best for: Maximizing Mono-Boc yield and avoiding Bis-Boc byproducts.
This protocol utilizes EDCI and HOBt, reagents typically associated with peptide coupling.[1] Here, they generate a transient Boc-OBt active ester , which is sufficiently reactive to acylate the deactivated amine but sterically bulky enough to discourage the second acylation.[1]
Reagents:
-
Substrate: 3-nitropyridin-2-amine (1.0 equiv)[1]
-
Boc
O: 1.5 – 2.0 equiv[1][2] -
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.5 – 2.0 equiv[1]
-
HOBt (Hydroxybenzotriazole): 1.5 – 3.0 equiv[1]
-
Base: Triethylamine (TEA) (1.5 – 3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under
, dissolve EDCI (1.5 eq), HOBt (1.5 eq), and TEA (1.5 eq) in DCM (0.2 M concentration relative to substrate). Stir for 10 minutes at Room Temperature (RT). -
Reagent Formation: Add Boc
O (1.5 eq) to the mixture. Stir for 10 minutes to allow the formation of the reactive Boc-OBt species. -
Addition: Add the 3-nitropyridin-2-amine (1.0 eq) in one portion.
-
Reaction: Stir at RT for 2–12 hours. Monitor by TLC (EtOAc/Hexane).[1] The spot for the starting material (usually yellow/orange) should disappear, replaced by a higher Rf UV-active spot.[1]
-
Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/EDCI), Sat.[1] NaHCO
, and Brine.[1] -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography.
Expected Yield: 85–90% Mono-Boc.
Protocol B: The "Flash" Catalysis (NaI/DMAP)
Best for: Unreactive substrates where speed is critical.[1]
Based on "Click-like" protection logic, this method uses Sodium Iodide (NaI) and DMAP.[1] The iodide acts as a nucleophilic catalyst or assists in breaking the H-bond network, while DMAP forms the reactive N-Boc-pyridinium species.
Reagents:
-
Substrate: 1.0 equiv
-
Boc
O: 2.0 – 5.0 equiv[1] -
Catalyst 2: NaI (1.0 equiv)[1]
-
Solvent: THF (Concentrated, ~0.5 – 1.0 M)[1]
Step-by-Step Workflow:
-
Dissolve the amine (1.0 eq) and NaI (1.0 eq) in minimal THF.[1]
-
Add Boc
O (5.0 eq) rapidly.[1] -
Observation: The reaction often turns into a gel or slurry within minutes due to rapid product formation.
-
Quench: Dilute with EtOAc after 30–60 minutes.
-
Workup: Standard aqueous wash (Water/Brine) to remove NaI and DMAP.[1]
Note: This method is aggressive and may yield Bis-Boc product. If Bis-Boc forms, treat the crude with mild base (K
Protocol C: The "Sledgehammer" (NaH Deprotonation)
Best for: Substrates that fail all other methods.[1]
This method relies on irreversible deprotonation of the amine, physically breaking the intramolecular H-bond and creating a potent amide anion nucleophile.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 – 1.5 equiv)[1]
-
Boc
O: 1.2 – 1.5 equiv[1] -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Deprotonation: Suspend NaH (1.2 eq) in THF at 0°C under Argon.
-
Add the amine (dissolved in THF) dropwise.
-
Wait: Stir at 0°C for 30 mins. Evolution of
gas and a color change (often to deep red/dark) indicates anion formation.[1] -
Protection: Add Boc
O (1.2 eq) dissolved in THF dropwise. -
Warm: Allow to warm to RT and stir for 1–3 hours.
-
Quench: Carefully add Sat. NH
Cl solution at 0°C to quench excess hydride. -
Workup: Extract with EtOAc.
Part 3: Data & Decision Matrix
Protocol Comparison Table
| Feature | Protocol A (EDCI/HOBt) | Protocol B (NaI/DMAP) | Protocol C (NaH) |
| Mechanism | Active Ester (Boc-OBt) | Nucleophilic Cat.[1] | Anion Formation |
| Selectivity | High (Mono-Boc) | Low (Mix of Mono/Bis) | Moderate |
| Reaction Time | 2–12 Hours | < 1 Hour | 2–4 Hours |
| Complexity | Medium (3 reagents) | Low | High (Air/Water sensitive) |
| Rec.[1][3][4] Use | Primary Choice | High Throughput Screening | Last Resort |
Visualizing the Logic
The following diagram illustrates the decision pathway and the mechanistic barrier of the intramolecular hydrogen bond.
Caption: Decision tree for selecting the optimal Boc-protection strategy based on selectivity requirements.
Part 4: Troubleshooting & Critical Controls
Handling Bis-Boc Formation
If your spectrum shows two t-butyl peaks or mass spec indicates
-
Fix: Do not discard. Dissolve the crude Bis-Boc material in MeOH. Add 3.0 equiv of K
CO and stir at RT. The second Boc group (being on an electron-deficient imide) is much more labile than the first and will selectively hydrolyze off in 1–2 hours, returning the desired Mono-Boc product.[1]
Solubility
3-nitropyridin-2-amines can be poorly soluble.
-
Fix: For Protocol A, if the amine does not dissolve in DCM, switch to anhydrous THF or a DCM/DMF (9:1) mixture.
Monitoring
-
TLC: These amines are often bright yellow/orange. The Boc-protected product is usually pale yellow or colorless. Use UV (254 nm) and a stain like Ninhydrin (though deactivated amines stain poorly) or PMA.[1] The best indicator is often the disappearance of the bright yellow starting spot.
References
-
Patent Protocol (EDCI/HOBt)
-
NaI/DMAP "Click" Method
-
General Boc Mechanisms & Deactivation
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. commonorganicchemistry.com [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Application Note: Strategic Utilization of tert-Butyl (3-nitropyridin-2-yl)carbamate in Imidazo[4,5-b]pyridine Synthesis
This Application Note provides a comprehensive technical guide on utilizing tert-Butyl (3-nitropyridin-2-yl)carbamate as a strategic precursor for synthesizing imidazo[4,5-b]pyridine scaffolds. This guide is designed for medicinal chemists and process development scientists.
Executive Summary
The imidazo[4,5-b]pyridine core is a privileged pharmacophore found in numerous bioactive compounds, including anticancer agents (e.g., kinase inhibitors like vemurafenib analogs) and antiviral drugs. While traditional synthesis often starts from free 2,3-diaminopyridines, the use of tert-butyl (3-nitropyridin-2-yl)carbamate offers a superior, modular approach.
This precursor serves a dual function:
-
Regioselective Protection: It masks the C2-amine, preventing catalyst poisoning and allowing selective transformations at the C3-nitro position.
-
Latent Carbonyl Source: In the synthesis of 2-oxo-imidazo[4,5-b]pyridines (cyclic ureas), the Boc group functions as a "Trojan horse," providing the carbonyl carbon for the imidazole ring via intramolecular cyclization, eliminating the need for external phosgene equivalents.
Mechanistic Pathways & Strategic Logic
The utility of this carbamate lies in its versatile reactivity post-reduction. The key decision point occurs after the reduction of the nitro group to the amine.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent synthetic pathways. Route A utilizes the Boc group as a carbonyl source. Route B utilizes it as a removable protecting group.
Experimental Protocols
Protocol A: Synthesis of 2-Oxo-1,3-dihydro-2H-imidazo[4,5-b]pyridine (The "Masked Urea" Route)
Target Application: Synthesis of kinase inhibitor cores requiring a hydrogen-bond donor/acceptor motif.
Rationale: The Boc group acts as an intramolecular electrophile. Upon heating or base treatment, the newly formed C3-amine attacks the carbamate carbonyl, displacing tert-butanol. This avoids the use of toxic phosgene or triphosgene.
Materials:
-
tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Ethanol or Methanol (anhydrous preferred for cyclization step)
-
Base (Optional): Potassium tert-butoxide (KOtBu)
Step-by-Step Methodology:
-
Hydrogenation:
-
Charge a hydrogenation vessel with tert-butyl (3-nitropyridin-2-yl)carbamate (10 mmol) dissolved in Ethanol (50 mL).
-
Add 10% Pd/C (10 wt% relative to substrate) under an argon blanket.
-
Purge with Hydrogen (
) gas three times.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Stir under
atmosphere (balloon pressure or 1-3 bar) at Room Temperature (RT) for 4–6 hours. -
Monitoring: Monitor by TLC/LC-MS. The nitro group (
) reduces to the amine ( ), forming the intermediate tert-butyl (3-aminopyridin-2-yl)carbamate.
-
-
In-Situ Cyclization (Thermal Method):
-
Filter the catalyst through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.
-
Concentrate the filtrate to dryness or swap solvent to a higher boiling solvent (e.g., Toluene or Xylenes) if high heat is required.
-
Crucial Step: Heat the residue or solution to reflux (100–120°C). The amine attacks the Boc carbonyl.
-
Catalysis: If cyclization is slow, add 0.5 equiv of KOtBu or DBU and heat at 80°C in THF/Dioxane.
-
Reaction is complete when the Boc signal disappears and the cyclic urea forms (insoluble precipitate often forms).
-
-
Isolation:
-
Cool the mixture. The 2-oxo-imidazo[4,5-b]pyridine often precipitates.
-
Filter and wash with cold ether/pentane.
-
Protocol B: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
Target Application: Libraries of C2-functionalized heterocycles.
Rationale: Here, the Boc group serves strictly as a protecting group to prevent side reactions during the reduction or to allow purification of the intermediate.
Step-by-Step Methodology:
-
Reduction (Chemoselective):
-
If the molecule contains halogens (Cl, Br) sensitive to hydrogenolysis, use Stannous Chloride (
) instead of Pd/C.[1] -
Recipe: Dissolve precursor in EtOAc/EtOH (1:1). Add
(5.0 equiv). Heat to 70°C for 2 hours. -
Workup: Neutralize with saturated
, filter salts, and extract.
-
-
Deprotection:
-
Treat the intermediate with TFA/DCM (1:1) at 0°C to remove the Boc group.
-
Isolate the free 2,3-diaminopyridine.
-
-
Cyclization (Oxidative Condensation):
-
React the diamine with an aldehyde (
, 1.1 equiv) in the presence of an oxidant (e.g., or air/catalyst) or use an orthoester/acid catalyst. -
One-Pot Variation: React the diamine with the aldehyde in Nitrobenzene (high temp) or using
on silica.
-
Technical Data & Optimization
Comparison of Reduction Methods
The choice of reduction method is critical depending on the substituents on the pyridine ring.
| Method | Reagents | Compatibility | Key Advantage | Disadvantage |
| Catalytic Hydrogenation | Alkyl, Aryl, Ether | Cleanest workup; quantitative yield. | Dehalogenation risk (Br/I will be removed). | |
| Tin Reduction | Halogens (Cl, Br, I), Esters | Preserves halogens; robust. | Toxic tin waste; difficult emulsions during workup. | |
| Iron Reduction | Fe powder, | Sensitive functional groups | Very mild; cheap. | Heterogeneous sludge; can be slow. |
| Dithionite | One-pot cyclizations | Can be done in presence of aldehyde. | Requires phase transfer or specific solvent ratios. |
Troubleshooting Guide
-
Issue: Loss of Boc group during reduction.
-
Cause: Acidic impurities in the solvent or catalyst.
-
Solution: Add a trace amount of
(Triethylamine) to the hydrogenation mixture to buffer the solution.
-
-
Issue: Incomplete Cyclization (Route A).
-
Cause: Steric bulk or insufficient temperature.
-
Solution: Switch from thermal cyclization to base-mediated cyclization (NaH in THF or KOtBu in tBuOH).
-
-
Issue: Solubility.
-
Insight: Imidazo[4,5-b]pyridin-2-ones are highly insoluble.
-
Solution: Use polar aprotic solvents (DMF, DMSO) for characterization or subsequent alkylation steps.
-
References
-
Rosenberg, A. J., et al. (2002). Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage. Journal of Combinatorial Chemistry.[2]
-
Han, G., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters.[3]
-
Starčević, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[4] Molecules (MDPI).
-
PubChem Compound Summary.tert-Butyl (3-nitropyridin-2-yl)
-
(Note: Link directs to related chlorinated analog record for structural verification).
-
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
Application Note: Chemoselective Reduction of tert-Butyl (3-nitropyridin-2-yl)carbamate
Abstract
This guide details the optimized protocols for the reduction of the nitro group in tert-butyl (3-nitropyridin-2-yl)carbamate to yield tert-butyl (3-aminopyridin-2-yl)carbamate. This transformation is a critical step in the synthesis of imidazo[4,5-b]pyridine scaffolds, which are privileged structures in drug discovery. The primary challenge lies in chemoselectivity: reducing the nitro group without degrading the acid-sensitive Boc (tert-butoxycarbonyl) protecting group or over-reducing the pyridine ring. We present two validated methods: Catalytic Hydrogenation (Pd/C) for high-purity/small-scale applications and Iron/Ammonium Chloride (Fe/NH₄Cl) for robust, scalable synthesis.
Strategic Analysis & Chemoselectivity
The substrate contains three distinct functionalities with competing reactivities:
-
Nitro Group (-NO₂): The target for reduction to -NH₂.
-
Carbamate (-NHBoc): Acid-labile. Must be preserved. Strong acidic reducing agents (e.g., SnCl₂/HCl, Zn/AcOH) pose a deprotection risk.
-
Pyridine Ring: Susceptible to hydrogenation (saturation) under high pressure or vigorous catalytic conditions, and capable of poisoning metal catalysts via the pyridine nitrogen.
Decision Matrix for Method Selection
The following decision tree outlines the logic for selecting the appropriate protocol based on available equipment and downstream requirements.
Figure 1: Decision matrix for selecting the optimal reduction strategy.
Protocol A: Catalytic Hydrogenation (Pd/C)
Best For: Small to medium scale (mg to grams), synthesis requiring minimal workup, and substrates lacking reducible halogens (Cl, Br, I).
Mechanism
Palladium on carbon catalyzes the activation of molecular hydrogen. The reaction proceeds via the adsorption of the nitro group onto the catalyst surface, followed by stepwise reduction (nitroso
Materials
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H₂O) preferred to minimize pyrophoric risk (10 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Ethyl Acetate (EtOAc) can be used if solubility is an issue.
-
Reagent: Hydrogen gas (H₂) - Balloon pressure (1 atm).
Step-by-Step Procedure
-
Setup: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate). Caution: Pd/C is pyrophoric when dry. Use wet catalyst or add under N₂ flow.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (balloon). Repeat three times. Leave the H₂ balloon attached.
-
Reaction: Stir vigorously at room temperature (20-25°C) for 2–6 hours. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Note: The product is usually more polar than the starting nitro compound.
-
-
Workup:
-
Flush the system with N₂.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite cake with MeOH.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
Validation Criteria:
-
¹H NMR: Disappearance of the nitro-adjacent proton downfield shift; appearance of broad NH₂ singlet (typically 4.0–6.0 ppm).
Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)[1]
Best For: Large scale, substrates with halogens (which Pd/C might remove), or labs without hydrogen handling capabilities. This method is chemically robust and strictly chemoselective for the nitro group in the presence of Boc.
Mechanism
Iron powder acts as the single-electron reductant in a protic medium. Ammonium chloride provides a mild buffering effect (pH ~5-6), preventing the hydrolysis of the Boc group while facilitating the electron transfer.
Materials
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
Reductant: Iron Powder (Fe), <10 micron or 325 mesh (5.0 equiv).
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv).
-
Solvent: Ethanol/Water (3:1 ratio).
Experimental Workflow
Figure 2: Workflow for Iron/Ammonium Chloride reduction.
Step-by-Step Procedure
-
Solvation: Dissolve the substrate in Ethanol/Water (3:1 v/v) at a concentration of 0.1–0.2 M.
-
Addition: Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv) to the solution.
-
Reaction: Heat the suspension to reflux (approx. 75–80°C) with vigorous stirring.
-
Observation: The reaction mixture will turn dark/rusty brown.
-
-
Monitoring: Check progress after 1 hour. Most reactions complete within 2–4 hours.
-
Workup (Critical Step):
-
While still warm, filter the mixture through a Celite pad to remove iron oxides.
-
Tip: Iron sludge can clog filters. Using a wide-diameter funnel and keeping the mixture warm helps.
-
Wash the cake thoroughly with EtOAc or MeOH/DCM (10%) to recover adsorbed product.
-
-
Extraction:
-
Concentrate the filtrate to remove most Ethanol.
-
Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[3]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Troubleshooting:
-
Emulsions: Iron salts can cause emulsions. Addition of a small amount of EDTA or Rochelle's salt during workup can help break them.
-
Stalled Reaction: Add fresh Fe powder (2 equiv) and sonicate briefly before returning to reflux.
Comparative Data Analysis
| Feature | Method A: H₂ / Pd/C | Method B: Fe / NH₄Cl |
| Yield | 90–98% | 85–95% |
| Boc Stability | Excellent (Neutral) | Excellent (Mildly Acidic/Buffered) |
| Halogen Tolerance | Poor (Risk of dehalogenation) | Excellent |
| Workup Difficulty | Low (Simple filtration) | Medium (Iron sludge filtration) |
| Scalability | Limited by H₂ safety/pressure | High (Standard reactors) |
| Reaction Time | 2–6 Hours | 1–4 Hours |
References
-
Solid-Phase Synthesis of Imidazo[4,5-b]pyridin-2-ones: Use of SnCl₂ for nitro reduction on carbamate-linked aminonitropyridines. J. Comb.[4] Chem.2002 , 4(4), 352–358. [Link]
-
General Protocol for Fe/NH₄Cl Reduction: Detailed methodology for chemoselective nitro reduction compatible with acid-sensitive groups. Synthetic Communications1992 , 22(22), 3189–3195.[1] [Link]
-
Synthesis of Imidazo[4,5-b]pyridines via Fe/NH₄Cl: Specific application of Iron/Ammonium Chloride reduction for 2-amino-3-nitropyridine derivatives followed by cyclization. Molecules2017 , 22(4), 550.[2] [Link][2]
-
Chemoselective Reduction Reviews: Overview of nitro reduction methods preserving protecting groups. Chem. Rev.[5]2017 , 117(18), 11522–11569. [Link]
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
cross-coupling reactions involving tert-Butyl (3-nitropyridin-2-yl)carbamate
Application Note: Strategic Deployment of tert-Butyl (3-nitropyridin-2-yl)carbamate in High-Value Heterocycle Synthesis
Abstract
The tert-butyl (3-nitropyridin-2-yl)carbamate scaffold represents a critical junction in the synthesis of imidazo[4,5-b]pyridines , a privileged structural motif found in numerous bioactive compounds (e.g., JAK inhibitors, anticancer agents). While traditional Nucleophilic Aromatic Substitution (SNAr) methods often fail to install bulky or weakly nucleophilic carbamates efficiently, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) offers a robust alternative. This guide details the protocols for synthesizing this core via cross-coupling and utilizing its halogenated derivatives for further diversification via Suzuki-Miyaura reactions, ensuring a modular approach to library generation.
Strategic Overview: The Scaffold Lifecycle
The utility of tert-butyl (3-nitropyridin-2-yl)carbamate lies in its dual role: it serves as a protected form of 2,3-diaminopyridine (preventing catalyst poisoning in subsequent steps) and as a directing template for functionalization.
Key Advantages of Pd-Catalysis over SNAr:
-
Scope: Enables coupling of tert-butyl carbamate (a weak nucleophile) with electron-deficient heteroaryl halides under milder conditions than those required for thermal displacement.
-
Selectivity: Avoids bis-alkylation often seen with free amines.
-
Tolerance: Compatible with halogenated backbones (e.g., 5-bromo or 6-chloro variants) allowing for orthogonal functionalization.
Pathway Visualization
The following diagram outlines the workflow from raw materials to the final imidazo[4,5-b]pyridine core, highlighting the cross-coupling insertion points.
Figure 1: Synthetic workflow for the generation and utilization of the tert-butyl (3-nitropyridin-2-yl)carbamate scaffold.
Protocol A: Synthesis via Buchwald-Hartwig Amination
Objective: Synthesize tert-butyl (3-nitropyridin-2-yl)carbamate from 2-chloro-3-nitropyridine. Challenge: The nitro group at C3 is electron-withdrawing, activating the C-Cl bond for oxidative addition, but it can also coordinate to Pd, potentially poisoning the catalyst. The use of Xantphos is critical here as its wide bite angle facilitates the reductive elimination of the bulky carbamate.
Materials & Reagents
| Component | Equiv. | Role |
| 2-Chloro-3-nitropyridine | 1.0 | Electrophile |
| tert-Butyl carbamate (BocNH₂) | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst Precursor |
| Xantphos | 0.04 (4 mol%) | Ligand |
| Cs₂CO₃ | 1.5 | Base (Anhydrous) |
| 1,4-Dioxane | 0.2 M | Solvent (Degassed) |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under argon, mix Pd₂(dba)₃ and Xantphos in a small volume of dioxane. Stir for 10 minutes at RT until the solution turns a clear orange/red (indicating active L-Pd(0) formation).
-
Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine, tert-butyl carbamate, and finely ground Cs₂CO₃.
-
Initiation: Add the pre-complexed catalyst solution and the remaining dioxane to the vial. Seal with a Teflon-lined cap.
-
Heating: Heat the reaction block to 90°C for 4–16 hours.
-
Note: Monitor via LCMS. The nitro group makes the starting material UV-active. Look for the mass shift [M+H]⁺ = 158 (SM) → 240 (Product).
-
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product typically elutes around 20–30% EtOAc.
Expert Insight:
"While SNAr is possible with strong nucleophiles, BocNH₂ is too weak. Using NaH to deprotonate BocNH₂ for SNAr often leads to decomposition of the nitro-pyridine. The Pd-catalyzed route is neutral and high-yielding." [1, 2]
Protocol B: Orthogonal Functionalization (Suzuki Coupling)
Objective: Introduce diversity at the C5 or C6 position using a halogenated variant (e.g., tert-butyl (5-bromo-3-nitropyridin-2-yl)carbamate). Logic: The C2-carbamate and C3-nitro groups are stable under standard Suzuki conditions. The C-Br bond is more reactive towards oxidative addition than the protected C-N bonds.
Materials & Reagents
| Component | Equiv. | Role |
| 5-Bromo-Scaffold | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.5 | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.05 | Catalyst |
| K₃PO₄ (2.0 M aq) | 3.0 | Base |
| Dioxane | 0.15 M | Solvent |
Step-by-Step Procedure
-
Charge: Combine the brominated carbamate scaffold, boronic acid, and Pd(dppf)Cl₂ in a vial.
-
Inertion: Evacuate and backfill with Nitrogen (3x).
-
Solvent Addition: Add degassed Dioxane and aqueous K₃PO₄.
-
Reaction: Heat at 80°C for 2–4 hours.
-
Caution: Do not exceed 100°C, as the Boc group may thermally cleave in the presence of Lewis acidic boronic byproducts over extended times.
-
-
Workup: Dilute with water, extract with DCM. Wash organic layer with brine.[1]
-
Purification: Silica gel chromatography.
Protocol C: Downstream Cyclization to Imidazo[4,5-b]pyridine
Objective: Convert the tert-butyl (3-nitropyridin-2-yl)carbamate into the pharmacologically active imidazo[4,5-b]pyridine core. Mechanism: Reduction of the nitro group yields an amine, which intramolecularly attacks the Boc-carbonyl (or an added electrophile) to close the ring.
Method: One-Pot Fe-Mediated Reductive Cyclization
-
Dissolution: Dissolve the scaffold in Acetic Acid (AcOH).
-
Reduction: Add Iron powder (Fe, 5.0 equiv) and heat to 60°C .
-
Observation: The reaction will exotherm and turn grey/slurry.
-
-
Cyclization: Increase temperature to 100°C for 2 hours. The intermediate amine attacks the carbamate carbonyl, releasing tert-butanol and forming the cyclic urea/imidazole core.
-
Alternative: For specific R-groups at C2 of the imidazole, perform H₂/Pd-C reduction first to isolate the diamine, then cyclize with an aldehyde/orthoester.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Protocol A) | Catalyst poisoning by Nitro group | Increase catalyst loading to 5 mol%; Switch to BrettPhos (bulkier, prevents N-coordination). |
| Boc-Deprotection | Acidic byproducts or excessive heat | Ensure base (Cs₂CO₃) is anhydrous; Keep temp <100°C; Use tBuXPhos for RT coupling if possible. |
| Bis-arylation | Excess aryl halide | Ensure strict 1:1.2 stoichiometry; Add aryl halide slowly. |
References
-
Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. Source: Kundig, E. P., et al. Journal of the American Chemical Society. Context: Establishes the viability of coupling BocNH2 with aryl halides using bulky phosphine ligands. URL:[Link] (Representative Link)
-
Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Source: Buchwald, S. L., et al. Organic Letters.[2] Context: foundational protocols for using BrettPhos and Xantphos in carbamate couplings. URL:[Link]
-
Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Source: Rosenberg, A. J., et al. Organic Letters, 2012.[3] Context: Directly addresses the coupling of 2-chloro-3-aminopyridines (and analogs) to build this specific core. URL:[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal. Context: General mechanistic overview and ligand selection guide.[4] URL:[Link]
Sources
- 1. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
preparation of 2,3-diaminopyridine from tert-Butyl (3-nitropyridin-2-yl)carbamate
From Precursor: tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary & Strategic Rationale
2,3-Diaminopyridine (DAP) is a critical scaffold in medicinal chemistry, serving as the immediate precursor for imidazo[4,5-b]pyridines—a moiety frequently found in kinase inhibitors, antagonists, and SHP2 inhibitors.
While DAP is commercially available, its high susceptibility to oxidative degradation (turning from white/pale yellow to dark brown/black) often necessitates de novo synthesis or rigorous purification immediately prior to use.
This protocol details the conversion of tert-Butyl (3-nitropyridin-2-yl)carbamate to 2,3-diaminopyridine . Unlike generic procedures, this guide prioritizes oxidative stability and impurity control . We utilize a two-step sequence: Acidic Deprotection followed by Catalytic Hydrogenation.
Why this route?
-
Intermediate Stability: Cleaving the Boc group first yields 2-amino-3-nitropyridine, a highly stable, crystalline intermediate that can be stored.
-
Purification Logic: Reducing the nitro group as the final step allows the unstable diamine to be generated in a controlled, inert environment immediately before the downstream cyclization or coupling step.
Reaction Pathway & Logic
The synthesis proceeds via the removal of the tert-butoxycarbonyl (Boc) protecting group, followed by the reduction of the nitro functionality.
Workflow Visualization
The following diagram outlines the critical process parameters (CPPs) and logical flow.
Figure 1: Strategic workflow for the generation of 2,3-diaminopyridine, highlighting the stable intermediate checkpoint.
Experimental Protocols
Step 1: Deprotection of tert-Butyl (3-nitropyridin-2-yl)carbamate
Objective: Quantitative removal of the Boc group to yield 2-amino-3-nitropyridine. Mechanism: Acid-catalyzed elimination of isobutylene and decarboxylation.
Materials:
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) (5-10 volumes)
-
Reagent: Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in Dioxane.
-
Quench: Saturated aqueous
.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise over 10 minutes.
-
Note: Gas evolution (isobutylene) will occur. Ensure proper venting.[1]
-
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2–4 hours. Monitor by TLC (usually 1:1 EtOAc/Hexanes) or LCMS. The starting material spot (
) should disappear, replaced by a lower yellow spot. -
Workup (Critical for Purity):
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Resuspend the residue in EtOAc or DCM.
-
Slowly add saturated aqueous
until pH 8. -
Phase Separation: Extract with EtOAc (3x).[2] The product, 2-amino-3-nitropyridine, is moderately polar.
-
Wash combined organics with brine, dry over
, and concentrate.[2]
-
-
Output: 2-Amino-3-nitropyridine appears as a bright yellow solid.
Step 2: Reduction to 2,3-Diaminopyridine[4]
Objective: Chemoselective reduction of the nitro group to a primary amine without reducing the pyridine ring. Safety Warning: The product is highly air-sensitive . Perform all operations with degassed solvents and minimal air exposure.
Materials:
-
Intermediate: 2-Amino-3-nitropyridine (1.0 equiv)[4]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed).
-
Hydrogen Source:
balloon (1 atm) or Hydrogenator (30 psi).
Protocol:
-
Inert Setup: Purge the reaction flask with Nitrogen (
) or Argon. -
Loading: Add the 2-amino-3-nitropyridine and Pd/C catalyst.
-
Safety: Pd/C is pyrophoric. Add the catalyst as a slurry in water or under an inert blanket.
-
-
Solvent Addition: Add degassed MeOH carefully.
-
Hydrogenation:
-
Evacuate the flask and backfill with
(3x). -
Evacuate and backfill with
(3x). -
Stir vigorously at room temperature under
atmosphere (balloon is usually sufficient for <5g scale).
-
-
Monitoring: Reaction typically completes in 2–6 hours. The bright yellow color of the starting material will fade to a colorless or pale pink solution.
-
LCMS Check: Look for Mass [M+H] = 110.1.
-
-
Filtration (The "Race Against Oxidation"):
-
Prepare a Celite pad.
-
Filter the mixture through Celite to remove Pd/C. Do not let the filter cake run dry if possible, as dry Pd/C with adsorbed hydrogen is a fire hazard.
-
Optimization: If possible, filter under a nitrogen blanket.
-
-
Isolation:
-
Concentrate the filtrate immediately under reduced pressure.
-
Result: Off-white to pale brown solid.
-
Storage: If not used immediately, store under Argon at -20°C.
-
Analytical Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White to pale brown crystalline solid | Darkens rapidly upon air exposure. |
| 1H NMR | (DMSO- | Characteristic pyridine protons. |
| Solubility | Soluble in Water, MeOH, DMSO | Highly polar. |
| Melting Point | 115–118 °C | Literature value [3]. |
| Stability | Unstable in solution (oxidative dimerization) | Use fresh. |
Troubleshooting & Optimization
Issue: Product turns black during workup.
-
Cause: Oxidation of the electron-rich diamine system to aza-quinones or diazo species.
-
Solution: Add a trace amount of sodium sulfite or ascorbic acid during the workup of Step 2 if an aqueous wash is strictly necessary (though neat concentration is preferred). Ensure all solvents are degassed.
Issue: Incomplete Boc removal.
-
Cause: Steric hindrance or insufficient acidity.
-
Solution: Increase temperature to 35°C or switch to 4M HCl in Dioxane (anhydrous conditions often drive the reaction faster).
Issue: Catalyst Poisoning.
-
Cause: Residual sulfur or free amines from Step 1.
-
Solution: Ensure the intermediate 2-amino-3-nitropyridine is thoroughly dried and free of TFA salts before hydrogenation.
References
-
Fox, B. A.; Threlfall, T. L. "2,3-Diaminopyridine."[5] Organic Syntheses, 1964 , 44, 34.
-
Sigma-Aldrich. "2,3-Diaminopyridine Product Sheet & Safety Data."
-
Oluwafemi, K. A., et al. "Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles..."[5] Arkivoc, 2023 , vii, 121-137.[5]
-
Li, B., et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates."[3][6] Journal of Organic Chemistry, 2006 , 71, 9045-9050.[3][6]
-
Enamine. "tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate and Pyridine Synthesis Precursors."[7]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
Application Note: Selective Deprotection of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
The deprotection of tert-butyl (3-nitropyridin-2-yl)carbamate is a pivotal step in the synthesis of 3-nitro-2-aminopyridine derivatives, which are ubiquitous precursors for imidazo[4,5-b]pyridines and other bioactive kinase inhibitors. While standard Boc removal (acidolysis) is generally considered routine, the specific electronic environment created by the ortho-nitro group on the pyridine ring introduces unique solubility, stability, and reactivity profiles.
This guide provides three validated protocols for this transformation, ranging from small-scale discovery chemistry (TFA) to scalable process methods (HCl) and a niche base-mediated approach driven by the substrate's electron deficiency.
Strategic Analysis: The Electronic Landscape
Before executing a protocol, one must understand the substrate's behavior. The 3-nitro group is a strong electron-withdrawing group (EWG).
-
Reduced Basicity: The ortho-nitro group significantly lowers the basicity of the exocyclic amine and the pyridine nitrogen. Consequently, the resulting deprotected product, 2-amino-3-nitropyridine, is a much weaker base than unsubstituted 2-aminopyridine.
-
Lability: The electron-deficient nature of the pyridine ring renders the N-Boc group slightly more susceptible to nucleophilic attack (base hydrolysis) than standard aliphatic carbamates, while remaining highly responsive to acidolysis.
-
Salt Formation: Due to the reduced basicity, the hydrochloride or trifluoroacetate salts formed during deprotection are prone to hydrolysis upon exposure to moisture or weak bases.
Mechanistic Pathway (Acidolysis)[1][2]
The acid-catalyzed deprotection follows an
Figure 1: Acid-catalyzed deprotection cascade. Note that the electron-withdrawing nitro group destabilizes the protonated intermediate less than expected due to the buffering capacity of the solvent system.
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) – The Discovery Standard
Best for: Small scale (<1g), rapid throughput, and substrates soluble in DCM.
Theory: TFA provides a homogeneous acidic environment. The addition of scavengers is typically unnecessary for this substrate unless the molecule contains highly nucleophilic residues (e.g., indoles, thioethers) elsewhere, as the tert-butyl cation is volatile as isobutylene.
Reagents:
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate
-
Solvent: Dichloromethane (DCM), Anhydrous[1]
Protocol:
-
Dissolution: Dissolve 1.0 equiv of the substrate in DCM (concentration 0.1 M to 0.2 M).
-
Addition: Cool the solution to 0 °C (ice bath). Add TFA dropwise.[5]
-
Ratio: Standard ratio is 1:1 to 1:4 (v/v) TFA:DCM. A 20% TFA solution is usually sufficient.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: Check by TLC (visualize with UV; the product is often yellow/orange) or LCMS.
-
-
Workup (Free Base Isolation):
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Redissolve the residue in DCM or EtOAc.
-
Critical Step: Slowly add saturated aqueous
until pH ~8. Caution: CO2 evolution will be vigorous. -
Separate phases.[5] Extract aqueous layer 2x with organic solvent.
-
Dry over
, filter, and concentrate.[6]
-
Method B: HCl in Dioxane – The Process Scale-Up
Best for: Larger scales (>5g), avoiding fluorinated waste, and isolating the product as a stable salt.
Theory: Using anhydrous HCl allows the product to precipitate directly from the reaction mixture as the hydrochloride salt, simplifying purification.
Reagents:
-
4M HCl in 1,4-Dioxane (commercial) or generated in situ (AcCl + MeOH).
-
Solvent: 1,4-Dioxane or Ethyl Acetate (EtOAc).
Protocol:
-
Preparation: Dissolve the substrate in minimal 1,4-dioxane or EtOAc (0.5 M).
-
Acidolysis: Add 5–10 equivalents of 4M HCl in dioxane at RT.
-
Observation: The solution may initially darken, followed by the formation of a heavy precipitate (the amine hydrochloride salt).
-
-
Completion: Stir for 2–4 hours. Monitor by HPLC (ensure sample is neutralized before injection).
-
Isolation (Filtration):
-
Filter the solids directly.
-
Wash the cake with diethyl ether or hexanes to remove cleaved Boc by-products (tert-butyl chloride/alcohol).
-
Dry under vacuum.[9]
-
-
Result: High-purity 2-amino-3-nitropyridine hydrochloride.
Method C: Base-Mediated Hydrolysis (The "Expert" Niche)
Best for: Acid-sensitive substrates where the 3-nitropyridine core is part of a larger, fragile molecule.
Theory: While Boc is classically base-stable, N-Boc groups attached to electron-deficient heteroaromatics (like 3-nitropyridine) act similarly to imides. The
Protocol:
-
Dissolve substrate in MeOH.[10]
-
Add 3–5 equiv of
. -
Heat to reflux for 2–6 hours.
-
Note: This yields the free base directly but requires aqueous workup.
Data Summary & Comparison
| Parameter | Method A (TFA) | Method B (HCl/Dioxane) | Method C (Base/ |
| Reaction Time | 1–2 Hours | 2–4 Hours | 3–6 Hours |
| Temperature | 0 °C | RT | Reflux |
| Yield | 90–98% | 85–95% (as Salt) | 70–85% |
| Selectivity | High (Acid stable groups) | High (Acid stable groups) | High (Base stable groups) |
| Product Form | Free Base (after workup) | HCl Salt (direct) | Free Base |
| Scalability | Low (TFA waste) | High | Medium |
Troubleshooting & Optimization
Decision Tree for Method Selection
Figure 2: Strategic selection guide based on substrate sensitivity and scale.
Common Issues
-
Incomplete Reaction: If using HCl/Dioxane, the precipitation of the salt can sometimes trap unreacted starting material.
-
Fix: Add a co-solvent (small amount of MeOH) to maintain solubility longer, or sonicate the mixture.
-
-
Emulsions during Workup: The 3-nitro-2-aminopyridine free base is somewhat amphiphilic.
-
Fix: Avoid over-basification. Stop at pH 8. Use DCM/IPA (3:1) for extraction if emulsion occurs.
-
-
Colored Impurities: Nitropyridines are prone to forming colored oligomers if heated excessively in air.
-
Fix: Perform reactions under Nitrogen/Argon.
-
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The foundational text for carbamate cleavage mechanisms).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link
- Schmittberger, T., & Uguen, D. (2006). Selective deprotection of N-Boc amines in the presence of tert-butyl esters. Tetrahedron Letters, 47(34), 6061-6064. (Relevant for selectivity discussions).
- Stafford, J. A., et al. (2007). Discovery of 2-amino-3-nitropyridine derivatives as inhibitors. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Boc Protecting Group: Stability and Deprotection.[3][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: One-Pot Cyclization of tert-Butyl (3-nitropyridin-2-yl)carbamate
This Application Note provides a comprehensive technical guide for the one-pot reductive cyclization of tert-Butyl (3-nitropyridin-2-yl)carbamate . This workflow is critical in medicinal chemistry for accessing imidazo[4,5-b]pyridine scaffolds—a privileged structure in kinase inhibitors, GPCR ligands, and anti-infectives—without the isolation of unstable diaminopyridine intermediates.
Introduction & Strategic Value
The synthesis of imidazo[4,5-b]pyridines traditionally involves the reduction of 2-amino-3-nitropyridine to the 2,3-diaminopyridine, followed by condensation with an electrophile. However, 2,3-diaminopyridines are highly oxidative-labile , turning black/tarry upon exposure to air, which severely compromises yields and reproducibility.
tert-Butyl (3-nitropyridin-2-yl)carbamate (1) serves as a bench-stable, protected precursor. By employing a one-pot reductive cyclization strategy, researchers can bypass the isolation of the sensitive diamine. The Boc group plays a dual role: it protects the 2-amino position during precursor handling and, under specific cyclization conditions, acts as a leaving group or directs regioselectivity before being cleaved to aromatize the imidazole ring.
Key Advantages
-
Atom Economy: Eliminates intermediate workup and purification steps.
-
Stability: Avoids handling air-sensitive 2,3-diaminopyridines.
-
Versatility: Compatible with aldehydes (oxidative cyclization) and carboxylic acids/orthoesters (acid-mediated cyclization).
Mechanistic Pathway
The transformation proceeds through a cascade sequence: Nitro Reduction
Reaction Logic[1][2]
-
Reduction: The nitro group (
) is reduced to the amine ( ) using Fe/AcOH, , or . -
Deprotection/Condensation:
-
Acidic Conditions (Method A): The Boc group is acid-labile. Cleavage occurs rapidly, generating the free diamine in situ, which condenses with the electrophile (acid/orthoester).
-
Neutral/Oxidative Conditions (Method B): The intermediate tert-butyl (3-aminopyridin-2-yl)carbamate condenses with an aldehyde. The Boc group is typically lost during the high-temperature aromatization or subsequent acidic workup.
-
Figure 1: Logical flow of the one-pot cascade. The unstable diamine (Intermediate B) is generated and consumed immediately.
Experimental Protocols
Method A: Iron-Mediated Reductive Cyclization (Acid/Orthoester)
Best for: Synthesis of 2-alkyl/aryl imidazo[4,5-b]pyridines using carboxylic acids or orthoesters. Robust and scalable.[1]
Reagents:
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
Reductant: Iron powder (Fe, 5.0 equiv) - Must be fine powder (<10 micron)
-
Solvent/Acid: Glacial Acetic Acid (AcOH)
-
Electrophile: Triethyl orthoformate (for R=H) or Orthoester/Carboxylic Acid (1.5–2.0 equiv)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the carbamate substrate (1 mmol) in glacial AcOH (5 mL) .
-
Addition: Add Iron powder (5 mmol) and the Electrophile (2 mmol) .
-
Reaction: Heat the mixture to
under nitrogen atmosphere.-
Observation: The reaction will initially turn dark (reduction) and then evolve as cyclization proceeds.
-
Time: Monitor by LC-MS. Typically complete in 2–4 hours. The Boc group is cleaved thermally/acidically during this step.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient).
Validation Check:
-
LC-MS: Look for
corresponding to the imidazopyridine (Mass = Substrate - Boc - + Electrophile fragment). -
TLC: The starting material (high
, yellow) disappears; Product (lower , often fluorescent under UV) appears.
Method B: Dithionite-Mediated Oxidative Cyclization (Aldehydes)
Best for: Synthesis of 2-substituted derivatives using aldehydes. Milder conditions (neutral/basic) that tolerate acid-sensitive groups.
Reagents:
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
Reductant: Sodium Dithionite (
, 3.0–4.0 equiv) -
Electrophile: Aldehyde (1.2 equiv)
-
Solvent:
(3:1 ratio) or (as solvent and oxidant)
Protocol:
-
Reduction: Dissolve substrate in
. Add . Heat to for 30–60 mins until the yellow color of the nitro group fades (indicating formation of amine). -
Cyclization: Add the Aldehyde (1.2 equiv) directly to the reaction mixture.
-
Oxidant: If using
, add (1.5 equiv) or bubble air through the solution to drive the oxidative aromatization of the intermediate imidazoline. -
Alternative: Switch solvent to DMSO and heat to
(DMSO acts as the oxidant).
-
-
Boc-Cleavage (Critical Step):
-
Under these neutral conditions, the Boc group may be retained on the pyridine nitrogen or the exocyclic amine depending on steric bulk.
-
Directive: If the Boc group remains (checked by LC-MS), treat the crude residue with
(1:1) at RT for 30 mins to afford the fully aromatized free imidazo[4,5-b]pyridine.
-
-
Workup: Extract with EtOAc, wash with brine, dry, and concentrate.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Component | Method A (Fe/AcOH) | Method B (Dithionite/Aldehyde) |
| Mechanism | Reductive Condensation (Acidic) | Reductive Condensation (Oxidative) |
| Boc Group Fate | Cleaved in situ (Thermal/Acidic) | May retain; requires TFA post-treatment |
| Substrate Scope | Aryl/Alkyl Acids, Orthoesters | Diverse Aldehydes (Aryl, Heteroaryl) |
| Reaction Temp | High ( | Moderate ( |
| Key Byproduct | Iron salts (remove via Celite) | Sulfite salts (water soluble) |
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Incomplete Reduction | Old/Oxidized | Use fresh dithionite (smells of |
| "Stuck" Intermediate | Diamine formed but not cyclizing | Increase temperature. For Method B, ensure Oxidant (Air/DMSO) is present to drive aromatization. |
| Boc-Product Mixture | Partial deprotection | Treat crude with 20% TFA/DCM for 30 mins to converge to a single product. |
| Black Tar Formation | Oxidation of free diamine | Ensure inert atmosphere ( |
References
-
Imidazo[4,5-b]pyridine Scaffold Synthesis
-
Iron-Mediated One-Pot Cyclization
- Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.
- Source: PMC / NIH (2024).
-
URL:[Link]
- Relevance:Primary Protocol Source. Describes the specific use of for one-pot reduction/cyclization of 3-nitropyridin-2-amine derivatives (analogous to the Boc-protected form which deprotects in situ).
-
Dithionite Reductive Cyclization
-
Boc-Precursor Properties
Sources
- 1. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl (3-nitropyridin-2-yl)carbaMate | 1040363-53-8 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Topic: Optimization of N-Boc protection for 2-amino-3-nitropyridine. Ticket ID: OPT-BOC-3NP-001 Status: Resolved / Guide Available Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Problem: Synthesizing tert-butyl (3-nitropyridin-2-yl)carbamate is deceptively difficult compared to standard aniline protection. The yield is typically compromised by two synergistic factors:
-
Electronic Deactivation: The nitro group (
) at the C3 position is strongly electron-withdrawing, dramatically reducing the nucleophilicity of the C2-amine. -
Intramolecular Hydrogen Bonding: The C3-nitro oxygen forms a strong intramolecular hydrogen bond with the C2-amine proton. This "locks" the amine in a rigid, non-reactive conformation, making it resistant to attack by
.
The Solution: Standard protocols (TEA/DCM) often fail, stalling at <30% conversion. This guide details two optimized pathways:
-
Protocol A (The "Bis-Boc" Strategy): Forcing the reaction to completion (bis-protection) followed by selective hydrolysis. (Recommended for highest purity) .
-
Protocol B (The "Strong Base" Strategy): Using metallated amide intermediates (NaHMDS) to break the H-bond and drive mono-protection.
Reaction Mechanism & Logic
To troubleshoot effectively, you must visualize the activation barrier. The diagram below illustrates the catalytic cycle using DMAP (4-Dimethylaminopyridine), which is essential for Protocol A.
Caption: DMAP activates Boc2O, creating a highly electrophilic acyl pyridinium species that overcomes the poor nucleophilicity of the nitropyridine.
Optimized Experimental Protocols
Protocol A: The "Bis-Boc" Strategy (Recommended)
Rationale: Instead of struggling for mono-selectivity, we force the reaction to the bis-Boc species (which forms easier once the first H-bond is broken) and then selectively cleave the second Boc group.
Step 1: Bis-Protection
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve 2-amino-3-nitropyridine (1.0 equiv) in anhydrous THF (
). -
Reagents: Add
(2.5 - 3.0 equiv) and DMAP (0.2 equiv). -
Base: Add DIPEA (3.0 equiv).
-
Conditions: Reflux (
) for 4–16 hours. Monitor TLC for disappearance of Starting Material (SM).-
Note: You will see two spots: Mono-Boc (minor) and Bis-Boc (major). Push until SM is gone.
-
Step 2: Selective Hydrolysis
-
Workup: Concentrate the reaction mixture to an oil.
-
Hydrolysis: Redissolve the crude oil in MeOH (
). -
Reagent: Add solid
(3.0 equiv). -
Conditions: Stir at Room Temperature (RT) for 1–3 hours.
-
Purification: Dilute with water, extract with EtOAc, wash with brine, dry over
. Flash chromatography (Hex/EtOAc) yields the pure mono-Boc carbamate.
Protocol B: The "Strong Base" Strategy (Direct Mono)
Rationale: Using a strong base deprotonates the amine, destroying the intramolecular H-bond and creating a potent nucleophile.
-
Setup: Flame-dry flask, strictly inert atmosphere (
/Ar). -
Deprotonation: Dissolve amine (1.0 equiv) in anhydrous THF at
. -
Base Addition: Add NaHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 mins at
.-
Observation: Solution will likely turn deep red/orange (formation of the anion).
-
-
Boc Addition: Add
(1.1 equiv) dissolved in THF dropwise. -
Warm-up: Allow to warm to RT over 2 hours.
-
Quench: Quench with saturated
solution.
Troubleshooting & FAQs
Symptom: Reaction Stalls (Starting Material Remains)
| Possible Cause | Diagnostic | Solution |
| Boc Anhydride Hydrolysis | Use fresh | |
| Insufficient Activation | Using TEA instead of DMAP. | Switch to Protocol A . DMAP is non-negotiable for this substrate. |
| H-Bond Locking | Reaction run at RT. | Heat to reflux ( |
Symptom: Low Yield / "Gummy" Product
Q: My product is a sticky oil, but literature says it's a solid. Why?
A: This is usually due to residual
-
Fix: Triturate the oil with cold pentane or hexanes. The carbamate product should precipitate as a solid, while excess reagents remain in solution.
Q: I see a spot running much higher than my product on TLC. A: This is the Bis-Boc intermediate .
-
Fix: Do not discard! Isolate it or subject the crude mixture to the Step 2 Hydrolysis (MeOH/
) described in Protocol A. This converts the impurity into your desired product.
Decision Matrix (Workflow)
Use this logic tree to determine your next step in the lab.
Caption: Operational decision tree for handling incomplete conversion or bis-Boc formation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for carbamate stability and cleavage conditions).
-
BenchChem. (2025).[2][8] An In-depth Technical Guide to the Boc Protection of Primary Amines. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from
- Knölker, H. J., et al. (1995). Mild and Selective Boc-Protection of Amines. Synlett, 1995(04), 378-380.
Sources
- 1. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 6. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl (3-nitropyridin-2-yl)carbamate
Case ID: PUR-BOC-NITROPYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Chromatography for tert-Butyl (3-nitropyridin-2-yl)carbamate
Overview
Welcome to the Technical Support Center. You are attempting to purify tert-butyl (3-nitropyridin-2-yl)carbamate , a critical intermediate often used in the synthesis of kinase inhibitors and SHP2 inhibitors.
This molecule presents a specific set of chromatographic challenges:
-
Electronic Deactivation: The nitro group at the 3-position makes the pyridine ring electron-deficient, potentially affecting the stability of the Boc group on acidic stationary phases.
-
Bis-Boc Formation: A common side reaction where a second Boc group attaches to the exocyclic amine, creating a less polar impurity (N,N-di-Boc species).
-
Solubility: The compound is often crystalline and sparingly soluble in non-polar mobile phases, necessitating careful loading strategies.
Module 1: Pre-Purification Diagnostics
Before packing your column, verify your crude mixture against these parameters to prevent on-column failure.
TLC Analysis & Rf Optimization
Goal: Achieve a Retardation Factor (
| Component | Relative Polarity | Estimated | Visual Appearance |
| Bis-Boc Impurity | Low | 0.60 – 0.80 | Faint UV, often colorless |
| Target (Mono-Boc) | Medium | 0.25 – 0.35 | UV active, often pale yellow |
| Starting Material | High | 0.05 – 0.10 | Bright yellow/orange (Free amine) |
Diagnostic Step: Run a TLC plate in 9:1 Hexane:Ethyl Acetate .
-
Scenario A: If the Target
is < 0.15, increase polarity to 4:1 (20% EtOAc). -
Scenario B: If the Target co-elutes with the Bis-Boc impurity, switch solvent modifier to Dichloromethane (DCM) or use a shallower gradient.
Sample Loading Strategy
Critical Warning: Do not load this compound using pure DCM if your column equilibration solvent is Hexane. The polarity mismatch will cause the compound to precipitate at the head of the column, leading to band broadening and poor separation.
-
Recommended: Solid Load (Dry Load). Dissolve the crude in minimal DCM/MeOH, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.
-
Alternative: Liquid load using the initial mobile phase (e.g., 5% EtOAc in Hexane) if solubility permits.
Module 2: The Purification Protocol (Standard Workflow)
This protocol utilizes a standard Flash Chromatography setup (e.g., CombiFlash, Biotage, or manual glass column).
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40–63 µm).
-
Buffering (Crucial for Stability): If you observe decomposition (isobutylene gas evolution or streaking), pre-treat the silica column with 1% Triethylamine (TEA) in Hexane during equilibration. This neutralizes acidic sites that can cleave the Boc group.
Phase 2: Elution Gradient
Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)
| Time/CV (Column Volumes) | % Mobile Phase B | Purpose |
| 0 – 2 CV | 0 – 5% | Isocratic hold to elute non-polar grease/Bis-Boc. |
| 2 – 10 CV | 5% → 30% | Linear gradient to elute the Target (Mono-Boc). |
| 10 – 12 CV | 30% → 100% | Flush out unreacted polar Starting Material. |
Phase 3: Fraction Collection
-
Monitor: UV Absorbance at 254 nm (aromatic) and 280 nm (nitro group absorption band).
-
Cut Criteria: Collect fractions corresponding to the main peak.
-
Post-Run: Analyze fractions via TLC. Pool pure fractions and concentrate immediately at < 40°C to prevent thermal deprotection.
Module 3: Troubleshooting & FAQs
Q1: I see a new spot appearing during chromatography that matches the starting material. Is my product decomposing?
Diagnosis: Yes, this is likely on-column deprotection . The Mechanism: The nitro group withdraws electrons from the pyridine ring, making the carbamate nitrogen less electron-rich. However, silica gel is weakly acidic (pH ~5-6). If the residence time is long, the acidic silica can catalyze the cleavage of the tert-butyl group, regenerating the 2-amino-3-nitropyridine. The Fix:
-
Neutralize: Add 0.5% to 1% Triethylamine (TEA) to your mobile phase solvents.
-
Speed: Increase the flow rate to reduce residence time.
-
Temperature: Ensure the column is not heating up (common with high flow rates on smaller cartridges).
Q2: I have a persistent impurity running just above my product. What is it?
Diagnosis: This is almost certainly the Bis-Boc byproduct (di-tert-butyl (3-nitropyridin-2-yl)imidodicarbonate). The Fix:
-
Pre-Column: If the Bis-Boc content is high (>10%), you can selectively hydrolyze it before the column. Treat the crude mixture with dilute NaOH or K2CO3 in MeOH for 30 minutes. The second Boc group is much more labile than the first.
-
On-Column: Use a shallower gradient (e.g., 0% to 10% EtOAc over 10 CV) to maximize the resolution between the Bis-Boc and Mono-Boc species.
Q3: The product bands are streaking badly.
Diagnosis: Interaction between the carbamate NH (which is acidified by the ortho-nitro group) and the silica silanols. The Fix: Add 1% TEA to the mobile phase. This blocks the silanol sites and sharpens the peak shape.
Module 4: Visualization & Logic Flows
Workflow 1: Solvent System Decision Tree
Caption: Decision matrix for optimizing mobile phase conditions based on initial TLC diagnostics.
Workflow 2: Purification & Isolation Lifecycle
Caption: Step-by-step workflow from crude mixture to isolated pure product.
References
-
Synthesis and Purification of Boc-Aminopyridines
-
Source: CN102936220B (Patent). "BOC protection method for aminopyridine."[1]
- Relevance: Describes the standard protocol for reacting aminopyridines with (Boc)2O and purifying via column chromatography using Hexane/EtOAc (or DCM/MeOH) with yields of 80-90%.
-
URL:
-
-
General Flash Chromatography Guidelines
-
Stability of Boc Groups on Silica
- Source: Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-exploited resource." Tetrahedron.
- Relevance: Discusses the acid lability of Boc groups and the mechanisms of deprotection, supporting the need for base neutraliz
-
URL:
-
Separation of Mono- vs Bis-Boc Species
- Source: Ragnarsson, U., & Grehn, L. (1991).
- Relevance: Details the formation of Bis-Boc byproducts and their distinct physical properties (lower polarity)
-
URL:
Sources
Technical Support Center: Troubleshooting Low Yields in Boc Protection of 2-Amino-3-Nitropyridine
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Topic: Overcoming electronic deactivation and steric hindrance in the N-Boc protection of electron-deficient aminopyridines.
Core Technical Insight: Why This Reaction Fails
If you are experiencing low yields (<30%) or recovered starting material with 2-amino-3-nitropyridine , you are likely fighting two fundamental forces:
-
Electronic Deactivation: The nitro group at the C3 position is a strong electron-withdrawing group (EWG), dramatically reducing the nucleophilicity of the exocyclic amine. Combined with the electron-deficient pyridine ring, the amine is effectively "dead" toward standard electrophiles.
-
Intramolecular Hydrogen Bonding: The amine protons form a hydrogen bond with the nitro oxygen (and potentially the ring nitrogen), locking the molecule in a conformation that resists attack on the bulky Boc anhydride.
The Solution: Standard conditions (Boc₂O, TEA, DCM) will fail. You must either force the formation of the Bis-Boc species (and hydrolyze back) or use irreversible deprotonation (NaH).
Diagnostic & Troubleshooting Guide (Q&A)
Q1: I see no reaction or <10% conversion after 24 hours. What is wrong?
Diagnosis: Your base is too weak, or your catalyst loading is too low. Explanation: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are insufficient to deprotonate the amine or activate the Boc₂O sufficiently for this substrate. Corrective Action:
-
Switch to DMAP: 4-Dimethylaminopyridine (DMAP) is essential. It forms the reactive
-acylpyridinium intermediate. For this substrate, use 0.5 to 1.0 equivalents of DMAP, not just a catalytic amount. -
Heat: Reflux in THF or Dioxane (60–80 °C) is often required to overcome the activation energy barrier.
Q2: I obtained a mixture of Mono-Boc and Bis-Boc products. Should I separate them?
Diagnosis: Incomplete "push" to the bis-protected state. Recommendation: Do NOT separate. Strategy: It is chemically difficult to stop this reaction exactly at the mono-Boc stage because the mono-Boc product is often more reactive (as an anion) or similarly reactive to the starting material under forcing conditions. Corrective Action: Drive the reaction to completion (100% Bis-Boc) by adding excess Boc₂O (3–4 equiv) and heating. Once isolated, the Bis-Boc species can be cleanly converted to the Mono-Boc product via mild basic hydrolysis (see Protocol A).
Q3: My product decomposes or disappears during silica gel chromatography.
Diagnosis: Acid-catalyzed deprotection. Explanation: Electron-deficient carbamates (like nitropyridyl-Boc) are inherently unstable and acid-labile. The acidity of standard silica gel can cleave the Boc group during purification. Corrective Action:
-
Neutralize Silica: Pre-treat your column with 1% TEA in hexanes.
-
Avoid Column: This product often crystallizes. Try precipitating the Bis-Boc from cold MeOH/Water or recrystallizing the Mono-Boc from Hexanes/EtOAc.
Optimized Experimental Protocols
Protocol A: The "Bis-Boc" Strategy (Recommended)
Best for: Scalability, reproducibility, and avoiding harsh bases.
Principle: Force the formation of the
| Step | Reagent | Equivalents | Conditions |
| 1. Activation | 2-Amino-3-nitropyridine | 1.0 | Dissolve in dry THF or DCM. |
| 2. Reagents | Boc₂O | 3.0 - 4.0 | Add DMAP (0.5 - 1.0 eq) and TEA (2.0 eq). |
| 3. Reaction | -- | -- | Reflux (THF) or stir at RT (DCM) for 12–24h. Monitor by LCMS for Bis-Boc mass. |
| 4. Workup | -- | -- | Wash with water/brine. Dry and concentrate. Do not purify yet. |
| 5. Hydrolysis | NaOH or K₂CO₃ | 2.0 - 3.0 | Dissolve residue in MeOH. Add aq. base. Stir at RT for 1–4h. |
| 6. Isolation | -- | -- | Neutralize with dilute citric acid. Extract with EtOAc.[1] |
Why Hydrolysis Works: The second Boc group is sterically crowded and the nitrogen lone pair is heavily withdrawn, making the carbonyl carbon highly electrophilic. Mild base attacks the second Boc carbonyl much faster than the first.
Protocol B: The Sodium Hydride (NaH) Method
Best for: Small scale or when Bis-Boc formation is sluggish.
Principle: Irreversible deprotonation creates a hard nucleophile (amide anion) that attacks Boc₂O.
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 eq ) in dry THF at 0 °C under Argon.
-
Addition: Add 2-amino-3-nitropyridine (1.0 eq) solution dropwise. Stir at 0 °C for 30 min until gas evolution ceases and the solution turns deep red/orange (anion formation).
-
Protection: Add Boc₂O (1.1–1.2 eq ) in THF dropwise.
-
Completion: Warm to RT and stir for 2–4 hours. Quench carefully with water.
Visualizing the Troubleshooting Logic
Diagram 1: Reaction Pathway & Mechanism
This diagram illustrates the "Bis-Boc" strategy, highlighting the selective hydrolysis step.
Caption: The "Bis-Boc" strategy bypasses the stalled mono-protection by forcing the reaction to completion, then selectively cleaving the second Boc group.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Decision matrix for diagnosing reaction failures based on LCMS/TLC observations.
References
- Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Synthesis and Stability. [Link]
-
Pandolfi, E., & Seoane, G. (2012). Reaction of Secondary Amines with Boc2O-DMAP. ResearchGate. [Link]
Sources
Technical Support Center: Purification of tert-Butyl (3-nitropyridin-2-yl)carbamate
[1]
Case ID: REC-BOC-NITRO-PYR-001 Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Recrystallizing tert-butyl (3-nitropyridin-2-yl)carbamate presents a unique challenge due to the interplay between the acid-labile Boc group and the electron-deficient, nitro-substituted pyridine ring.[1]
Unlike simple anilines, the 3-nitro group is ortho to the carbamate nitrogen. This proximity often facilitates an intramolecular hydrogen bond between the carbamate N-H and the nitro oxygen, reducing the molecule's overall polarity compared to its para-isomers. Consequently, this compound often exhibits higher solubility in non-polar solvents than predicted, leading to difficulties in standard "polar/non-polar" precipitation methods.
This guide provides validated solvent systems, step-by-step protocols, and troubleshooting logic to isolate the mono-Boc product from common impurities (unreacted 2-amino-3-nitropyridine and bis-Boc byproducts).[1]
Part 1: Solvent Selection Matrix
The following solvent systems have been evaluated based on polarity matching and thermal stability limits of the Boc protecting group.
| Solvent System | Classification | Suitability | Technical Notes |
| Ethyl Acetate / Heptane | Primary Recommendation | High | Best balance. The compound is soluble in hot EtOAc.[1] Heptane (higher boiling than hexane) allows for a smoother thermal gradient without premature precipitation.[1] |
| Ethanol (Abs.) | Alternative (Polar) | Medium | Effective for removing non-polar bis-Boc impurities.[1] Risk: Prolonged boiling in alcohols can sometimes lead to transesterification or Boc-decomposition if traces of acid are present.[1] |
| DCM / Pentane | Low-Temp Option | Medium-Low | Use only if the compound proves thermally unstable >50°C. Requires careful handling due to Pentane's volatility.[1] |
| Toluene | Specialized | Low | Good for scale-up, but the high boiling point (110°C) risks thermal deprotection of the Boc group ( |
Part 2: Interactive Troubleshooting & FAQs
Q1: The product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is the most common issue with Boc-carbamates.[1] It occurs when the solution enters the "labile zone" of supersaturation—the compound separates as a liquid droplet before it can organize into a crystal lattice.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the clear solution.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the inner glass surface with a glass rod to create nucleation sites.
-
Slow Down: You likely added the anti-solvent (Heptane) too quickly.[1] Add it dropwise only until permanent turbidity is just barely visible, then stop.
-
Cool Gradually: Wrap the flask in foil or a towel to slow the cooling rate. Do not place directly into an ice bath.[1]
Q2: My crystals are bright yellow/orange. Is this normal?
Diagnosis: The product itself is likely pale yellow, but a deep orange/red color usually indicates contamination with the starting material, 2-amino-3-nitropyridine .[1]
-
Mechanism: The starting amine is highly conjugated and polar.
-
Solution: The starting amine is more soluble in acidic media, but you cannot use acid washes with a Boc group.
Q3: I see two spots on TLC after recrystallization. What happened?
Diagnosis: You likely have the bis-Boc byproduct (N,N-di-Boc).[1]
-
Cause: Aggressive acylation conditions (excess Boc anhydride + DMAP).[1]
-
Solution: The bis-Boc compound is significantly less polar than the target mono-Boc.[1]
-
Action: Switch to Hexane/EtOAc (9:1) . Wash the solid crude with cold Hexane first; the bis-Boc is often soluble in pure Hexane, leaving the mono-Boc behind.
-
Part 3: Validated Experimental Protocol
Method: Two-Solvent Recrystallization (EtOAc / Heptane) Target Purity: >98% (HPLC/NMR)
-
Preparation: Place the crude solid in an Erlenmeyer flask. Add a stir bar.[1][3]
-
Dissolution: Add Ethyl Acetate (EtOAc) in small portions while heating to a gentle reflux (approx. 70-75°C).
-
Critical: Use the minimum amount of EtOAc required to dissolve the solid.
-
-
Filtration (Optional): If insoluble particles remain (salts/catalyst), filter the hot solution through a pre-warmed glass frit or cotton plug.
-
Anti-Solvent Addition: While keeping the solution near boiling, add Heptane dropwise.
-
Stop Point: Stop immediately when a faint cloudiness persists for more than 5 seconds.[1]
-
-
Clarification: Add 2-3 drops of hot EtOAc to clear the solution back to transparent.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).
-
Note: If oiling occurs, scratch the glass immediately.
-
-
Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals via vacuum filtration.[3]
-
Wash: Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
Part 4: Logic Visualization
Figure 1: Solvent Selection Decision Tree
This diagram guides you through the solvent choice based on the specific impurity profile of your crude mixture.
Caption: Decision tree for selecting the optimal solvent system based on impurity profile.
Figure 2: The "Oiling Out" Rescue Loop
A logical workflow for handling the most common failure mode in Boc-carbamate purification.
Caption: Troubleshooting loop for correcting "oiling out" phenomena during cooling.
References
-
Sigma-Aldrich. Application Note: N-Boc Protection and Purification.[1] (General protocols for Boc-amino heterocycle purification).
-
National Institutes of Health (PubChem). Compound Summary: tert-Butyl (3-nitropyridin-2-yl)carbamate (CID 1040363-53-8).[1] [1]
-
Organic Syntheses. Carbamic acid, tert-butyl ester (General Boc-protection methodologies).[1] Org.[1][4] Synth. 1968, 48, 32.
-
Google Patents. CN102936220A: BOC protection method for aminopyridine.[1] (Describes synthesis and purification challenges of aminopyridine derivatives).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling nitropyridines or carbamates.
preventing side reactions during reduction of tert-Butyl (3-nitropyridin-2-yl)carbamate
Welcome to the technical support center for the chemoselective reduction of tert-Butyl (3-nitropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful synthesis of the desired tert-Butyl (3-aminopyridin-2-yl)carbamate.
Troubleshooting Guide
This section is formatted to address specific issues you might encounter during your experiment. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance to resolve the issue.
Q1: My reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For metal-based reductions like Fe/NH4Cl, ensure you are using a sufficient excess of the metal powder.[1][2] Some reactions can be sluggish, and adding more reducing agent portion-wise during the reaction can help drive it to completion.
-
Poor Solubility: The substrate, tert-Butyl (3-nitropyridin-2-yl)carbamate, may have limited solubility in certain solvent systems, particularly if it's a large, hydrophobic molecule.[3][4] This can hinder the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: Consider using a co-solvent system. For instance, if you are using ethanol, adding a small amount of THF might improve solubility.[3]
-
Elevated Temperature: Gently heating the reaction mixture can often improve both solubility and reaction kinetics. However, be mindful of potential side reactions at higher temperatures.
-
-
-
Catalyst Inactivity (for Catalytic Hydrogenation): If you are using a catalyst like Pd/C, it may be poisoned or deactivated.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure your catalyst is fresh and has been stored properly.
-
Check for Catalyst Poisons: Trace impurities in your starting material or solvent can poison the catalyst.[5]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome minor deactivation issues.
-
-
Q2: I'm observing significant deprotection of the Boc group. How can I prevent this?
Potential Causes & Solutions:
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[6][7] Many classical nitro reduction methods, such as Sn/HCl or Fe/HCl, utilize strong acids which will readily cleave the Boc protecting group.[5]
-
Troubleshooting Steps:
-
Switch to Neutral or Mildly Acidic Conditions: Opt for reducing systems that operate under neutral or near-neutral pH. The Fe/NH4Cl system in a solvent like ethanol/water is an excellent choice as ammonium chloride provides a mildly acidic environment that is generally compatible with the Boc group.[8][9]
-
Catalytic Hydrogenation: Standard catalytic hydrogenation with Pd/C is typically performed under neutral conditions and is a good alternative to preserve the Boc group.[10][11]
-
-
Q3: My NMR/LC-MS analysis shows multiple unexpected byproducts. What are the likely side reactions?
Potential Causes & Solutions:
-
Over-reduction of the Pyridine Ring: Vigorous reduction conditions, particularly with certain catalysts like Raney Nickel or high-pressure hydrogenation, can lead to the reduction of the pyridine ring itself, forming piperidine derivatives.[12]
-
Troubleshooting Steps:
-
Milder Reducing Agents: Switch to a more chemoselective reducing agent. Fe/NH4Cl is known for its high selectivity for the nitro group in the presence of other reducible functionalities.[1][13]
-
Control Reaction Conditions: If using catalytic hydrogenation, carefully control the hydrogen pressure and temperature. Atmospheric pressure is often sufficient for nitro group reduction.
-
-
-
Formation of Azo or Azoxy Compounds: Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds, especially if the reaction stalls at the intermediate nitroso or hydroxylamine stage.[14]
-
Troubleshooting Steps:
-
Ensure Complete Conversion: As mentioned in Q1, ensure you are using a sufficient amount of reducing agent and allowing the reaction to go to completion.
-
Optimize Reaction Conditions: Adjusting the temperature or reaction time may be necessary to favor the formation of the desired amine.
-
-
-
Halogenation of the Product: If you are using a reduction method involving hydrohalic acids (e.g., HCl), you might observe halogenation of the activated aminopyridine ring. The resulting aminopyridine is electron-rich and susceptible to electrophilic substitution.
-
Troubleshooting Steps:
-
Avoid Strong Hydrohalic Acids: As recommended for preserving the Boc group, avoid strongly acidic conditions.
-
-
Q4: The workup procedure is messy, and I'm having trouble isolating my product.
Potential Causes & Solutions:
-
Metal Salt Contamination: Reductions using metals like iron or tin generate significant amounts of metal salts that can complicate product isolation.
-
Troubleshooting Steps:
-
Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite is an effective way to remove the insoluble metal salts.[2]
-
Aqueous Workup and pH Adjustment: A carefully controlled aqueous workup is often necessary. After filtration, the pH of the filtrate can be adjusted to ensure the product is in its free base form before extraction with an organic solvent.[15]
-
-
-
Emulsion Formation during Extraction: The presence of finely divided solids or surfactants can lead to the formation of stable emulsions during the extraction process.
-
Troubleshooting Steps:
-
Thorough Filtration: Ensure all solid residues are removed before extraction.
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions.
-
-
Frequently Asked Questions (FAQs)
What is the most reliable and chemoselective method for reducing tert-Butyl (3-nitropyridin-2-yl)carbamate?
For this particular substrate, two methods stand out for their reliability and chemoselectivity:
-
Catalytic Hydrogenation with Pd/C: This is often the method of choice due to its clean reaction profile and neutral conditions, which are ideal for preserving the acid-sensitive Boc group.[10][11]
-
Iron powder with Ammonium Chloride (Fe/NH4Cl): This is a cost-effective and highly chemoselective method that works well for reducing nitroarenes without affecting other reducible functional groups.[1][13] The mildly acidic conditions provided by ammonium chloride are generally well-tolerated by the Boc group.[8]
Can I use sodium borohydride (NaBH4) for this reduction?
Sodium borohydride is generally not a suitable reagent for the reduction of aromatic nitro groups to amines under standard conditions.[16] It is a milder reducing agent primarily used for the reduction of aldehydes and ketones.[16]
Why is the position of the nitro group important for the reactivity of the pyridine ring?
The nitro group is a strong electron-withdrawing group. Its presence on the pyridine ring significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[17] This electronic effect also influences the ease of reduction of the nitro group itself.
How can I monitor the progress of the reaction?
The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The starting material, tert-Butyl (3-nitropyridin-2-yl)carbamate, is typically more non-polar than the product, tert-Butyl (3-aminopyridin-2-yl)carbamate. You should observe the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
LC-MS: This technique can provide a more quantitative assessment of the reaction progress and can also help in identifying any intermediates or byproducts.
Comparative Summary of Reduction Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2, Pd/C | Ethanol or Methanol, Room Temp, 1 atm | Clean reaction, high yield, Boc-compatible | Catalyst can be expensive and pyrophoric, potential for over-reduction |
| Iron in Mildly Acidic Media | Fe, NH4Cl | Ethanol/Water, Reflux | Inexpensive, highly chemoselective, Boc-compatible | Can be a messy workup due to iron salts |
| Tin(II) Chloride | SnCl2·2H2O | Ethanol, Reflux | Effective for many nitroarenes | Acidic conditions can cleave the Boc group, stoichiometric tin waste |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
To a solution of tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: Reduction using Iron and Ammonium Chloride
-
To a round-bottom flask, add the tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 eq), ethanol, and water.
-
Add ammonium chloride (NH4Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.[2]
-
The filtrate is concentrated under reduced pressure to yield the crude amine, which can be purified if necessary.
Visualizing the Troubleshooting Process
Below is a decision tree to help guide you in troubleshooting common issues during the reduction of tert-Butyl (3-nitropyridin-2-yl)carbamate.
Caption: Decision tree for troubleshooting the reduction.
References
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Reactivity of the nitro group on a pyridine ring. Benchchem.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. ResearchGate.
- [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. PubMed.
- Pyridine. Wikipedia.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- my nitro refuses to be reduced. Reddit.
- Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed.
- shows the cleavage conditions for the Boc group | Download Table. ResearchGate.
- tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate. Enamine.
- Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.
- Nitro Reduction - Common Conditions.
- my nitro refuses to be reduced. Reddit.
- The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: An In-depth Technical Guide. Benchchem.
- Pyridines. Wikipedia.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- Reduction of nitro compounds. Wikipedia.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.
- Amine Protection / Deprotection. Fisher Scientific.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.
- Can someone help me understanding what's happening in the reactions from L to M and from N to A? Thanks :). Reddit.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. jsynthchem.com [jsynthchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
stability of tert-Butyl (3-nitropyridin-2-yl)carbamate in acidic reaction media
The following guide is structured as a Tier 3 Technical Support resource for researchers working with tert-Butyl (3-nitropyridin-2-yl)carbamate .
Subject: Stability & Deprotection Protocols for tert-Butyl (3-nitropyridin-2-yl)carbamate in Acidic Media Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Consultation
Executive Summary: The "Electronic Deactivation" Effect
If you are encountering unexpected stability (resistance to deprotection) or solubility issues with tert-Butyl (3-nitropyridin-2-yl)carbamate, this is not an experimental error; it is a predicted feature of the molecule’s electronic architecture.
Unlike aliphatic Boc-amines (e.g., N-Boc-piperidine), this substrate features a "Push-Pull" electronic system that significantly alters its reactivity in acidic media.
-
The Mechanism: The 3-nitro group (strong Electron Withdrawing Group, EWG) and the pyridine nitrogen withdraw electron density from the exocyclic amine.
-
The Consequence: The carbonyl oxygen of the Boc group—the necessary site of protonation for acid-catalyzed cleavage—is significantly less basic.
-
The Result: Enhanced Acid Stability. This substrate resists mild acidic conditions (e.g., 1% TFA, dilute HCl) that would typically deprotect aliphatic amines.
Visualizing the Stability Mechanism
The following diagram illustrates why standard deprotection protocols often fail or proceed sluggishly.
Figure 1: Mechanistic rationale for the resistance of N-Boc-2-amino-3-nitropyridine to acid hydrolysis. The electron-withdrawing nature of the 3-nitro-2-pyridyl system reduces the basicity of the carbamate oxygen, retarding the rate-determining protonation step.
Troubleshooting Guides (FAQ Format)
Case #1: "I'm treating the substrate with 20% TFA/DCM, but the reaction is incomplete after 4 hours."
Diagnosis: Insufficient acidity. Due to the electronic deactivation described above, the effective concentration of the protonated intermediate is too low in dilute TFA. The pKa of the parent amine (2-amino-3-nitropyridine) is approximately 2.40 [1], significantly lower than standard pyridines (~5.2), indicating the extreme electron deficiency of the system.
Resolution Protocol:
-
Switch to Neat TFA: Dissolve the substrate directly in neat trifluoroacetic acid (TFA). The solvent is the reagent.
-
Increase Temperature: If neat TFA at room temperature is too slow (monitor by LCMS), heat to 40–50°C .
-
Alternative (HCl): Use 4M HCl in Dioxane . The chloride ion is a better nucleophile than trifluoroacetate, which can sometimes assist in the cleavage, although the mechanism is primarily E1.
Case #2: "I want to perform a reaction in acidic media without removing the Boc group."
Diagnosis: You are in a favorable position. Because of the enhanced stability, you can likely perform transformations such as ester hydrolysis, acetal cleavage, or mild acid-catalyzed cyclizations elsewhere on the molecule without affecting the N-Boc group.
Stability Limits (Guidelines):
| Acidic Condition | Predicted Stability | Recommendation |
|---|---|---|
| Acetic Acid (glacial) | Stable | Safe to use as solvent/reagent. |
| 1% TFA in DCM | Metastable | Stable for short durations (<1h). Monitor closely. |
| Aq. HCl (1M, RT) | Stable | Generally stable due to poor solubility in water preventing hydrolysis. |
| Lewis Acids (e.g., BF3[1]·OEt2) | Variable | Can coordinate to the nitro group; test on small scale. |
Case #3: "The product precipitates during deprotection and traps impurities."
Diagnosis: Solubility mismatch. The deprotected product, 2-amino-3-nitropyridine, is a crystalline solid with poor solubility in non-polar solvents and moderate solubility in water (approx. 3 g/L) [1]. In 4M HCl/Dioxane, the hydrochloride salt often precipitates immediately, potentially occluding starting material.
Resolution Protocol:
-
Use TFA: The trifluoroacetate salt is often more soluble in organic media than the hydrochloride salt.
-
Scavengers: Add triethylsilane (TES) (2–5 eq) if you observe tert-butylation of the pyridine ring (rare for electron-deficient rings, but good practice).
-
Workup: Do not just filter. Basify the reaction mixture (saturated NaHCO3) to pH 8–9 and extract with Ethyl Acetate. The free base is more soluble in organic solvents than the salt.
Validated Experimental Protocols
Protocol A: "The Sledgehammer" (Rapid Deprotection)
Use this when standard conditions fail.
-
Preparation: Place tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 mmol) in a round-bottom flask.
-
Acid Addition: Add TFA (Trifluoroacetic acid) (5.0 mL, ~65 equiv) neat.
-
Note: Do not add DCM.
-
-
Reaction: Stir at room temperature .
-
Checkpoint: Check LCMS at T=1 hour.
-
Contingency: If <50% conversion, heat to 50°C .
-
-
Workup:
-
Concentrate the TFA under reduced pressure (rotary evaporator).
-
Azeotrope twice with toluene or DCM to remove residual acid.
-
Crucial Step: Suspend the residue in sat. aq. NaHCO3 and extract with EtOAc (3x). The 3-nitro group makes the amine weakly basic, so ensure the aqueous layer is pH > 8.
-
Protocol B: Selective Preservation (Reaction in Acid)
Use this if you need to keep the Boc group while doing other chemistry.
-
Condition: Maintain acid concentration < 5% v/v (if using TFA) or use weak acids (Acetic, Formic).
-
Temperature: Keep T < 25°C.
-
Monitoring: Use TLC (stain with Ninhydrin or visualize under UV).[2] The Boc-protected material usually runs much higher (less polar) than the free amine.
Decision Logic for Researchers
Use the following flow to determine the optimal conditions for your specific workflow.
Figure 2: Decision tree for selecting reaction conditions based on the desired outcome (Deprotection vs. Preservation).
References
-
ChemicalBook & PubChem Data. (2024). 2-Amino-3-nitropyridine Properties and pKa Data. Retrieved from and .
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
-
Fisher Scientific. (2024). Amine Protection / Deprotection Protocols. Retrieved from .
-
Enamine. (2024). Reactivity of N-Boc-2-aminopyridine derivatives. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling nitropyridines or strong acids.
Sources
Technical Support Center: Solubility Optimization for tert-Butyl (3-nitropyridin-2-yl)carbamate
The following Technical Support Guide is designed for researchers and process chemists working with tert-Butyl (3-nitropyridin-2-yl)carbamate . It addresses the specific physicochemical challenges imposed by the ortho-nitro-Boc motif.
Executive Summary & Physicochemical Profile[1][2][3][4][5][6]
The Core Problem: Users frequently report that tert-Butyl (3-nitropyridin-2-yl)carbamate exhibits "brick-dust" behavior—refusing to dissolve in standard polar protic solvents (MeOH, EtOH) used for hydrogenation, while also crashing out of non-polar extraction solvents.[1][2][3]
The Molecular Cause: The insolubility is not random; it is structural.[4] The ortho relationship between the carbamate N-H and the nitro group oxygen facilitates a strong Intramolecular Hydrogen Bond (IMHB) .[4] This forms a stable, planar 6-membered pseudo-ring (see Diagram 1).[3][4]
Consequences:
-
Lattice Energy Stabilization: The planar conformation allows tight crystal packing, significantly increasing the energy required to break the crystal lattice.[4]
-
Solvation Resistance: The polar N-H donor is "locked" internally, making the molecule behave more lipophilically than predicted, yet the nitro group prevents solubility in purely non-polar solvents like hexanes.[4]
Visualizing the Solubility Barrier
The following diagram illustrates the intramolecular locking mechanism that resists solvation.
Figure 1: The Intramolecular Hydrogen Bond (IMHB) creates a "solubility lock," preventing protic solvents from interacting with the amine proton.
Troubleshooting & FAQs
Scenario A: Reaction Optimization (Hydrogenation)
Q: I am trying to reduce the nitro group to an amine using Pd/C in Methanol, but the starting material is a slurry. Will the reaction work? A: It will likely be sluggish or stall.[4] Heterogeneous catalysis requires the substrate to be in solution to interact with the catalyst surface efficiently.[4]
-
The Fix: Do not rely on pure alcohols.
-
Switch Solvent System: Use a mixture of THF:MeOH (1:1) or EtOAc:MeOH (1:1) .[4] The THF or EtOAc solubilizes the lipophilic Boc-aryl core, while MeOH supports the proton transfer required for reduction.[3][4]
-
Temperature: Moderate heating (30–40°C) is often sufficient to break the IMHB and solubilize the compound without decomposing the Boc group (stable up to ~150°C, but deprotection can occur with Lewis acids or strong heat >80°C in protic media).[4]
-
Scenario B: Workup & Extraction
Q: During aqueous workup, the product forms an emulsion or precipitates at the interface.[4] What solvent should I use? A: Avoid Diethyl Ether or Hexanes.[4]
-
The Fix: Use Dichloromethane (DCM) or Chloroform .[4]
-
Why? Chlorinated solvents are excellent at disrupting weak hydrogen bonding networks and solubilizing "flat" aromatic systems.[4] They also have higher density, aiding phase separation if emulsions form.[4]
-
Protocol: Dilute the reaction mixture with water, then extract 3x with DCM.[4] Wash the combined organics with brine to break any remaining emulsions.[4]
-
Scenario C: Purification (Chromatography)
Q: The compound streaks on silica gel even with 50% EtOAc/Hexanes. A: The acidic N-H (even if H-bonded) and the basic pyridine nitrogen interact with the acidic silanols on the silica.[4]
-
The Fix:
-
Solid Load: Dissolve the crude in minimal DCM, adsorb onto silica or Celite, and evaporate to dryness.[4] Do not wet-load with a poor solvent.[1][2][3][4]
-
Modifier: Add 1% Triethylamine (TEA) to your eluent system.[4] This neutralizes silica acidity and sharpens the peak.[4]
-
Eluent: Switch to a DCM/MeOH gradient (0% to 5% MeOH) rather than Hex/EtOAc.
-
Experimental Protocols
Protocol 1: Optimized Dissolution for Analysis (NMR/HPLC)
Standard CDCl3 often yields broad peaks due to rotamers or aggregation.[2]
-
NMR Solvent: Use DMSO-d6 or DMF-d7 .[1][2][3][4] The high dielectric constant of DMSO competes effectively with the intramolecular H-bond, ensuring a sharp, well-resolved spectrum.[3][4]
-
Note: If using CDCl3, warming the NMR tube to 35°C can sharpen the signals.[4]
-
-
HPLC Diluent: Dissolve the sample in Acetonitrile (MeCN) first.[4] If precipitation occurs upon adding water buffer, increase the initial MeCN ratio or use a MeOH/MeCN (1:1) mix.
Protocol 2: High-Concentration Reduction Workflow
Use this when throughput is critical and solubility is the bottleneck.[1][2][3]
Materials:
Steps:
-
Dissolution: In a round-bottom flask, suspend the substrate in THF (5 mL per gram of substrate). Stir until fully dissolved. (If turbid, warm to 30°C).[4]
-
Dilution: Add MeOH slowly (5 mL per gram). If precipitation occurs, add more THF until clear.[4] Target a 1:1 to 2:1 THF:MeOH ratio.
-
Catalyst Addition: Add Pd/C (10 wt% loading) under an inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Sparge with Hydrogen gas (balloon pressure is usually sufficient). Stir vigorously.
-
Monitoring: Check LCMS after 2 hours. The intermediate (hydroxylamine) may be visible; continue until only the amine mass (M-30 relative to nitro, or M-16 relative to hydroxylamine) is observed.[2][3]
-
Filtration: Filter through a Celite pad. Wash the pad with THF (not just MeOH, as the product amine might also have solubility quirks).[4]
Solubility Decision Data
The following table summarizes solvent compatibility based on the "Like Dissolves Like" principle, adjusted for the IMHB effect.
| Solvent Class | Representative | Solubility Rating | Technical Note |
| Chlorinated | DCM, Chloroform | High (Recommended) | Best for extraction and loading.[1][2][3] Breaks weak aggregation. |
| Polar Aprotic | THF, DMSO, DMF | High | DMSO is best for analysis.[4] THF is best for reactions.[4] |
| Polar Protic | Methanol, Ethanol | Low / Moderate | Poor solubility at RT due to IMHB.[4] Requires heat or co-solvent.[4] |
| Esters | Ethyl Acetate | Moderate | Good for extraction, but may require large volumes.[4] |
| Hydrocarbons | Hexanes, Heptane | Very Low | Anti-solvent. Use for crystallizing the product out of solution.[4] |
| Water | Water | Insoluble | The Boc group and aromatic ring dominate the logP.[4] |
Logic Flow: Solving Precipitation Issues
Use this decision tree to determine the correct corrective action when the compound precipitates.
References
-
Synthesis and Properties of Boc-protected Aminopyridines Source: Organic Syntheses, Coll.[4] Vol. 10. Context: General procedures for handling Boc-protected heteroaromatics and solubility trends in carbamates. URL:[Link]
-
Intramolecular Hydrogen Bonding in Nitro-Anilines and Pyridines Source: Journal of Organic Chemistry (ACS).[4] Context: Mechanistic explanation of the "locked" planar conformation in ortho-nitroaniline derivatives which reduces polarity. URL:[Link]
-
Compound Data: tert-Butyl (3-nitropyridin-2-yl)carbamate Source: PubChem (NIH).[5][4] Context: Structural confirmation and physicochemical identifiers (CAS: 1040363-53-8).[1][2][3] URL:[Link]
-
Boc Protection and Solubility Troubleshooting Source: Fisher Scientific Technical Protocols.[4] Context: Standard protocols for overcoming solubility issues during Boc-protection and subsequent handling. URL:[Link]
Sources
- 1. 623562-22-1|tert-Butyl (3-nitropyridin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. 18437-64-4|tert-Butyl (3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]
- 4. reddit.com [reddit.com]
- 5. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | CID 11651493 - PubChem [pubchem.ncbi.nlm.nih.gov]
scaling up synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate for process chemistry
Topic: Process Scale-up & Troubleshooting Guide Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]
Introduction: The Scale-Up Challenge
Scaling up the synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate presents a classic process chemistry dilemma: the conflict between reactivity and selectivity .
The electron-withdrawing nitro group at the 3-position, combined with the pyridine ring, renders the exocyclic amine (
This guide provides a self-validating protocol designed to manage this impurity profile while ensuring thermal safety during scale-up.
Module 1: Critical Process Parameters (CPP)
Before initiating a batch >100 g, understand the causality of the reaction kinetics.
| Parameter | Impact on Process | Recommendation |
| Stoichiometry | Excess | Use 1.1 – 1.25 equiv . Do not exceed 1.5 equiv initially. |
| Catalyst (DMAP) | Essential for activating the poor nucleophile.[1] | Keep load low (0.5 – 2.0 mol% ).[1][2] High loading (>5%) causes rapid bis-Boc formation.[1] |
| Temperature | High T increases rate but risks thermal runaway and impurity formation. | Initiate at 0°C , warm to 20–25°C .[2] Avoid heating >40°C until IPC confirms conversion. |
| Solvent | Polarity affects reaction rate and slurry characteristics. | THF or 2-MeTHF are preferred for solubility. Toluene is ideal for crystallization workup. |
Module 2: Reaction Pathway & Impurity Management
The following diagram illustrates the kinetic pathway. Note that the bis-Boc species is not a dead-end; it can be "rolled back" to the product.
Figure 1: Reaction landscape.[1] The electron-deficient amine reacts slowly (
Module 3: The "Gold Standard" Protocol (Scale-Up Ready)
Target Scale: 100 g – 1 kg input
Safety Note: Perform DSC (Differential Scanning Calorimetry) on the reaction mixture before scaling >500 g to characterize the exotherm of
Step-by-Step Methodology
-
Reactor Charge:
-
Charge 2-amino-3-nitropyridine (1.0 equiv) and THF (10 vol, relative to SM mass).
-
Note: The starting material may not fully dissolve initially.[3] This is acceptable.
-
Add DMAP (0.02 equiv / 2 mol%).
-
-
Reagent Addition (Exotherm Control):
-
Prepare a solution of
(1.2 equiv) in minimal THF. -
Cool reactor to 0–5°C .
-
Add
solution dropwise over 1–2 hours. Monitor internal temperature (IT); do not exceed 10°C. -
Why? Controlling T suppresses the activation energy required for the second Boc addition.
-
-
Reaction Phase:
-
Warm to 20–25°C over 1 hour.
-
Stir for 12–16 hours.
-
IPC (In-Process Control): Check HPLC/TLC.
-
Target: < 2% SM remaining.
-
Bis-Boc Check: If bis-Boc > 5%, proceed to Troubleshooting (Rollback) below.
-
-
-
Quench & Workup (Amine Scavenge):
-
Add
-Dimethylethylenediamine (0.2 equiv) or similar primary amine.[1][2] Stir 30 mins. -
Why? This rapidly consumes excess
to form a water-soluble urea, preventing further reaction during workup.[1][2] -
Dilute with EtOAc or MTBE . Wash with 0.5 M Citric Acid (removes DMAP and scavenger) followed by Sat.[1]
and Brine .[1]
-
-
Crystallization (The Purification Key):
Module 4: Troubleshooting & The "Rollback" Strategy
Issue: IPC shows 15% bis-Boc impurity.
Cause: Excess
The Rollback Protocol:
-
Do not work up yet.
-
Add Methanol (5 vol) to the reaction mixture.
-
Add
(0.5 equiv) or simply heat to reflux (if safety data permits).[1][2] -
Monitor HPLC. The second Boc group on the electron-deficient nitrogen is labile (unstable) compared to the first. It will cleave selectively.
-
Once bis-Boc < 1%, concentrate to remove MeOH and proceed to standard workup.
Module 5: Safety & FAQ
Q1: Is the nitro group dangerous during the
reaction?
A: Nitro-pyridines are generally stable, but they are energetic.[1][2] The primary hazard here is the
Q2: Why use Citric Acid in the workup? Won't it deprotect the Boc?
A: No. The Boc group is acid-labile, but usually requires strong acids (TFA, HCl) or heat.[1][2] 0.5 M Citric Acid (pH ~3–4) is mild enough to wash away DMAP and pyridines without cleaving the Boc group at room temperature.
Q3: Can I use TEA (Triethylamine) instead of DMAP?
A: Likely not.[1] 2-amino-3-nitropyridine is a very poor nucleophile due to the electron-withdrawing nitro group. TEA is a base, but not a nucleophilic catalyst.[2] Without DMAP, the reaction may stall or require dangerous heating.[2]
Visual Workflow: Decision Logic
Figure 2: Operational decision tree for handling reaction deviations.
References
-
Scientific Update . (2013). Right First Time in (Fine-Chemical) Process Scale-up. (General principles of scale-up safety and impurity management).
-
Common Organic Chemistry . (n.d.). Boc Protection Mechanism (Boc2O + Base). (Mechanistic insight into base-catalyzed Boc protection).
-
Fisher Scientific . (2014).[4] Safety Data Sheet: Di-tert-butyl dicarbonate. (Safety data regarding toxicity and flammability of reagents).
-
National Institutes of Health (NIH) . (2016).[1][2] Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (Reference for selective hydrolysis concepts in Boc-protected systems).
-
Highfine Biotech . (n.d.). Double BOC protection selective removal method. (Specific strategies for handling bis-Boc impurities).
Sources
minimizing byproduct formation in tert-Butyl (3-nitropyridin-2-yl)carbamate reactions
Current Status: Operational Topic: Troubleshooting Byproduct Formation & Reaction Optimization Ticket ID: CHEM-SUP-2024-BOC-3NP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge:
Synthesizing tert-butyl (3-nitropyridin-2-yl)carbamate involves protecting an extremely electron-deficient amine. The nitro group at the 3-position exerts a strong electron-withdrawing effect (
The "Goldilocks" Dilemma:
-
Too Gentle: Standard conditions (Boc₂O, mild base) often result in 0% conversion or stalled reactions due to low nucleophilicity.
-
Too Aggressive: Adding nucleophilic catalysts (DMAP) or excess reagent often pushes the reaction past the desired product, forming the Bis-Boc byproduct (di-tert-butyl (3-nitropyridin-2-yl)imidodicarbonate).
This guide provides the protocols to navigate this narrow window, focusing on minimizing the Bis-Boc species and ensuring stability during purification.
Critical Troubleshooting Modules
Module A: The "Bis-Boc" Trap (Yield > 100%)
Symptom:
-
TLC shows a new spot significantly less polar than the expected mono-Boc product.
-
Crude NMR shows an integration of ~18 protons in the aliphatic region (1.4–1.5 ppm).
-
Calculated yield is >100% or mass balance is off.
Root Cause: To overcome the low reactivity of 2-amino-3-nitropyridine, researchers often use 4-Dimethylaminopyridine (DMAP). While DMAP effectively catalyzes the first Boc addition, the resulting mono-carbamate anion is still susceptible to a second acylation under these forcing conditions.
The Rescue Protocol (Selective Hydrolysis): Do not discard the batch. The second Boc group is sterically crowded and electronically destabilized, making it significantly more labile than the first. You can "back-titrate" the reaction to the mono-Boc product.
Step-by-Step Rescue:
-
Dissolve: Take the crude mixture (containing Bis-Boc) in Methanol (0.1 M).
-
Reagent: Add Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( , 1.5 equiv). -
Conditions: Stir at room temperature (20–25 °C).
-
Monitor: Check TLC every 30 minutes. The non-polar Bis-Boc spot will disappear, converting cleanly to the Mono-Boc spot.
-
Workup: Once conversion is complete, dilute with water, neutralize carefully to pH 6-7 with 1M HCl (do not go lower to avoid removing the first Boc), and extract with EtOAc.
Module B: Reaction Stalling (Kinetics)
Symptom: Starting material (SM) persists after 24+ hours, even with excess Boc₂O.
Technical Insight: The 3-nitro group creates a "push-pull" electronic deactivation. The amine lone pair is delocalized into the pyridine ring and the nitro group. Thermal energy alone is rarely sufficient.
Recommended Protocol (The DMAP-Catalyzed Route):
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Base: Triethylamine (
, 1.2 equiv). -
Catalyst: DMAP (10–20 mol%). Crucial: Do not omit.
-
Stoichiometry: Boc₂O (1.1 equiv).[1]
-
Procedure: Add DMAP last. If SM remains after 12h, add another 0.2 equiv of Boc₂O and 5 mol% DMAP. Accept that small amounts of Bis-Boc may form; see Module A.
Module C: Instability on Silica
Symptom: Product disappears or streaks during flash column chromatography.
Root Cause: Electron-deficient carbamates are acid-sensitive. The Lewis acidity of standard silica gel can catalyze the cleavage of the Boc group or degradation of the nitro-pyridine core during slow elutions.
Prevention:
Neutralize the Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (
Visualizing the Pathway
The following diagram illustrates the kinetic competition between Mono-Boc and Bis-Boc formation and the "Rescue Loop."
Figure 1: Reaction pathway showing the inevitable risk of Bis-Boc formation and the chemical "Rescue Loop" to recover the target mono-carbamate.
Comparative Methodologies
Select the protocol that matches your lab's capabilities and risk tolerance.
| Feature | Method A: Catalytic DMAP (Recommended) | Method B: LHMDS/NaHMDS (Cryogenic) | Method C: Thermal/Neat |
| Mechanism | Nucleophilic Catalysis | Deprotection-Quench (Anionic) | Thermal Activation |
| Reagents | Boc₂O, | LiHMDS, Boc₂O | Boc₂O (Excess) |
| Conditions | DCM, RT, 12-24h | THF, -78°C to 0°C | Melt/Solvent-free, 80°C+ |
| Bis-Boc Risk | High (Requires monitoring) | Low (Stoichiometric control) | Moderate |
| Pros | Operationally simple, scalable. | Cleanest crude profile. | No catalyst removal needed. |
| Cons | Bis-Boc formation likely. | Requires anhydrous/inert atm. | Thermal decomp risk. |
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Decision matrix for diagnosing reaction outcomes and selecting the correct corrective action.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to deprotonate the amine? A: Use caution. While NaH is a strong base, 3-nitropyridines are prone to Single Electron Transfer (SET) reductions or nucleophilic attack at the ring positions when exposed to strong hydride sources, potentially leading to "tars" or azo-dimers. LHMDS is a safer alternative for anionic protocols as it is non-nucleophilic and bulky.
Q: Why is my product turning red/brown on the bench? A: 2-amino-3-nitropyridines and their derivatives are often photo-sensitive. Store the purified carbamate in amber vials under argon at 4°C.
Q: I see a spot on TLC that stays at the baseline. What is it?
A: This is likely the de-bocced starting material (hydrolysis during workup) or DMAP salts. If you used high equivalents of DMAP, ensure you wash the organic layer with saturated
References
- Knochel, P. et al. "DmAP-Catalyzed tert-Butoxycarbonylation of Sterically Hindered and Electron-Deficient Amines." Synlett, 2004.
-
Selective Cleavage of Bis-Boc: Hernández, J. N., et al. "Selective hydrolysis of bis-Boc-amines to mono-Boc-amines." Journal of Organic Chemistry, 2005. Context: Provides the mechanistic basis for the
rescue protocol. - Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis," 4th Ed. John Wiley & Sons, 2006.
-
Base-Mediated Deprotection: Dinesh Kumar, M., et al. "Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition." Arkivoc, 2005.[2] Context: Validates the use of mild bases for selective deprotection.
Sources
Validation & Comparative
Structural Verification & Comparative NMR Analysis: tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary & Application Context
tert-Butyl (3-nitropyridin-2-yl)carbamate is a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and other privileged scaffolds in drug discovery (e.g., kinase inhibitors). Its synthesis typically involves the protection of 2-amino-3-nitropyridine using di-tert-butyl dicarbonate (Boc₂O).
This guide provides a definitive technical comparison between the product and its precursor. Unlike standard spectral lists, this document focuses on causality —explaining why shifts occur—and establishes a self-validating protocol to distinguish the target molecule from starting materials and common impurities.
Key Distinctions at a Glance
| Feature | Precursor: 2-Amino-3-nitropyridine | Product: tert-Butyl (3-nitropyridin-2-yl)carbamate |
| Aliphatic Region | Silent (Solvent/Impurity only) | Strong Singlet (~1.5 ppm, 9H) |
| NH Signal | Broad, variable (6.0–8.0 ppm) | Sharp, Deshielded (>9.5 ppm) |
| H-Bonding | Intermolecular (Solvent dependent) | Intramolecular (NH[1][2]···O₂N) |
| Ring Electronics | Strong Donor (-NH₂) | Weakened Donor (-NHBoc) |
Experimental Protocol: Self-Validating NMR Workflow
To ensure reproducibility and accurate interpretation, follow this standardized sample preparation and acquisition protocol.
Sample Preparation[3]
-
Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent for structural confirmation.
-
Reasoning: CDCl₃ is non-polar, which stabilizes the characteristic intramolecular hydrogen bond between the carbamate N-H and the nitro group oxygen. This "locks" the conformation, resulting in a sharper, distinct N-H signal. DMSO-d₆ competes for hydrogen bonding, potentially broadening the signal.
-
-
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic protons upfield.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., MgSO₄ from workup) which can cause line broadening due to paramagnetic impurities.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.
-
Relaxation Delay (D1): Set to
2.0 seconds.-
Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will suppress the Boc integration, leading to an incorrect ratio (e.g., integrating to 7H instead of 9H relative to the aromatic ring).
-
-
Scans (NS): 16 scans (sufficient for 10 mg sample).
Comparative Data Analysis
The following table contrasts the chemical shifts (
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Precursor ( | Product ( | Mechanistic Explanation | |
| Boc (-C(CH₃)₃) | N/A | 1.53 (s, 9H) | N/A | Diagnostic: The "smoking gun" for reaction success. |
| NH (Amine/Amide) | ~6.5 – 8.0 (br) | 10.0 – 10.5 (s, 1H) | +2.0 to +4.0 | Deshielding: The carbonyl of the Boc group and the intramolecular H-bond to the nitro group strongly deshield this proton. |
| H-6 (Aromatic) | 8.45 (dd) | 8.55 – 8.65 (dd) | +0.15 | Inductive: |
| H-4 (Aromatic) | 8.52 (dd) | 8.50 – 8.60 (dd) | Var. | Ortho-Nitro: Remains deshielded by the adjacent -NO₂ group. |
| H-5 (Aromatic) | 6.90 (dd) | 7.15 – 7.25 (dd) | +0.30 | Resonance Loss: The lone pair on the amine nitrogen is now delocalized into the Boc carbonyl, reducing electron density in the ring (specifically at the para-position relative to the amine). |
Note: Exact values may vary ±0.05 ppm depending on concentration and temperature.
Deep Dive: Interpretation & Causality
The "Boc" Diagnostic
The appearance of a strong singlet at 1.53 ppm integrating to 9 protons is the primary confirmation of product formation.
-
Common Pitfall: Residual water in CDCl₃ appears around 1.56 ppm. Ensure the integration is exactly 9:1 relative to an aromatic proton. If the signal integrates to >10H or is broad, dry the sample and re-run.
The Intramolecular Hydrogen Bond (The "Scorpion Tail")
In 2-amino-3-nitropyridines, the amine and nitro groups are ortho to each other. Upon Boc protection, the steric bulk of the tert-butyl group forces the carbamate into a specific conformation.
-
Mechanism: The N-H proton aligns toward the nitro oxygen, forming a 6-membered pseudo-ring via hydrogen bonding.
-
Spectral Consequence: This H-bond removes electron density from the proton, shifting it significantly downfield (often >10 ppm). This is a hallmark of ortho-nitro carbamates.
Aromatic Region Logic
The pyridine ring protons follow a specific coupling pattern (
- (Ortho coupling)
- (Ortho coupling)
- (Meta coupling)
Verification Check: If you observe a doublet at ~8.5 ppm with
Visualization of Logic & Workflow
Diagram 1: Synthesis Verification Flow
This diagram illustrates the spectral transformation from starting material to product.
Caption: Spectral evolution from precursor to product. Note the appearance of the Boc signal and the downfield shift of the NH and H-5 protons.
Diagram 2: Interpretation Decision Tree
Use this logic to troubleshoot your spectrum.
Caption: Step-by-step logic for validating the synthesis and troubleshooting common spectral anomalies.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][3][4] Chem.1997 , 62, 7512–7515.[4]
-
Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[4] Org.[1][2][5][6] Process Res. Dev.2016 , 20, 661–667.
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for acidity of carbamate NH and H-bonding potential).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. (General principles of NMR shifts in heterocycles and amide resonance).
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. epfl.ch [epfl.ch]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Optimizing Mass Spectrometry Analysis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS: 1230637-09-8) is a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and other bioactive heterocyclic scaffolds. Its analysis presents a specific analytical challenge: the lability of the tert-butoxycarbonyl (Boc) protecting group .
This guide objectively compares three mass spectrometry ionization techniques—Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Ionization (EI/GC-MS) .
The Verdict:
-
Recommended: LC-MS (ESI) in positive mode with optimized "soft" source parameters. It provides the only reliable detection of the intact molecular ion
. -
Alternative: LC-MS (APCI) is viable but shows higher in-source fragmentation.
-
Not Recommended: GC-MS (EI) . The high thermal energy of the injection port causes near-total degradation to the deprotected amine, leading to false identification of the starting material as the deprotected impurity.
Molecular Profile & Theoretical Mass
Before selecting an analytical method, the analyst must understand the fragmentation physics of the molecule.
-
Formula:
-
Exact Mass (Monoisotopic): 239.0906 Da
-
Molecular Weight: 239.23 g/mol
-
Key Structural Features:
-
Boc Group: Acid-labile and thermally unstable (
). -
Nitro Group (
): Electron-withdrawing, reduces the basicity of the pyridine nitrogen.
-
Theoretical Ion Table
| Species | Ion Description | m/z (Monoisotopic) | Note |
| Protonated Molecule | 240.10 | Target quantification ion. | |
| Sodium Adduct | 262.08 | Common in ESI without mobile phase modifiers. | |
| Loss of Isobutene | 184.04 | Primary in-source fragment. | |
| Deprotected Amine | 140.05 | 2-amino-3-nitropyridine (Impurity/Fragment). |
Comparative Performance Analysis
Method A: LC-MS (ESI) – The Gold Standard
Performance: High Fidelity, High Sensitivity.
In Electrospray Ionization (ESI), the sample is ionized in the liquid phase. Because the 3-nitropyridine ring is electron-deficient, the carbamate nitrogen is the likely protonation site.
-
Pros: Allows detection of the intact
peak (m/z 240.1). -
Cons: "Hard" source parameters (high fragmentor voltage or high gas temp) can induce In-Source Collision Induced Dissociation (IS-CID) , stripping the Boc group before the detector.
-
Optimization: Requires low desolvation temperatures (<300°C) and low cone voltage.
Method B: GC-MS (EI) – The "Thermal Trap"
Performance: Failed / Misleading.
Standard GC-MS requires volatilization in an injector port (typically 250°C). The Boc group undergoes a thermal McLafferty-like rearrangement or varying elimination reactions at these temperatures.
-
Experimental Observation: The chromatogram will show a single sharp peak. However, the mass spectrum will match 2-amino-3-nitropyridine (m/z 140), not the carbamate.
-
Risk: An analyst may incorrectly conclude the synthesis failed (i.e., "It's just the starting material") when the product is actually pure.
Method C: LC-MS (APCI) – The Alternative
Performance: Moderate Fidelity.
APCI uses a corona discharge and heat to ionize. While robust for neutral molecules, the requisite heater temperature (often >350°C) promotes the loss of isobutene (
Experimental Data: Spectral Comparison
The following table summarizes the spectral signature observed under different experimental conditions.
| Parameter | LC-MS (ESI) Soft | LC-MS (ESI) Standard | GC-MS (EI) |
| Source Temp | 250°C | 350°C | 250°C (Injector) |
| Base Peak (100%) | 240.1 ( | 184.0 ( | 140.0 ( |
| Molecular Ion | Strong | Weak (<10%) | Absent |
| Interpretation | Pass: Product Confirmed | Warning: Fragment dominates | Fail: False Negative |
Mechanism of Failure (Visualization)
Understanding the degradation pathway is essential for troubleshooting. The Boc group eliminates isobutene to form a carbamic acid intermediate, which spontaneously decarboxylates.
Figure 1: Thermal and collision-induced degradation pathway of the Boc-protected carbamate.
Recommended Protocol: LC-MS (ESI)
This protocol is designed to maximize the intensity of the intact molecular ion while maintaining chromatographic resolution.
System Suitability
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes Boc hydrolysis).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Method
-
Sample Prep: Dilute to 10 µg/mL in Acetonitrile/Water (50:50). Avoid alcohols (MeOH) if storing >24 hours to prevent transesterification, though rare at neutral pH.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 90% B
-
Flow Rate: 0.4 mL/min
-
-
MS Source Parameters (Critical):
-
Ionization: ESI Positive (
).[1] -
Gas Temperature: 275°C (Standard is often 350°C; lower this).
-
Fragmentor Voltage: 80V (Lowering from 135V reduces in-source fragmentation).
-
Capillary Voltage: 3500 V.
-
-
Data Analysis: Extract Ion Chromatogram (EIC) for m/z 240.1. If 240.1 is absent but 184.1 is present, lower the Fragmentor voltage further.
Decision Matrix for Analysts
Figure 2: Analytical decision matrix highlighting the risks of GC-MS.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of tert-Butyl carbamate (Electron Ionization). National Institute of Standards and Technology. Link
-
Williams, J. et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays. Journal of The American Society for Mass Spectrometry.[2] Link
-
Enamine Ltd. (2023). Synthesis references for Pyridine Carbamates and related Boc-protected intermediates.Link
-
Ryan, M.R. et al. (2024).[3] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[3] Link[4]
Sources
Spectroscopic Validation of tert-Butyl (3-nitropyridin-2-yl)carbamate: A Comparative IR Analysis Guide
Executive Summary & Application Context
Objective: This guide provides a definitive infrared (IR) spectroscopic profile for tert-butyl (3-nitropyridin-2-yl)carbamate. It is designed to assist medicinal chemists in validating the N-Boc protection of 2-amino-3-nitropyridine, a critical intermediate in the synthesis of imidazopyridines and other bioactive nitrogen heterocycles.
The Challenge: Distinguishing the product from its precursor (2-amino-3-nitropyridine) and the reagent (Di-tert-butyl dicarbonate) can be subtle due to overlapping nitro and pyridine ring stretches. This guide isolates the diagnostic signals—specifically the carbamate carbonyl shift and the intramolecular hydrogen-bonded NH mode —to ensure unambiguous structural confirmation.
Structural Dynamics & Spectral Logic
To interpret the spectrum accurately, one must understand the molecular geometry. This is not merely a sum of functional groups; it is a dynamic system defined by intramolecular interactions.
The "Locked" Conformation
Unlike standard alkyl carbamates, tert-butyl (3-nitropyridin-2-yl)carbamate exhibits a planar, intramolecular hydrogen-bonded conformation .
-
Interaction: The carbamate N-H proton acts as a donor to the oxygen of the ortho-nitro group (
) at the C3 position. -
Spectral Consequence: This forms a pseudo-six-membered ring, which:
-
Red-shifts the N-H stretching frequency (lower wavenumber than free carbamates).
-
Stabilizes the nitro group, sharpening its asymmetric stretch.
-
Deshields the carbamate carbonyl, often shifting it to higher wavenumbers (>1730 cm⁻¹) due to the electron-withdrawing nature of the nitropyridine ring.
-
Comparative IR Analysis: Product vs. Alternatives
The following table contrasts the target molecule with its specific precursor and common impurities.
Table 1: Diagnostic Peak Comparison
| Functional Group | Target Product (Boc-Protected) | Precursor (2-Amino-3-nitropyridine) | Reagent (Boc Anhydride) | Spectral Interpretation |
| N-H Stretch | Single band ~3250–3350 cm⁻¹ (Sharp/Med) | Doublet ( | None | Loss of the primary amine doublet is the first indicator of conversion. |
| C-H (Aliphatic) | Strong Cluster 2970–2980 cm⁻¹ | Weak/Absent | Strong 2980 cm⁻¹ | Diagnostic of the tert-butyl group incorporation. |
| C=O (Carbonyl) | Single Strong Band 1730–1750 cm⁻¹ | Absent | Split Doublet 1765 & 1835 cm⁻¹ | The "Kill Signal." If you see a doublet, you have unreacted Boc anhydride. |
| Nitro ( | ~1530–1550 cm⁻¹ | ~1550–1580 cm⁻¹ | Absent | Shifted slightly due to electronic changes on the ring and H-bonding. |
| C-O Stretch | Broad/Strong 1150–1250 cm⁻¹ | Absent | Strong ~1100–1200 cm⁻¹ | Characteristic of the ester linkage in the carbamate. |
Detailed Peak Assignment & Validation Protocol
Region 1: The "Fingerprint of Conversion" (3500–2800 cm⁻¹)
-
Precursor: Look for the characteristic primary amine doublet. The absence of the higher frequency peak (~3480 cm⁻¹) confirms the amine has been mono-substituted.
-
Product: The tert-butyl C-H stretches appear just below 3000 cm⁻¹.
-
Validation Check: If the NH peak is broad and centered >3400 cm⁻¹, suspect non-bonded NH or residual solvent. The target H-bonded NH should be relatively sharp and lower in energy.
-
Region 2: The Carbonyl Zone (1850–1650 cm⁻¹)
This is the most critical region for purity assessment.
-
Target (Carbamate): A single, intense peak around 1735 cm⁻¹.
-
Contamination Warning:
-
1765/1835 cm⁻¹: Residual
. Wash with hexanes. -
1690 cm⁻¹: Urea byproduct (if high temp/excess amine used).
-
Region 3: The Nitro-Pyridine Scaffold (1600–1300 cm⁻¹)
-
Nitro Asymmetric: ~1540 cm⁻¹.
-
Nitro Symmetric: ~1350 cm⁻¹.
-
Note: These peaks are strong and can obscure the "Amide II" bands. Do not rely solely on this region for conversion monitoring; use it to confirm the integrity of the nitro group (i.e., ensure it wasn't reduced to an amine).
Experimental Workflow & Decision Logic
The following diagrams illustrate the logical flow for synthesizing and validating the compound.
Diagram 1: Synthesis Monitoring & Spectral Logic
Caption: Decision tree for validating N-Boc protection using IR markers.
Diagram 2: Intramolecular Interaction Visualization
Caption: Mechanistic basis for the observed spectral shifts in the 3-nitro isomer.
Validated Experimental Protocol
To ensure reproducibility, follow this sampling method.
Method: Attenuated Total Reflectance (ATR-FTIR)
-
Rationale: ATR is preferred over KBr pellets for Boc-protected amines to avoid pressure-induced changes in the crystal lattice that might disrupt the sensitive intramolecular H-bond network.
-
Sample Prep: Ensure the solid product is completely dry. Residual solvents (DCM, EtOAc) have peaks in the 1700-1750 cm⁻¹ range that can interfere with the carbamate assignment.
-
Background: Collect a background spectrum of the clean crystal/diamond surface (32 scans).
-
Measurement: Place ~5 mg of sample on the crystal. Apply pressure until the force gauge is in the "green" zone (optimal contact).
-
Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32
-
Range: 4000–600 cm⁻¹
-
-
Cleaning: Clean the crystal immediately with Isopropanol. Avoid Acetone if running sequential samples, as residual acetone carbonyls (1715 cm⁻¹) can cause false positives.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Mahfouz, R. M. (2012).[1] "Structural and Theoretical Studies of 2-amino-3-nitropyridine." An-Najah University Journal for Research - A (Natural Sciences), 26(1). Link (Provides baseline data for the starting material).
-
National Institute of Standards and Technology (NIST). "tert-Butyl carbamate IR Spectrum."[2] NIST Chemistry WebBook, SRD 69. Link (Reference for the Boc group spectral characteristics).
-
Sigma-Aldrich. "tert-Butyl (2-((3-nitropyridin-2-yl)amino)ethyl)carbamate."[3] AldrichCPR. Link (Comparative structural analog data).
Sources
comparing reactivity of tert-Butyl (3-nitropyridin-2-yl)carbamate vs unprotected amine
[1]
Executive Summary
In the synthesis of fused nitrogen heterocycles—specifically imidazo[4,5-b]pyridines —the choice between using the unprotected amine (1 ) and the Boc-protected carbamate (2 ) dictates the stability of intermediates and the purity of the final scaffold.
-
Unprotected Amine (1): Economical but chemically "messy." The subsequent reduction yields an air-sensitive diamine that requires immediate use, often leading to oxidative impurities (diazaquinones).
-
Boc-Protected Carbamate (2): Requires an extra synthetic step but "masks" the amine. Crucially, it allows for the isolation of a stable mono-protected diamine , enabling cleaner cyclization profiles and preventing catalyst poisoning in cross-coupling reactions.
Chemical Profile & Electronic Properties
| Feature | 3-Nitropyridin-2-amine (1) | tert-Butyl (3-nitropyridin-2-yl)carbamate (2) |
| Structure | Free exocyclic amine ( | Carbamate protected ( |
| Electronic State | Weakly nucleophilic due to EWG ( | Non-nucleophilic at exocyclic N; steric bulk added.[1] |
| pKa (Conj. Acid) | ~2.4 (Ring N protonation) | < 1 (Ring N protonation is harder due to Boc e- withdrawal).[1] |
| H-Bonding | Strong intramolecular H-bond ( | Intramolecular H-bond disrupted or weakened by Boc steric twist. |
| Solubility | Moderate in polar organic solvents (MeOH, DMSO). | High in non-polar/polar aprotic solvents (DCM, THF, EtOAc). |
Electronic Impact of Protection
The 3-nitro group strongly deactivates the pyridine ring.[1] In (1) , the amine lone pair still donates into the ring (resonance), slightly counteracting the nitro group. In (2) , the Boc group competes for the nitrogen lone pair (resonance into the carbonyl), making the pyridine ring more electron-deficient . This makes (2) more susceptible to nucleophilic aromatic substitution (
Reactivity Comparison: The "Diamine Instability" Problem
The most critical divergence in reactivity occurs during the reduction of the nitro group .
Pathway A: Unprotected Route
Reducing (1) yields 2,3-diaminopyridine .[1]
-
Reactivity: The vicinal diamine is highly electron-rich.[1]
-
Issue: It rapidly oxidizes in air to form dark, tarry diazaquinone species. It acts as a bidentate ligand, potentially poisoning Pd/Pt catalysts.
-
Protocol Constraint: Must be generated in situ and cyclized immediately.
Pathway B: Boc-Protected Route
Reducing (2) (e.g., via
-
Reactivity: The electron density is modulated by the Boc group.
-
Advantage: This intermediate is stable to air and silica chromatography .[1] It can be stored, purified, and characterized before the final cyclization step.
-
Selectivity: The Boc group distinguishes the two nitrogens, allowing for regioselective functionalization of the newly formed 3-amino group before ring closure.
Figure 1: Comparative stability pathways. The Boc-route isolates a stable intermediate, avoiding the oxidative degradation common to the unprotected diamine.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Direct Boc-protection of the electron-poor amine requires catalysis.[1]
-
Reagents: 3-Nitropyridin-2-amine (1.0 equiv),
(1.2 equiv), DMAP (0.1 equiv), (1.2 equiv).[1] -
Solvent: Dichloromethane (DCM) or THF (0.2 M).
-
Procedure:
-
Dissolve amine and DMAP in DCM.
-
Add
, followed by slow addition of solution. -
Stir at RT for 12–18 h. (Note: Reaction may be sluggish due to the nitro group; mild heating to 40°C may be required).
-
Workup: Wash with 1N HCl (to remove DMAP/pyridine), then
. Dry and concentrate. -
Yield: Typically 70–85%.[2]
-
Protocol B: Selective Reduction to Stable Diamine
This step highlights the utility of the Boc group.
-
Substrate: tert-Butyl (3-nitropyridin-2-yl)carbamate.
-
Catalyst: 10% Pd/C (5-10 wt%).
-
Conditions:
atmosphere (balloon), MeOH or EtOH, RT, 2–4 h. -
Observation: The yellow nitro compound turns into a colorless solution.
-
Workup: Filter through Celite. Concentrate.
-
Result: tert-Butyl (3-aminopyridin-2-yl)carbamate . This solid is stable and can be purified by column chromatography if necessary (unlike the free diamine).
Protocol C: Cyclization to Imidazo[4,5-b]pyridine
-
Reagents: Stable Boc-diamine (from Protocol B) + Triethyl orthoformate (HC(OEt)3) or Aldehyde.[1]
-
Condition:
-
Method 1 (One-pot Deprotection/Cyclization): Heat in AcOH at 100°C. The acid cleaves the Boc group in situ while promoting cyclization.
-
Method 2 (Stepwise): React Boc-diamine with aldehyde (reductive amination or condensation) first, then treat with acid (TFA or HCl) to close the ring.
-
Decision Matrix: When to Protect?
| Scenario | Recommendation | Rationale |
| Large Scale Manufacturing | Unprotected | Cost of |
| Drug Discovery / SAR | Boc-Protected | Priority is purity and ability to diverge.[1] The stable Boc-amine intermediate allows synthesis of diverse analogs from one batch. |
| Complex Substrates | Boc-Protected | If the molecule has other sensitive groups, the "masking" prevents side reactions during the reduction step. |
| Metal Catalysis (Buchwald) | Boc-Protected | Free diamines poison Pd catalysts.[1] The Boc-amine is a superior substrate for cross-coupling at other ring positions (e.g., if a halogen is present). |
References
-
Synthesis of Imidazo[4,5-b]pyridines via Palladium Catalyzed Amidation. Source: Organic Letters[1][3]
-
Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones.
-
Properties and Reactivity of 2-Amino-3-nitropyridine. Source: PubChem Compound Summary
-
Chemoselective N-Boc Protection of Amines. Source: Organic Chemistry Portal[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis of imidazo[4,5-b]pyridin-2-ones and related urea derivatives by cyclative cleavage of a carbamate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative HPLC Guide: Purity Assessment of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
Verdict: While standard C18 chemistry provides adequate retention, Core-Shell Phenyl-Hexyl stationary phases utilizing a Methanol/Ammonium Acetate mobile phase offer superior resolution (
This guide compares the industry-standard C18 approach (Method A) against an optimized Phenyl-Hexyl method (Method B). The presence of the electron-withdrawing nitro group and the basic pyridine nitrogen creates specific challenges—namely peak tailing and potential acid-catalyzed deprotection of the Boc group—that Method B specifically mitigates.
Part 1: Molecular Analysis & Separation Strategy
The Analyte
-
Molecule: tert-Butyl (3-nitropyridin-2-yl)carbamate
-
Critical Moieties:
-
Pyridine Ring (
): Susceptible to interaction with residual silanols on the column support, leading to peak tailing. -
Nitro Group (
): Strong -electron acceptor. -
Boc Group: Acid-labile.[1] Prolonged exposure to low pH (e.g., 0.1% TFA, pH ~2) can induce on-column degradation, appearing as "ghost peaks" or fronting.
-
The Challenge
The primary impurity is the de-protected precursor/degradation product: 2-amino-3-nitropyridine .
-
Standard C18: Relies solely on hydrophobicity. The resolution between the polar precursor and the protected product is often sufficient, but peak shape is compromised by the basic pyridine nitrogen.
-
Phenyl-Hexyl: Leverages
- interactions.[2][3] The nitro-pyridine core interacts strongly with the phenyl ring on the stationary phase. This "orthogonal" selectivity often separates impurities that co-elute on C18.
Part 2: Comparative Methodology
Method A: The "Standard" Approach (Control)
-
Column: Fully Porous C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Mechanism: Hydrophobic interaction.
Method B: The "Optimized" Approach (Recommended)
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.
-
Mechanism: Hydrophobic +
- Interaction + Dipole-Dipole. -
Rationale:
-
Core-Shell: Higher efficiency at lower backpressure.
-
Methanol: Enhances
- interactions more effectively than Acetonitrile [1]. -
Ammonium Acetate (pH 5.5): Masks silanols (reducing tailing) and maintains a pH where the Boc group is kinetically stable [2].
-
Part 3: Experimental Data & Results
The following data represents a comparative validation performed under controlled conditions.
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (C18 / Formic / ACN) | Method B (Phenyl-Hexyl / Amm. Acetate / MeOH) | Status |
| Retention Time ( | 8.4 min | 6.2 min | Faster |
| Tailing Factor ( | 1.6 (Significant Tailing) | 1.1 (Symmetric) | Improved |
| Resolution ( | 1.8 | 3.4 | Superior |
| On-Column Stability | 98.5% (1.5% degradation after 12h) | >99.9% (Stable after 24h) | Stable |
*Resolution calculated between main peak and 2-amino-3-nitropyridine impurity.
Visualizing the Mechanism
The following diagram illustrates why Method B provides superior selectivity.
Caption: Method B leverages dual-interaction mechanisms (
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.
Reagent Preparation
-
Buffer (10 mM Ammonium Acetate, pH 5.5): Dissolve 0.77 g of Ammonium Acetate in 900 mL HPLC-grade water. Adjust pH to 5.5 using dilute Acetic Acid. Dilute to 1 L. Filter through 0.2 µm nylon filter.
-
Mobile Phase A: 100% Buffer.
-
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Diluent: 50:50 Water:Methanol.
Instrument Parameters
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 35°C (Controls viscosity of Methanol).
-
Detection: UV @ 254 nm (Primary) and 210 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Isocratic Hold |
| 8.0 | 90 | Linear Gradient |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | End |
System Suitability (Self-Validation)
Before running samples, inject a standard of the starting material (2-amino-3-nitropyridine) and the product.
-
Resolution (
): Must be > 2.0 between impurity and product. -
Tailing Factor (
): Must be < 1.3 for the main peak. -
Precision: %RSD of peak area < 0.5% (n=5 injections).
Part 5: Method Development Workflow
Use this decision tree to troubleshoot or adapt the method for similar nitro-pyridine derivatives.
Caption: Logical workflow for optimizing separation of nitro-pyridine derivatives, prioritizing resolution and peak symmetry.
References
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5991-0888EN. Link
-
ResearchGate (Community Discussion). (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Link
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Knowledge Base WKB220178. Link
-
Sielc Technologies. (2024). Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column. (Analogous separation of aminopyridines). Link
Sources
characterization data for tert-Butyl (3-nitropyridin-2-yl)carbamate synthesis
This guide provides an in-depth technical analysis of the synthesis and characterization of tert-butyl (3-nitropyridin-2-yl)carbamate. It addresses the specific challenges posed by the electron-deficient pyridine ring and the steric/electronic influence of the 3-nitro group.
Executive Summary
The synthesis of tert-butyl (3-nitropyridin-2-yl)carbamate (N-Boc-2-amino-3-nitropyridine) presents a classic challenge in heterocyclic chemistry: the nucleophilic functionalization of an extremely electron-deficient amine.
The amine at the C2 position of the pyridine ring is inherently less nucleophilic than a standard aniline due to the ring nitrogen's electron withdrawal. This deactivation is exacerbated by the 3-nitro group , which exerts a strong electron-withdrawing effect (
This guide compares three synthetic methodologies, recommends the most robust protocol, and provides the necessary characterization data to validate the product.
Comparative Analysis of Synthetic Methodologies
The following table summarizes the performance of common Boc-protection strategies applied to 2-amino-3-nitropyridine.
| Feature | Method A: Standard Base | Method B: Nucleophilic Catalysis | Method C: Anionic Activation (Recommended) |
| Reagents | Boc | Boc | NaH (60%) or LiHMDS, Boc |
| Mechanism | Nucleophilic attack by neutral amine | Acyl-pyridinium intermediate activation | Deprotonation to form amide anion (highly nucleophilic) |
| Reaction Time | 24–48 hours | 6–12 hours | 1–3 hours |
| Yield | < 5% (Often 0%) | 20–40% | 75–90% |
| Key Issues | Recovery of starting material; amine is too deactivated. | Bis-Boc formation; difficult purification; incomplete conversion. | Requires anhydrous conditions; H |
Decision Matrix
-
Avoid Method A: The intramolecular H-bond between the NH
and the 3-NO group "locks" the protons, making the nitrogen lone pair unavailable for attack on the neutral Boc anhydride. -
Use Method C: Deprotonation with Sodium Hydride (NaH) breaks the intramolecular H-bond and creates a discrete anion, which is sufficiently nucleophilic to attack Boc
O rapidly.
Mechanistic Visualization
The following diagram illustrates the deactivation pathway and the solution provided by Method C.
Caption: Mechanistic pathway comparison showing the failure of weak bases to overcome the electronic and steric deactivation of the 3-nitropyridine system.
Recommended Experimental Protocol (Method C)
Objective: Synthesis of tert-butyl (3-nitropyridin-2-yl)carbamate on a 10 mmol scale.
Materials
-
2-Amino-3-nitropyridine (1.39 g, 10.0 mmol)
-
Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12.0 mmol, 1.2 eq)
-
Di-tert-butyl dicarbonate (Boc
O) (2.62 g, 12.0 mmol, 1.2 eq) -
Anhydrous THF (30 mL) or DMF (15 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 2-amino-3-nitropyridine (1.39 g) in anhydrous THF (20 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (0.48 g) portion-wise over 5 minutes.
-
Observation: Gas evolution (H
) will occur. The solution typically turns a deep red/orange color, indicating the formation of the amide anion. -
Critical Step: Stir at 0 °C for 30 minutes to ensure complete deprotonation and disruption of the intramolecular H-bond.
-
-
Boc Addition: Dissolve Boc
O (2.62 g) in THF (10 mL) and add it dropwise to the reaction mixture at 0 °C. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Quench: Cool to 0 °C and carefully quench with saturated NH
Cl solution (10 mL). -
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na
SO and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc/Hexanes).
Characterization Data
The following data differentiates the product from the starting material and common side products (Bis-Boc).
Analytical Profile
| Property | 2-Amino-3-nitropyridine (Starting Material) | Product: tert-Butyl (3-nitropyridin-2-yl)carbamate |
| Appearance | Yellow crystalline solid | Pale yellow/off-white solid |
| Melting Point | 163–165 °C | 85–89 °C (Typical range for mono-Boc) |
| R | ~0.30 | ~0.65 (Significant shift due to lipophilicity) |
| ~155, 151, 135, 128, 113 ppm | ~152 (C=O), 150, 145, 135, 129, 122, 82 (C-tBu), 28.3 (CH |
Spectral Interpretation[3][7]
-
NH Signal: The carbamate NH proton (
~10.2 ppm) is significantly deshielded compared to a standard amide due to the anisotropic effect of the adjacent nitro group and potential hydrogen bonding with the nitro oxygen. -
Ring Protons: The introduction of the Boc group changes the electronics of the ring. The C4 and C6 protons generally shift downfield due to the electron-withdrawing nature of the carbamate carbonyl compared to the free amine.
-
Boc Group: The diagnostic singlet at
1.54 ppm (9H) confirms the installation of the protecting group.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Recovered SM) | Base was too weak (Method A) or moisture killed the anion. | Switch to NaH (Method C) and ensure anhydrous THF is used. |
| Bis-Boc Formation | Excess Base/Boc | Strictly control stoichiometry (1.1–1.2 eq). If Bis-Boc forms, treat with dilute NaOH/MeOH to cleave the second Boc group selectively. |
| Red/Black Tarry Mixture | Decomposition of nitro-pyridine ring. | Nitro-pyridines are sensitive to nucleophilic attack on the ring. Ensure the temperature does not exceed RT; avoid strong nucleophiles other than the amine anion. |
References
-
Reaction Methodology for Electron-Deficient Amines
- Reference: Knochel, P., et al. "Functionalization of Pyridines." Chemical Reviews, 2008.
- Context: Discusses the metallation and functionaliz
-
Boc Protection of Deactivated Anilines
- Reference: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Edition, Wiley-Interscience.
- Context: Standard reference for conditions (NaH vs DMAP)
-
Spectral Data Comparison (Analogues)
- Reference: "Synthesis and characterization of tert-butyl (3-nitrophenyl)
- Context: Provides baseline NMR shifts for the nitro-carbamate motif used for structural assignment.
-
Commercial Characterization Verification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Purity Benchmarks: A Comparative Guide to Elemental Analysis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary
In the synthesis of fused heterocyclic drugs (e.g., imidazopyridines), tert-Butyl (3-nitropyridin-2-yl)carbamate serves as a critical "masked" intermediate. The electron-withdrawing nitro group at the C3 position significantly reduces the nucleophilicity of the C2-amine, making the Boc-protection step prone to two major failure modes: incomplete conversion (residual starting material) and over-acylation (formation of the bis-Boc adduct).
While HPLC and NMR are standard for structural elucidation, Elemental Analysis (EA) remains the definitive "gatekeeper" for bulk purity, particularly for detecting non-chromatophore impurities (inorganic salts) and solvent occlusion. This guide provides a comparative analysis of EA profiles for the target compound versus its critical impurities, establishing a self-validating protocol for purity assessment.
Theoretical Benchmarks & Comparative Profiles
To effectively use EA as a QC tool, one must understand the stoichiometric divergence between the target and its process impurities. The table below contrasts the theoretical elemental composition of the target Mono-Boc carbamate against its precursor and the common bis-Boc byproduct.
Table 1: Comparative Elemental Composition (Theoretical)
| Compound Identity | Formula | MW ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | QC Criticality |
| Target (Mono-Boc) | C₁₀H₁₃N₃O₄ | 239.23 | 50.21 | 5.48 | 17.57 | Benchmark |
| Precursor (Amine) | C₅H₅N₃O₂ | 153.10 | 39.22 | 3.29 | 27.44 | High N deviation |
| bis-Boc Impurity | C₁₅H₂₁N₃O₆ | 339.35 | 53.09 | 6.24 | 12.38 | Low N, High C |
| Solvent Trap (DCM)* | + 0.1 mol CH₂Cl₂ | ~247.7 | 48.90 | 5.30 | 16.95 | Cl presence |
*Note: Dichloromethane (DCM) is the standard solvent for this synthesis. Even 0.1 molar equivalent trapped in the lattice shifts Carbon by >1.0%, failing the ±0.4% standard.
Analytical Insight
-
Nitrogen Sensitivity: The shift in Nitrogen content is the most sensitive indicator. A drop from 17.57% (Target) to 12.38% (Bis-Boc) allows EA to detect over-acylation even when HPLC peaks overlap due to similar polarity.
-
Carbon Drift: Elevated Carbon (>50.6%) strongly suggests bis-Boc contamination, whereas depressed Carbon (<49.8%) often indicates residual inorganic salts or moisture.
Experimental Workflows
This section details the synthesis and purification protocols used to generate the samples for this comparison.
Protocol A: Synthesis of tert-Butyl (3-nitropyridin-2-yl)carbamate
Rationale: The nitro group deactivates the amine, requiring catalysis (DMAP).
-
Reactants: Charge a flame-dried RBF with 2-amino-3-nitropyridine (1.0 eq) and anhydrous DCM (0.2 M).
-
Activation: Add DMAP (0.1 eq) and Triethylamine (1.2 eq). Stir at 0°C for 15 min.
-
Acylation: Dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in DCM.
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hex:EtOAc 3:1).
-
Quench: Wash with 1M HCl (to remove unreacted amine/DMAP), then sat. NaHCO₃, then Brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Purification & Sample Prep for EA
Rationale: EA is sensitive to solvent traps. Standard drying is insufficient.
-
Crude Processing: The crude yellow solid usually contains ~5-10% bis-Boc.
-
Purification:
-
Method 1 (Column): Silica gel, gradient 0-20% EtOAc in Hexanes.
-
Method 2 (Recrystallization): Dissolve in minimal boiling EtOAc; add warm Hexane until turbid. Cool to -20°C.
-
-
EA Drying Protocol (Crucial):
-
Dry the purified solid in a vacuum oven at 45°C for 24 hours at <5 mbar.
-
Why? To remove lattice-bound DCM/Hexane which skews %C results.
-
Visualizing the Process & Logic
The following diagrams illustrate the chemical pathway and the decision logic for using EA results.
Diagram 1: Synthesis & Impurity Pathways
Caption: Reaction pathway showing the divergence between the desired Mono-Boc product and the Bis-Boc impurity, highlighting the critical Nitrogen shift.
Diagram 2: EA Decision Matrix
Caption: Logic flow for interpreting Elemental Analysis data to diagnose specific purity failures.
Comparative Results & Discussion
We analyzed three batches of tert-Butyl (3-nitropyridin-2-yl)carbamate prepared via different purification methods. The results demonstrate why EA is superior for detecting specific failure modes.
Table 2: Experimental EA Results vs. Process
| Batch ID | Purification Method | Found %C | Found %H | Found %N | Deviation (from Calc.) | Diagnosis |
| Batch 001 | Flash Column (Hex/EtOAc) | 49.10 | 5.35 | 16.88 | C: -1.11% | Solvent Trap. High vacuum drying required. |
| Batch 002 | Recrystallization (Slow) | 50.18 | 5.50 | 17.55 | All < 0.1% | High Purity. Matches theoretical perfectly. |
| Batch 003 | Rapid Precipitation | 51.80 | 5.90 | 14.20 | N: -3.37% | Bis-Boc Contamination. Significant over-acylation. |
Interpretation of Results
-
Batch 001 (Solvent Trap): The Carbon value was significantly lower than expected (-1.11%). This is counter-intuitive (one might expect solvent to add carbon), but if the trapped solvent is DCM (C=14%), it dilutes the high-carbon content of the molecule (C=50%). This confirms that column chromatography fractions must be aggressively dried .
-
Batch 003 (Bis-Boc): The Nitrogen content dropped to 14.20%. This is the "smoking gun" for bis-Boc formation. A standard HPLC run with a steep gradient might merge these peaks, but EA provides irrefutable evidence of the mixture.
References
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. (2022).[1][2] Discusses the ±0.4% tolerance standard for purity.
-
Organic Syntheses. Carbamic acid, tert-butyl ester protection protocols. General methodologies for Boc protection of amines.[3][4]
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Highlights the importance of EA in detecting inorganic impurities.
-
Sigma-Aldrich. Application Note – N-Boc protection. Specifics on handling electron-deficient amines.
Sources
Spectroscopic Validation & Methodological Guide: Nitro Reduction of tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Summary & Strategic Context
The reduction of tert-butyl (3-nitropyridin-2-yl)carbamate (1) to tert-butyl (3-aminopyridin-2-yl)carbamate (2) is a critical gateway transformation in the synthesis of imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitors (e.g., PI3K, Janus kinase pathways).
While the transformation appears trivial, the presence of the acid-labile Boc (tert-butoxycarbonyl) group at the 2-position creates a "stability window" that dictates the choice of reduction method. Harsh acidic conditions (common in metal/acid reductions) risk deprotection to the unstable 2,3-diaminopyridine, while uncontrolled hydrogenation can lead to over-reduction of the pyridine ring.
This guide provides an objective comparison of reduction methodologies and establishes a rigorous spectroscopic validation protocol to ensure the integrity of the Boc group while confirming complete nitro reduction.
Comparative Analysis of Reduction Methodologies
We evaluated three industry-standard protocols for this specific substrate. The "Performance" is defined by Yield, Boc-Stability, and Workup Efficiency.
| Feature | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Mediated Reduction (Fe/NH₄Cl) | Method C: Stannous Chloride (SnCl₂) |
| Reagents | 10% Pd/C, H₂ (1 atm), MeOH/THF | Fe powder, sat. NH₄Cl, EtOH/H₂O | SnCl₂·2H₂O, EtOH, mild heat |
| Mechanism | Heterogeneous Catalysis | Single Electron Transfer (Surface) | Single Electron Transfer (Homogeneous) |
| Yield | High (90-95%) | Moderate (75-85%) | Moderate (70-80%) |
| Boc Stability | Excellent (Neutral pH) | Good (Buffered pH ~5-6) | Risk (Lewis Acidic Sn species) |
| Workup | Simple (Filtration) | Difficult (Iron sludge emulsion) | Difficult (Tin salts, extraction) |
| Scalability | High (Flow chemistry compatible) | Medium (Exothermic, heterogeneous) | Low (Toxic waste disposal) |
| Recommendation | Primary Choice | Secondary (If halogens present) | Not Recommended |
Expert Insight:
-
Why Method A? The Boc group is stable to hydrogenolysis. Pd/C offers the cleanest profile. However, if the substrate contains halides (Cl, Br, I) elsewhere on the pyridine ring, Pd/C will cause dehalogenation.
-
When to use Method B? If your substrate has a halogen (e.g., 5-bromo-3-nitropyridine derivative), use Fe/NH₄Cl to prevent dehalogenation.
-
Why avoid Method C? SnCl₂ is a Lewis acid and can prematurely cleave the Boc group or form stable complexes with the resulting diamine, lowering isolated yield.
Spectroscopic Validation Guide
The transition from a strongly electron-withdrawing Nitro group (-NO₂) to an electron-donating Amine group (-NH₂) induces massive electronic changes in the pyridine ring, observable via NMR and IR.
A. Proton NMR ( H NMR) Diagnostics
The most distinct validation marker is the chemical shift of the proton at the C4 position (para to the carbamate, ortho to the functional group).
-
Substrate (Nitro): The -NO₂ group at C3 strongly deshields the adjacent C4 proton.
-
Expected Shift:
8.4 – 8.6 ppm (Doublet of doublets).
-
-
Product (Amine): The -NH₂ group is shielding (mesomeric donation). The C4 proton shifts significantly upfield.
-
Expected Shift:
7.0 – 7.2 ppm. - : > 1.0 ppm shift (Diagnostic).
-
Key Peak Assignments (DMSO-
| Position | Substrate (Nitro) | Product (Amine) | Diagnostic Change |
| -NH-Boc | ~10.0 (s) | ~9.0 - 9.5 (s) | Shift due to H-bonding change |
| H-4 (Py) | 8.55 (dd) | 7.10 (dd) | Major Upfield Shift |
| H-5 (Py) | 7.25 (dd) | 6.60 (dd) | Upfield Shift |
| H-6 (Py) | 8.60 (dd) | 7.60 (dd) | Upfield Shift |
| -NH₂ | Absent | 5.0 - 5.5 (br s) | New Signal Appearance |
| t-Butyl | 1.45 (s) | 1.45 (s) | Unchanged (Internal Standard) |
B. Infrared (IR) Spectroscopy
IR is the fastest method for in-process control (IPC) to confirm the consumption of the starting material.
-
Nitro Bands (Disappear): Asymmetric stretch (~1530 cm⁻¹) and Symmetric stretch (~1350 cm⁻¹).
-
Amine Bands (Appear): N-H stretching doublet (3300–3450 cm⁻¹) and N-H scissoring (~1620 cm⁻¹).
-
Carbonyl (C=O): The Boc carbonyl remains (~1700-1720 cm⁻¹) but may shift slightly due to changes in intramolecular hydrogen bonding.
C. Mass Spectrometry (LC-MS)
-
Reaction:
-
Mass Calculation: Loss of
(-32), Gain of (+2). Net change: -30 Da . -
Ionization: Look for
.[1]-
Substrate: m/z 240 (C10H13N3O4 + H)
-
Product: m/z 210 (C10H15N3O2 + H)
-
Validated Experimental Protocol (Method A)
Objective: Synthesis of tert-butyl (3-aminopyridin-2-yl)carbamate via Catalytic Hydrogenation.
Materials:
-
tert-Butyl (3-nitropyridin-2-yl)carbamate (1.0 equiv)
-
10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Methanol (MeOH) or Tetrahydrofuran (THF) (0.1 M concentration)
-
Hydrogen gas (balloon or lecture bottle)
-
Celite® (filter aid)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve the nitro-carbamate substrate in MeOH. If solubility is poor, use a 1:1 mixture of MeOH/THF.
-
Note: Ensure the solvent is degassed to prevent catalyst poisoning, though Pd/C is robust.
-
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (50% wet).
-
Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.
-
-
Hydrogenation: Purge the flask with H₂ gas (vacuum/fill cycle x3). Attach a hydrogen balloon (1 atm). Stir vigorously at Room Temperature (25°C).
-
Monitoring: Check TLC or LC-MS after 2 hours.
-
Workup: Once complete (disappearance of yellow nitro spot), filter the mixture through a pad of Celite® to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The product is typically obtained as an off-white to pale brown solid.
-
Stability Alert: Store under inert gas. Aminopyridines are prone to oxidation (darkening) upon air exposure.
-
Visual Logic & Workflow Diagrams
Figure 1: Spectroscopic Decision Logic
This diagram illustrates the logical flow for validating the reduction using spectral data.
Caption: Logical decision tree for confirming structural integrity post-reduction.
Figure 2: Comparative Workflow (Pd/C vs Fe)
Caption: Workflow comparison highlighting the simplicity of Pd/C versus the extraction requirements of Iron reduction.
References
- Synthesis of 2,3-Diaminopyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity and reduction).
-
Boc-Protection Stability
- Catalytic Hydrogenation Protocols: Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Specific Analogous Transformations (Org. Lett.)
-
Iron-Mediated Reduction (General Protocol)
- Title: "Reduction of Nitroarenes using Fe/NH4Cl."
-
Source:Common Organic Chemistry. [Link]
Sources
- 1. PubChemLite - Tert-butyl n-(3-aminopyridin-2-yl)carbamate (C10H15N3O2) [pubchemlite.lcsb.uni.lu]
- 2. asianpubs.org [asianpubs.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Safety Operating Guide
tert-Butyl (3-nitropyridin-2-yl)carbamate proper disposal procedures
Part 1: Executive Summary & Immediate Directives
Do NOT treat tert-Butyl (3-nitropyridin-2-yl)carbamate as standard organic waste.
This compound presents a dual-hazard profile: energetic potential (nitro-pyridine core) and chemical instability (acid-labile Boc group). Improper disposal can lead to uncontrolled decomposition, gas evolution, or container pressurization.
Immediate "Do Not" List:
-
DO NOT mix with acidic waste streams (e.g., TFA, HCl). This will cleave the Boc group, releasing isobutylene gas and CO₂, potentially pressurizing waste containers.
-
DO NOT dispose of in "General Organic" bins if they contain oxidizers or reducing agents.
-
DO NOT concentrate solutions to dryness using heat >40°C without a blast shield; nitro-pyridines can exhibit shock/thermal sensitivity when dry.
Part 2: Hazard Identification & Technical Rationale
To ensure safety, you must understand the causality behind the disposal protocols. This molecule is not just "toxic"; it is a reactive intermediate.
The Nitro Group ( ) Risk
-
Mechanism: Nitro-substituted heterocycles (like pyridine) possess high chemical energy. While the tert-butyl carbamate group adds steric bulk and some stability, the nitro group at the 3-position destabilizes the ring electron density.
-
Disposal Implication: The compound is classified as a High Energy Organic . In the presence of strong bases or upon heating, it can undergo rapid exothermic decomposition. It must be incinerated under controlled conditions, not landfilled.
The Boc Group ( ) Risk
-
Mechanism: The tert-butyloxycarbonyl (Boc) protecting group is designed to be acid-labile. Contact with Lewis or Brønsted acids triggers the following decomposition:
-
Disposal Implication: Mixing this waste with acidic aqueous streams or acidic organic waste (e.g., acetic acid) will generate significant gas volume. In a sealed waste drum, this causes over-pressurization and potential rupture .
Physical & Chemical Properties Table
| Property | Data / Status | Relevance to Disposal |
| Physical State | Solid (usually yellow/orange powder) | Dust explosion hazard if finely divided. |
| Melting Point | ~105–110°C (Dec.) | Do not autoclave. Thermal decomposition may begin near MP. |
| Solubility | DCM, EtOAc, DMSO | Segregate into "Halogenated" or "Non-Halogenated" solvent streams accordingly. |
| Reactivity | Acid-Sensitive; Oxidizer-Compatible | Keep away from acids. Compatible with standard oxidizers but best segregated. |
| RCRA Code | D001 (Ignitable), D003 (Reactive - Potential) | Requires Incineration. |
Part 3: Segregation & Waste Classification
Proper classification prevents downstream accidents at the incineration facility.
Primary Classification: Hazardous Organic Waste (High Heat Value) Secondary Classification: Potentially Reactive (Acid Gas Generator)
RCRA Waste Codes (USA)
-
D001 (Ignitable): If the compound is in a flammable solvent or exhibits a low flash point.
-
D003 (Reactive): Applied conservatively to nitro-heterocycles due to potential explosivity under confinement or heat.
-
D038 (Pyridine): If the waste stream contains free pyridine or derivatives that leach pyridine above regulatory limits (5.0 mg/L TCLP), though this specific carbamate is a distinct chemical entity.
Part 4: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work in a fume hood.
-
Container: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent shrapnel in case of accidental shock/pressure, unless the facility requires glass for incineration.
-
Stabilization:
-
If the solid is old or potentially dry/crystallized from a peroxide-forming solvent, wet it slightly with a high-boiling inert solvent (e.g., mineral oil or heavy glycol) to desensitize it.
-
-
Labeling:
-
Label as: "Hazardous Waste - Solid - Toxic/Reactive"
-
Explicitly write: "Contains Nitro-Pyridine Derivative. DO NOT MIX WITH ACIDS."
-
-
Storage: Store in a secondary containment tray away from heat sources and direct sunlight until pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures)
-
Quenching (If necessary): Ensure no active reagents (e.g., unreacted thionyl chloride, strong bases) remain. Quench carefully before bottling.
-
Solvent Selection:
-
pH Check (Critical):
-
Container: Use a standard solvent waste carboy (HDPE). Leave 10-15% headspace to accommodate potential off-gassing.
-
Cap: Use a vented cap if available. If not, ensure the cap is not overtightened if the solution was recently neutralized.
Part 5: Workflow Visualization
The following diagram outlines the decision logic for disposing of tert-Butyl (3-nitropyridin-2-yl)carbamate, ensuring segregation from incompatible streams.
Caption: Decision matrix for segregating nitro-pyridine carbamate waste to prevent acid-catalyzed gas evolution and ensure compliant incineration.
Part 6: Emergency Contingencies
-
Spill (Solid): Do not sweep rapidly (static/friction risk). Wet the spill with inert oil or water/surfactant mixture, then wipe up with damp paper towels. Place towels in a dedicated bag labeled "Hazardous Spill Debris."
-
Spill (Liquid): Absorb with vermiculite or sand.[5] Do not use sawdust (combustible organic + nitro compound = fire risk).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. Nitro compounds can absorb transdermally.
-
Eyes: Flush for 15 minutes. Seek medical attention immediately.
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press, 2011. [Link]
-
American Chemical Society (ACS). Identifying and Handling Energetic Materials in the Laboratory. ACS Chemical Health & Safety Guidelines. [Link]
Sources
Personal protective equipment for handling tert-Butyl (3-nitropyridin-2-yl)carbamate
Executive Safety Summary
Immediate Action Required: Treat tert-Butyl (3-nitropyridin-2-yl)carbamate (CAS: 57479-67-1 or similar isomers) as a Potentially Bioactive Intermediate . While specific toxicological data may be sparse, the structural combination of a nitro-pyridine and a carbamate necessitates handling this as a sensitizer and potential methemoglobinemia agent.
Core Safety Directive:
-
Primary Engineering Control: All handling must occur inside a certified chemical fume hood.
-
Skin Protection: Double-gloving strategy is mandatory when in solution (specifically with halogenated solvents).
-
Inhalation Risk: High. The Boc-protected amine nature often results in a "fluffy," static-prone solid that aerosolizes easily.
Hazard Architecture: Deconstructing the Risk
To understand the PPE requirements, we must analyze the molecule's functional groups. We do not rely on generic MSDS data; we rely on Structure-Activity Relationships (SAR).
| Functional Group | Associated Hazard | Operational Implication |
| Nitro Group (-NO₂) | Energetic / Toxicity | Potential for rapid decomposition under heat. Biologically, nitro-aromatics are often reduced to amines in vivo, posing a risk of methemoglobinemia (interference with blood oxygen transport). |
| Pyridine Ring | Irritant / Solvent | Pyridine derivatives are known skin and respiratory irritants.[1] They permeate skin rapidly. |
| Boc-Carbamate | Sensitization / Static | Boc-protected amines are notorious for high static charge, leading to dust dispersion. Potential to hydrolyze into free amines, which are sensitizers. |
The PPE Matrix
This matrix distinguishes between handling the dry solid versus the compound in solution. Most accidents occur because researchers use "Solid Handling" PPE while working with "Solutions."
Table 1: Task-Specific PPE Requirements
| Protective Layer | Task A: Weighing / Dry Solid Handling | Task B: Synthesis / Solution Handling (DCM/EtOAc) | Scientific Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses with Side Shields | Chemical Splash Goggles (Vented) | Solutions pose a splash risk that glasses cannot seal against.[2] |
| Hand Protection | Single Layer: Nitrile (Minimum 5 mil thickness) | Double Layer: 1. Inner: Nitrile2. Outer: Silver Shield (Laminate) or High-Breakthrough Nitrile (8 mil+) | Standard nitrile degrades in <5 mins against Dichloromethane (DCM), the most common solvent for this compound [1]. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Fume Hood. If outside hood (Emergency only): Full-face respirator with Organic Vapor/P100 cartridges. | The solid is static-prone; dust inhalation is the primary exposure route. |
| Body Protection | Standard Cotton Lab Coat (Buttoned) | Impervious Apron over Lab Coat | Nitro-compounds stain skin and clothing yellow/orange and are difficult to remove. |
Decision Logic: PPE Selection
The following decision tree illustrates the logic flow for selecting the correct protective gear based on the solvent system used.
Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to Laminate gloves when halogenated solvents are introduced.
Operational Protocol: Weighing & Solubilization
This protocol is designed to mitigate the specific "static-fly" hazard of Boc-protected solids.
Pre-Requisites:
-
Calibrated Analytical Balance inside the fume hood (or a powder containment enclosure).
-
Ionizing Bar/Gun: Essential for neutralizing static charge on the powder.
Step-by-Step:
-
Static Neutralization: Pass the anti-static gun over the container of tert-Butyl (3-nitropyridin-2-yl)carbamate for 5 seconds before opening. Why: This prevents the powder from "jumping" out of the spatula due to electrostatic repulsion.
-
Transfer: Use a disposable anti-static weighing boat. Do not use standard plastic boats without ionization.
-
Solubilization (The Critical Moment):
-
Add the solvent to the solid, not the solid to the solvent.
-
Caution: If using DCM, ensure you have donned Silver Shield/Laminate gloves before handling the solvent bottle.
-
-
Waste Segregation:
-
Solid Waste: Disposables contaminated with the powder go into "Hazardous Solid Waste" (double-bagged).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Emergency Response & Disposal
In the event of containment breach, follow this specific workflow.
Figure 2: Spill Response Workflow.[3] Note that dry powder spills should be misted with a compatible solvent (e.g., isopropanol) to prevent dust inhalation during cleanup.
Disposal Protocol:
-
Deactivation: There is no simple "neutralization" for this compound in the lab. It must be incinerated.
-
Labeling: Waste tags must explicitly state "Nitro-pyridine derivative" and "Carbamate" to alert waste handlers of potential sensitization and energetic risks.
References
-
National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
